molecular formula C10H12O3 B020233 2,6-Dimethylphenoxyacetic acid CAS No. 13335-71-2

2,6-Dimethylphenoxyacetic acid

Cat. No.: B020233
CAS No.: 13335-71-2
M. Wt: 180.20 g/mol
InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N
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Description

2,6-Dimethylphenoxyacetic Acid (CAS RN 13335-71-2) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized as a white to light yellow crystalline solid with a melting point of 137-138 °C and a density of approximately 1.146 g/cm³ . It is soluble in various organic solvents, including acetone, chloroform, and dichloromethane . The compound is associated with hazard codes Xi (Irritant) and appropriate safety precautions should be taken when handling, including wearing eye protection and washing skin thoroughly after use . This product is listed with a purity of >98.0% and is intended for research applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to contact suppliers for specific data on applications, mechanisms of action, and detailed safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetic acid
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InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLBCURLNKYKBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID50158085
Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
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Molecular Weight

180.20 g/mol
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CAS No.

13335-71-2
Record name 2-(2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-xylyloxy) acetic acid
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Record name Acetic acid, 2-(2,6-dimethylphenoxy)
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Record name (2,6-DIMETHYLPHENOXY)ACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,6-Dimethylphenoxyacetic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a chemical compound utilized as a key intermediate in the synthesis of herbicides, plant growth regulators, and various pharmaceutical compounds.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2,6-dimethylphenoxy)acetic acid[2]
Synonyms (2,6-Dimethylphenoxy)acetic acid, (2,6-Xylyloxy)acetic acid, Acetic acid, (2,6-dimethylphenoxy)-[1][3]
CAS Number 13335-71-2[1][3][4]
Molecular Formula C10H12O3[1][2][4]
Molecular Weight 180.20 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 89-92°C, 137-138°C, 141°C[1][5][6]
Boiling Point 285°C (decomposes), 299.1°C at 760 mmHg, 284-316°C at 101.325kPa[1][4][5]
Solubility Soluble in ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO); slightly soluble in water. Also soluble in Chloroform and Methanol.[1][5]
pKa 3.356 (at 25°C)[5][6]
Density 1.18 g/cm³ (estimated), 1.146 g/cm³, 1.257 at 20℃[1][4][5]

Synthesis Protocols

The synthesis of this compound typically involves the reaction of 2,6-dimethylphenol (B121312) with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. Several patented methods detail specific experimental procedures.

Method 1: Two-Step Addition of Reactants

This method involves the reaction of 2,6-xylenol with a halogenated acetic acid and sodium hydroxide (B78521), where the reactants are added in two separate portions to control the reaction.

Experimental Protocol:

  • An aqueous solution of 2,6-xylenol is prepared.

  • A first portion of halogenated acetic acid is added to the solution.

  • Sodium hydroxide solution is then dripped into the mixture for the first time, ensuring the temperature is maintained below 35°C.

  • The mixture is heated to reflux for 1 to 4 hours.

  • Following the reflux, a second portion of halogenated acetic acid is added, followed by a second dropwise addition of sodium hydroxide solution.

  • The reaction mixture is then refluxed for an additional 6 to 8 hours until the reaction is complete.[7][8]

  • The reaction progress can be monitored by checking the pH of the reaction liquor. The reaction is considered complete when the pH is no longer between 8 and 12.[7]

  • After completion, the reaction mixture is cooled using an ice-water bath.

  • The pH is adjusted to 1 with hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is stirred for 1 hour and then filtered.

  • The resulting solid is dissolved in hot water and recrystallized by cooling to obtain the purified product.[7]

Method 2: Synthesis via 2,6-Dimethylphenolate

This alternative method involves the initial formation of 2,6-dimethylphenolate, which is then reacted with chloroacetic acid.

Experimental Protocol:

  • 2,6-dimethylphenol is added to an aqueous alkali solution (e.g., sodium hydroxide) with a mole ratio of 2,6-dimethylphenol to alkali between 0.5-1.0:1.0.

  • The mixture is stirred until the 2,6-dimethylphenol is completely dissolved and the reaction to form the phenolate (B1203915) is sufficient.

  • The solution is filtered, and the filtrate is heated to remove water, yielding solid 2,6-dimethylphenolate.

  • The obtained 2,6-dimethylphenolate is mixed with chloroacetic acid in a mole ratio of 0.5-1.0:1.0.

  • The mixture is heated in an inert gas atmosphere until both reactants are completely melted and the reaction proceeds.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • Water or an alkali liquor is added for washing, followed by filtration to obtain the crude product.

  • The crude product is then recrystallized to yield the pure this compound.[9]

Below is a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A 2,6-Dimethylphenol D Reaction in Aqueous Solution with Heating/Reflux A->D B Haloacetic Acid (e.g., Chloroacetic Acid) B->D C Base (e.g., NaOH) C->D E Acidification (to pH 1) D->E F Precipitation E->F G Filtration F->G H Recrystallization G->H I This compound (Pure Product) H->I

General Synthesis Workflow

Analytical Methodologies

The analysis of phenoxyacetic acids like this compound typically involves chromatographic techniques. While specific protocols for this compound are not widely published, methods for related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of both free and conjugated forms of phenoxyacetic acids in biological samples.[10] Gas Chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is also frequently used, often requiring derivatization of the analyte to increase its volatility.[10]

A general workflow for the analytical determination is outlined below.

G A Sample Collection (e.g., Biological Matrix, Reaction Mixture) B Extraction A->B C Derivatization (Optional, for GC) B->C D Chromatographic Separation (HPLC or GC) B->D Direct Injection (for HPLC) C->D E Detection (e.g., UV, FID, MS) D->E F Data Analysis and Quantification E->F

General Analytical Workflow

Spectral Data

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. However, based on its chemical structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, the two methyl groups on the benzene (B151609) ring, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Distinct signals for the unique carbon atoms, including the aromatic carbons, the methyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching from the ether linkage and carboxylic acid, and aromatic C=C and C-H stretching and bending vibrations.[11]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity

Phenoxyacetic acid derivatives are known to possess a range of biological activities and are used in the manufacturing of pharmaceuticals, pesticides, and fungicides.[12] While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader class of phenoxyacetic acids has been investigated for various therapeutic effects. For instance, certain derivatives have been studied as potential selective COX-2 inhibitors for their anti-inflammatory properties.[13] Additionally, a derivative, 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid, has been reported to exhibit antioxidant activity.[12] The biological profile of this compound itself warrants further investigation to elucidate its specific mechanisms of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-dimethylphenoxyacetic acid, a key intermediate in the pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium or potassium salt of 2,6-dimethylphenol (B121312) (2,6-xylenol) acts as the nucleophile, reacting with chloroacetic acid to form the desired ether.

Reaction Scheme:

The overall reaction can be summarized as follows:

2,6-Dimethylphenol is first treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. This salt then reacts with chloroacetic acid in a nucleophilic substitution reaction, displacing the chloride ion and forming this compound.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various experimental procedures for the synthesis of this compound.

Table 1: Reactant Molar Ratios
Reactant 1 Reactant 2
2,6-DimethylphenolChloroacetic Acid
2,6-DimethylphenolChloroacetic Acid
2,6-DimethylphenolateChloroacetic Acid
Table 2: Reaction Conditions and Yields
Solvent Temperature
WaterReflux
Molten State (no solvent)130 - 150 °C
Dichloromethane-78 °C to room temp.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Aqueous Solution Synthesis

This protocol is adapted from a common method utilizing an aqueous solution.[1][2]

Materials:

  • 2,6-Dimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (or Potassium hydroxide)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve 2,6-dimethylphenol and chloroacetic acid in water.

  • Slowly add an aqueous solution of sodium hydroxide while stirring. The temperature should be controlled during this addition.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 6-8 hours). The progress of the reaction can be monitored by checking the pH.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to a pH of 1 to precipitate the crude this compound.

  • Filter the crude product and wash it with water.

  • Purify the crude product by recrystallization from an ethanol-water mixture to obtain the pure this compound.[1]

Protocol 2: Molten State Synthesis

This protocol describes a solvent-free approach.[1]

Materials:

  • 2,6-Dimethylphenol

  • Sodium hydroxide

  • Chloroacetic acid

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Prepare 2,6-dimethylphenolate by reacting 2,6-dimethylphenol with an aqueous solution of sodium hydroxide.

  • Heat the resulting solution to remove water and obtain the solid 2,6-dimethylphenolate.

  • In a reaction vessel under an inert atmosphere, mix the 2,6-dimethylphenolate and chloroacetic acid.

  • Heat the mixture to a molten state (130-150 °C) and maintain for 1.5 to 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the resulting solid with water or a dilute alkali solution and filter to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Synthesis_Pathway node_26DMP 2,6-Dimethylphenol node_intermediate_point node_26DMP->node_intermediate_point node_Base Base (e.g., NaOH) node_Base->node_intermediate_point node_Phenoxide 2,6-Dimethylphenoxide node_Product 2,6-Dimethylphenoxyacetic Acid node_Phenoxide->node_Product Nucleophilic Substitution node_ChloroaceticAcid Chloroacetic Acid node_ChloroaceticAcid->node_Product node_NaCl NaCl node_Product->node_NaCl node_H2O H₂O node_Product->node_H2O node_intermediate_point->node_Phenoxide Deprotonation

Caption: Williamson ether synthesis of this compound.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenoxyacetic acid, a synthetic compound belonging to the phenoxyacetic acid class, has demonstrated auxin-like activity in various plant bioassays. Although detailed molecular studies on its direct interaction with auxin receptors are limited, its observed physiological effects strongly suggest that it functions as a plant growth regulator by engaging the canonical auxin signaling pathway. This technical guide consolidates the available evidence for its mechanism of action, drawing parallels with well-characterized synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). It details the presumed signaling cascade, from receptor binding to downstream transcriptional regulation, and provides protocols for classic auxin bioassays that have been used to establish its activity.

Core Mechanism of Action: An Analogue in the Auxin Signaling Cascade

The primary mechanism of action of this compound is believed to be its function as a synthetic auxin, mimicking the role of the natural plant hormone indole-3-acetic acid (IAA). This action is predicated on its ability to interact with the auxin perception and signaling machinery within plant cells.

The TIR1/AFB-Aux/IAA Co-Receptor Complex: The Central Hub of Auxin Perception

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. It is highly probable that this compound, like other auxinic compounds, acts as a "molecular glue" to stabilize the interaction between these two proteins.

Downstream Signaling: Ubiquitination and Gene Expression

The formation of the auxin-TIR1/AFB-Aux/IAA complex triggers the ubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This targets the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes. The subsequent transcription of these genes leads to the various physiological responses associated with auxin action, such as cell elongation, division, and differentiation.

A study by Leaper and Bishop (1955) demonstrated that this compound can modify the growth of sunflower plants in a manner similar to 2,4-D, a well-known synthetic auxin that acts through the TIR1/AFB pathway.[1] This supports the hypothesis that this compound engages the same core signaling cascade.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinity of this compound to TIR1/AFB receptors or its EC50/IC50 values for inducing auxin-responsive gene expression. The available research indicates that much higher concentrations of this compound are required to produce effects comparable to those of 2,4-D.[1] This suggests a potentially lower binding affinity for the auxin co-receptor complex or less efficient transport to the site of action. The 1955 study by Leaper and Bishop suggested that the reduced activity of 2,6-substituted compounds might be due to less ready translocation within the plant rather than differences in leaf penetration.[1]

Experimental Protocols

The auxin-like activity of this compound has been established using classic plant bioassays. The following are detailed methodologies for these key experiments.

Pea Split Stem Curvature Test

This bioassay measures the differential growth induced by auxin application to one side of a split stem section.

  • Plant Material: Pea (e.g., Pisum sativum) seedlings grown in the dark for 5-7 days until the third internode is 3-5 cm long.

  • Procedure:

    • Excise a 3 cm section from the third internode.

    • Split the stem longitudinally for about 2 cm, leaving a 1 cm basal portion intact.

    • Place the split sections in a petri dish containing a control solution (e.g., buffer) and solutions with varying concentrations of this compound.

    • Incubate the sections in the dark at a constant temperature (e.g., 25°C) for 6-24 hours.

    • Measure the angle of curvature of the two split halves. An inward curvature indicates auxin activity.

  • Controls: A known active auxin (e.g., IAA or 2,4-D) should be used as a positive control, and a buffer solution as a negative control.

Avena Coleoptile Elongation Test

This assay measures the ability of a substance to promote cell elongation in oat coleoptiles.

  • Plant Material: Oat (Avena sativa) seedlings grown in the dark for 3-4 days.

  • Procedure:

    • Excise 1 cm sections from the sub-apical region of the coleoptiles under a dim green light.

    • Float the sections in a petri dish with a buffer solution for 1-2 hours to deplete endogenous auxins.

    • Transfer the sections to test tubes or petri dishes containing the control solution and solutions with different concentrations of this compound.

    • Incubate the sections in the dark on a shaker for 18-24 hours.

    • Measure the final length of the coleoptile sections. An increase in length compared to the control indicates auxin activity.

  • Controls: A known active auxin (e.g., IAA) should be used as a positive control, and a buffer solution as a negative control.

Visualizations

Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with ARF ARF Aux_IAA->ARF Represses SCF SCF Complex SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades AuxRE Auxin Response Element ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Physiological_Response Physiological Response (Cell Elongation, Division) Gene_Expression->Physiological_Response

Caption: Presumed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_pea Pea Split Stem Curvature Test cluster_avena Avena Coleoptile Elongation Test Pea1 Excise pea stem sections Pea2 Split stems longitudinally Pea1->Pea2 Pea3 Incubate in test solutions Pea2->Pea3 Pea4 Measure angle of curvature Pea3->Pea4 End Conclusion on Auxin-like Activity Pea4->End Analyze auxin activity Avena1 Excise oat coleoptile sections Avena2 Deplete endogenous auxins Avena1->Avena2 Avena3 Incubate in test solutions Avena2->Avena3 Avena4 Measure final length Avena3->Avena4 Avena4->End Analyze auxin activity Start Prepare this compound solutions Start->Pea1 Start->Avena1

Caption: Workflow for classic auxin bioassays.

Conclusion

While direct molecular evidence is still forthcoming, the existing physiological data strongly support the classification of this compound as a synthetic auxin. Its mechanism of action is presumed to follow the well-established TIR1/AFB-mediated signaling pathway, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. Further research, including in vitro binding assays with purified TIR1/AFB proteins and transcriptomic analysis of treated plant tissues, is necessary to fully elucidate the molecular details of its interaction with the auxin signaling machinery and to quantify its activity relative to other natural and synthetic auxins.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2,6-Dimethylphenoxy)acetic Acid (CAS 13335-71-2)

Executive Summary

(2,6-Dimethylphenoxy)acetic acid, identified by CAS number 13335-71-2, is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and primary uses. Notably, it functions as a potent inhibitor of viral enzymes, including reverse transcriptase, and serves as a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. This guide consolidates critical data, outlines general experimental approaches, and visualizes key concepts to support research and development efforts.

Introduction

(2,6-Dimethylphenoxy)acetic acid is an aromatic carboxylic acid derivative.[1] Its structure, featuring a phenoxy group with a 2,6-dimethyl substitution pattern, imparts unique chemical and biological properties.[1] It is typically a white to off-white solid at room temperature.[1] This compound has garnered interest for its potential as an antiviral agent, a plant growth regulator, and a crucial building block in organic synthesis.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of (2,6-Dimethylphenoxy)acetic acid is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 13335-71-2[1][2][4][5]
IUPAC Name 2-(2,6-dimethylphenoxy)acetic acid[5][6]
Synonyms (2,6-Xylyloxy)-acetic acid, NSC 408599, Lopinavir IP Impurity B[1][2][7]
Molecular Formula C₁₀H₁₂O₃[1][2][4][5]
Molecular Weight 180.20 g/mol [2][6][8]
Appearance White to off-white solid/crystalline powder[1][3][9]
Melting Point 137-141 °C[2][7][10]
Boiling Point 284-316 °C[2][7][10]
Solubility Soluble in organic solvents like Chloroform, Methanol, ethanol, acetone, and DMSO; limited solubility in water.[1][3][7]
SMILES CC1=C(C(=CC=C1)C)OCC(=O)O[2][11]
InChI InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)[1][5]
InChIKey MLBCURLNKYKBEQ-UHFFFAOYSA-N[1][8]

Synthesis

While detailed, step-by-step synthesis protocols are proprietary and found in specific patents or literature, a general synthetic route has been described. The compound is typically synthesized from 2,6-dimethylphenol (B121312) and a halogenated acetic acid, such as chloroacetic acid.[12] This process involves the Williamson ether synthesis, where the phenoxide of 2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of the halogenated acetic acid.

Below is a conceptual workflow for the synthesis and purification of (2,6-Dimethylphenoxy)acetic acid.

G General Synthesis Workflow Reactants 2,6-Dimethylphenol + Chloroacetic Acid + Base Reaction Williamson Ether Synthesis Reaction Reactants->Reaction Mixing & Heating Crude Crude Product Reaction->Crude Acidification & Precipitation Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Filtering Filtration & Washing Recrystallization->Filtering Drying Drying under Vacuum Filtering->Drying Pure Pure (2,6-Dimethylphenoxy) acetic Acid Drying->Pure

General Synthesis and Purification Workflow

Biological Activity and Mechanism of Action

(2,6-Dimethylphenoxy)acetic acid exhibits notable biological activities, primarily as an antiviral agent.

Antiviral Activity

The compound is a potent inhibitor of the reverse transcriptase enzyme.[2] This mechanism is crucial for the replication of retroviruses. It has demonstrated inhibitory effects on the replication of several viruses, including:

  • Influenza virus[2]

  • Hepatitis C virus (HCV)[2]

  • Human herpesvirus type 1 (HSV-1)[2]

The mechanism of inhibition involves binding to both the nucleotide substrate and the polymerase enzyme, thereby blocking the synthesis of DNA from an RNA template.[2]

It is also identified as an active metabolite of the HIV protease inhibitor Lopinavir, suggesting it plays a role in the overall antiviral effect of the parent drug.[13]

G Mechanism of Reverse Transcriptase Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibition RNA Viral RNA RT Reverse Transcriptase (Polymerase) RNA->RT Template DNA Viral DNA RT->DNA Synthesizes Blocked Inhibition of DNA Synthesis Compound (2,6-Dimethylphenoxy)acetic Acid Compound->RT Binds to Enzyme & Nucleotide Substrate G Applications Overview cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_synth Organic Synthesis center_node (2,6-Dimethylphenoxy) acetic Acid antiviral Antiviral Agent (Influenza, HCV, HSV-1) center_node->antiviral hiv Intermediate for Lopinavir (HIV) center_node->hiv herbicide Herbicide Intermediate center_node->herbicide pgr Plant Growth Regulator Intermediate center_node->pgr synthesis General Synthetic Building Block center_node->synthesis

References

Technical Guide: Solubility Profile of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethylphenoxyacetic acid in various solvents. Due to the limited availability of public quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is a chemical compound that serves as a key intermediate in the synthesis of various herbicides, plant growth regulators, and pharmaceutical compounds. Its physicochemical properties, particularly its solubility, are critical for its application in organic synthesis, formulation development, and biological studies.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 137-138°C
Boiling Point 284-316°C
pKa 3.356 (at 25°C)

Qualitative Solubility of this compound

Based on available data, this compound exhibits the following general solubility characteristics:

Solvent ClassSolubility Description
Polar Aprotic Solvents Soluble in dimethyl sulfoxide (B87167) (DMSO) and acetone.
Polar Protic Solvents Soluble in ethanol (B145695) and methanol. Slightly soluble in water.
Nonpolar Solvents Soluble in chloroform.

While this qualitative information is useful for initial solvent screening, precise quantitative data is often necessary for applications such as crystallization, formulation, and analytical method development.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with tight-sealing caps

  • Syringes and syringe filters (chemically compatible with the chosen solvents)

  • Volumetric flasks

  • Pipettes

  • Evaporation dishes or beakers

  • Drying oven or vacuum desiccator

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess This compound mix Combine in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-72h) mix->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant using a filtered syringe settle->sample measure_vol Accurately measure volume of supernatant sample->measure_vol evaporate Evaporate solvent from supernatant measure_vol->evaporate weigh_dish Weigh pre-dried evaporation dish weigh_dish->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Weigh dish with dried solute dry->weigh_final calculate Calculate solubility (e.g., in g/100mL or mol/L) weigh_final->calculate

2,6-Dimethylphenoxyacetic acid molecular structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid: Molecular Structure, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, and primary applications, with a particular focus on its role in the pharmaceutical industry.

Molecular Structure and Identification

This compound is an organic compound featuring a phenoxyacetic acid core with two methyl groups substituted at the 2 and 6 positions of the benzene (B151609) ring.

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol .[1]

  • IUPAC Name: 2-(2,6-dimethylphenoxy)acetic acid.[2]

  • CAS Number: 13335-71-2.[1]

  • SMILES: CC1=C(C(=CC=C1)C)OCC(=O)O.[2]

  • InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N.[2]

2_6_Dimethylphenoxyacetic_acid_Structure Molecular Structure of this compound cluster_ring Molecular Structure of this compound C1 C2 C1->C2 C7 CH₃ C1->C7 C3 C2->C3 O1 O C2->O1 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C8 CH₃ C6->C8 C9 CH₂ O1->C9 C10 C C9->C10 O2 O C10->O2 O3 OH C10->O3

Caption: 2D structure of this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1.

Table 1: Physicochemical and Analytical Properties of this compound

PropertyValueReference(s)
Physical State White to off-white crystalline powder[1]
Melting Point 137-141 °C[3][4]
Boiling Point 284-316 °C at 101.325 kPa[3]
Density 1.146 - 1.257 g/cm³ at 20 °C[3][4]
Solubility Soluble in Chloroform, Methanol, Acetone, DMSO; Slightly soluble in water[1][3]
pKa 3.356 at 25 °C[3]
LogP 0.91 - 1.77[3][4]

Synthesis

The most prevalent and well-documented method for synthesizing this compound is the Williamson ether synthesis.[5][6]

Williamson Ether Synthesis

This reaction involves the nucleophilic substitution of a halide from an α-haloacetic acid by the phenoxide ion of 2,6-dimethylphenol (B121312).[6][7]

Williamson_Ether_Synthesis_Workflow Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products R1 2,6-Dimethylphenol Reaction Reflux R1->Reaction R2 Chloroacetic Acid R2->Reaction Base Strong Base (e.g., KOH) Base->Reaction Solvent Water Solvent->Reaction Workup Acidification & Precipitation Reaction->Workup Byproduct Salt + Water Reaction->Byproduct Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A representative protocol for the Williamson ether synthesis of this compound is as follows:

  • Phenoxide Formation: 2,6-dimethylphenol is dissolved in an aqueous solution of a strong base, such as potassium hydroxide, to form the potassium 2,6-dimethylphenoxide salt.[5]

  • Reaction: The solution is heated to reflux, and an aqueous solution of chloroacetic acid is added dropwise. The reaction mixture is refluxed for a short period after the addition is complete.[5]

  • Work-up: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.[5][8]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from boiling water.[5]

Function and Applications

The principal application of this compound is as a key starting material and intermediate in the synthesis of pharmaceuticals and potentially agrochemicals.

Pharmaceutical Intermediate in Lopinavir Synthesis

This compound is a critical building block in the industrial synthesis of Lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[9][10][11] In the synthesis pathway, the carboxylic acid group of this compound is typically activated (e.g., by conversion to an acid chloride with thionyl chloride) and subsequently reacted with a complex amine intermediate to form a crucial amide linkage in the final Lopinavir molecule.[9][12]

Agrochemicals

While phenoxyacetic acids as a class are known for their use as herbicides and plant growth regulators, specific applications of this compound in this sector are not extensively documented in publicly available literature.[1]

Pharmaceutical Impurity

Due to its role as a key raw material, this compound is considered a potential impurity in the final drug substance of Lopinavir.[13] Regulatory bodies like the ICH have guidelines that stipulate the need to identify and characterize impurities in active pharmaceutical ingredients to ensure the safety and quality of the drug product.[14]

Biological Function and Signaling Pathways

There is a significant lack of published scientific data on the specific biological functions, mechanism of action, and any associated signaling pathways for this compound itself. Its primary utility is established as a chemical intermediate.

It is crucial to differentiate this compound from structurally related compounds that possess distinct biological activities. For example, Mexiletine, which shares the 2,6-dimethylphenoxy moiety but has an aminopropane side chain instead of an acetic acid group, is a well-known Class IB antiarrhythmic drug that acts as a sodium channel blocker.[10] The pharmacological profile of Mexiletine cannot be extrapolated to this compound due to the differences in their functional groups.

Experimental Protocols for Biological Evaluation

Given the absence of known biological targets, there are no standard experimental protocols for assessing the biological activity of this compound. For researchers interested in exploring its potential biological effects, a general screening approach would be necessary. This could involve a battery of in vitro assays to test for various activities, such as cytotoxicity, receptor binding, or enzyme inhibition, based on hypotheses derived from its structural features or those of other phenoxyacetic acid derivatives.

Conclusion

This compound is a well-defined organic compound with its primary significance lying in its role as a key intermediate in the synthesis of the antiretroviral drug Lopinavir. Its molecular structure and physicochemical properties are well-documented, and its synthesis is achieved through the robust Williamson ether synthesis. While its structural class is associated with agrochemical applications, specific data for this compound is sparse. Importantly, there is a lack of evidence for any direct biological function, and it should be clearly distinguished from other biologically active molecules that share a similar structural fragment.

References

Unveiling the Agricultural Potential of 2,6-Dimethylphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid, a synthetic auxin analog, holds significant promise for a variety of applications in modern agriculture. As a member of the phenoxyacetic acid class of compounds, it exhibits auxin-like activity, influencing plant growth and development. This technical guide provides an in-depth overview of the potential applications of this compound, summarizing available data, outlining experimental protocols, and visualizing key pathways to facilitate further research and development in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and formulation in agricultural contexts.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 137-138 °C
Solubility Soluble in ethanol, acetone, and dimethyl sulfoxide; slightly soluble in water.
pKa ~3.36

Synthesis of this compound

The synthesis of this compound is a critical process for its availability for research and potential commercial use. A common and efficient method involves the reaction of 2,6-dimethylphenol (B121312) with chloroacetic acid in the presence of a base.

Experimental Protocol: Synthesis

Materials:

  • 2,6-Dimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Ethanol

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Formation of the Phenoxide:

    • In a reaction vessel, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide. The molar ratio of 2,6-dimethylphenol to NaOH should be approximately 1:1.1 to ensure complete conversion to the sodium salt.

    • Stir the mixture at room temperature until the 2,6-dimethylphenol is completely dissolved, forming sodium 2,6-dimethylphenoxide.

  • Williamson Ether Synthesis:

    • To the solution of sodium 2,6-dimethylphenoxide, add an aqueous solution of chloroacetic acid. The molar ratio of phenoxide to chloroacetic acid should be approximately 1:1.

    • Heat the reaction mixture to reflux (around 100-110°C) under an inert atmosphere to prevent oxidation.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the this compound.

    • Collect the crude product by filtration and wash it with cold water to remove any inorganic salts.

    • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Purification A 2,6-Dimethylphenol C Sodium 2,6-Dimethylphenoxide A->C + NaOH B NaOH Solution B->C E Reaction Mixture C->E D Chloroacetic Acid D->E + Reflux F Crude this compound E->F G Acidification F->G H Filtration G->H I Recrystallization H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Potential Agricultural Applications

The structural similarity of this compound to natural auxins suggests its potential as a plant growth regulator and a herbicide, depending on the concentration and the target plant species.

Plant Growth Regulation

At low concentrations, synthetic auxins like this compound can promote various aspects of plant growth, including cell elongation, root initiation, and fruit development.

Experimental Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay is used to determine the auxin-like activity of a compound.

Materials:

  • Oat (Avena sativa) seeds

  • Solutions of this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)

  • Control solution (buffer)

  • Petri dishes, filter paper, and a dark incubator

Procedure:

  • Germinate oat seeds in the dark for 3-4 days.

  • Excise 10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

  • Place the segments in Petri dishes containing filter paper moistened with the test solutions of this compound or the control solution.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation compared to the initial length and the control.

Herbicidal Activity

At higher concentrations, synthetic auxins can disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death. This makes them effective as herbicides, particularly against broadleaf weeds.

Experimental Protocol: Seed Germination and Root Elongation Inhibition Assay

This assay assesses the pre-emergent herbicidal potential of a compound.

Materials:

  • Seeds of a target weed species (e.g., Amaranthus retroflexus)

  • Solutions of this compound at various concentrations (e.g., 10⁻⁶ to 10⁻³ M)

  • Control solution (water or buffer)

  • Petri dishes, filter paper, and a growth chamber

Procedure:

  • Place a set number of weed seeds (e.g., 20-25) on filter paper in Petri dishes.

  • Add a specific volume of the test solutions of this compound or the control solution to each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the germination percentage and the percentage of root growth inhibition compared to the control.

Mode of Action: The Auxin Signaling Pathway

The biological effects of this compound are mediated through its interaction with the plant's auxin signaling pathway. While the precise interactions of this specific molecule are still under investigation, the general mechanism for synthetic auxins is well-established and involves perception by specific receptor proteins.

At the molecular level, auxins bind to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to the observed physiological effects.

Another key protein implicated in auxin perception is AUXIN BINDING PROTEIN 1 (ABP1), which is thought to be involved in rapid, non-transcriptional auxin responses at the plasma membrane. The interaction of synthetic auxins with these components of the signaling cascade is a critical area for further research.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_degradation Repressor Degradation cluster_transcription Gene Transcription Auxin 2,6-Dimethyl- phenoxyacetic Acid TIR1_AFB TIR1/AFB (F-box Protein) Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA (Repressor) Aux_IAA->SCF_Complex Recruited by Auxin-bound TIR1/AFB Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted to ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA Degrades Degraded_Aux_IAA->ARF Repression Lifted Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Physiological_Response Physiological Response Auxin_Response_Genes->Physiological_Response

Caption: Simplified auxin signaling pathway.

Future Directions

Further research is warranted to fully elucidate the agricultural potential of this compound. Key areas for future investigation include:

  • Dose-response studies: Establishing precise concentration ranges for optimal plant growth regulation and effective herbicidal activity on a wider range of crop and weed species.

  • Field trials: Evaluating the efficacy and crop safety of this compound under real-world agricultural conditions.

  • Formulation development: Optimizing formulations to enhance stability, uptake, and translocation within the plant.

  • Mechanism of action studies: Investigating the specific interactions of this compound with components of the auxin signaling pathway to understand its selectivity and potential for resistance development.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a valuable tool for sustainable agriculture.

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid: History, Discovery, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylphenoxyacetic acid, a significant molecule in organic synthesis and pharmaceutical development. The document details its history, discovery, and various synthesis methodologies, supported by experimental protocols and quantitative data. Furthermore, it explores the biological activities of its derivatives and discusses potential mechanisms of action based on related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound is a carboxylic acid derivative of 2,6-dimethylphenol (B121312). It serves as a crucial intermediate in the synthesis of various organic compounds, most notably the antiretroviral drug Lopinavir.[1][2][3] While the parent compound, phenoxyacetic acid, was first synthesized in 1880, the specific history of the discovery of its 2,6-dimethyl derivative is not extensively documented in readily available literature.[4] Its significance primarily emerged with its application in complex pharmaceutical synthesis.

History and Discovery

The synthesis of phenoxyacetic acid was first reported in 1880.[4] However, the specific timeline and researchers associated with the initial discovery and synthesis of this compound are not well-documented in the reviewed literature. Its prominence in scientific literature coincides with its use as a key building block in the synthesis of the HIV protease inhibitor, Lopinavir.[1][2][3] This suggests its development was likely driven by the need for specific structural motifs in drug design.

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with the Williamson ether synthesis being a common underlying principle. This typically involves the reaction of 2,6-dimethylphenol with a haloacetic acid or its ester under basic conditions.

General Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the O-alkylation of 2,6-dimethylphenol with a two-carbon acid synthon.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_Dimethylphenol 2,6-Dimethylphenol Intermediate 2,6-Dimethylphenolate 2_6_Dimethylphenol->Intermediate + Base Haloacetic_Acid Haloacetic Acid / Ester (e.g., Chloroacetic Acid) Product This compound Haloacetic_Acid->Product Base Base (e.g., NaOH, NaHCO3, Cs2CO3) Base->Intermediate Solvent Solvent (e.g., Water, Dioxane, Acetonitrile) Solvent->Intermediate Intermediate->Product + Haloacetic Acid

A generalized workflow for the synthesis of this compound.
Experimental Protocols

Several patented methods detail specific experimental conditions for the synthesis of this compound.

Method 1: Synthesis via 2,6-Dimethylphenolate

This method involves the initial formation of 2,6-dimethylphenolate, which then reacts with chloroacetic acid.[5]

  • Step 1: Formation of 2,6-Dimethylphenolate.

    • Add 2,6-dimethylphenol to an aqueous alkali solution (e.g., NaOH). The molar ratio of 2,6-dimethylphenol to alkali is typically between 0.5:1.0 and 1.0:1.0.[5]

    • Stir the mixture until the 2,6-dimethylphenol is completely dissolved.

    • Filter the solution and heat the filtrate to remove water, yielding solid 2,6-dimethylphenolate.[5]

  • Step 2: Reaction with Chloroacetic Acid.

    • Mix the 2,6-dimethylphenolate with chloroacetic acid in a molar ratio of 0.5:1.0 to 1.0:1.0.[5]

    • Heat the mixture until the reactants are completely melted and react in an inert gas atmosphere.[5]

    • The reaction is typically carried out at a temperature of 140-145°C for 1.5 to 2 hours.[5]

  • Step 3: Work-up and Purification.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the crude product with water or an alkali liquor and then filter.[5]

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the pure this compound.[5]

Method 2: One-Pot Synthesis for Lopinavir Preparation

In the context of Lopinavir synthesis, a one-pot method has been developed for the condensation of this compound with the necessary amine precursor.[6]

  • Reaction Setup:

    • Dissolve this compound (0.12 mol) in acetonitrile (B52724) (200 ml) with pyridine (B92270) (8.8 g).[6]

    • Add a carboxyl activating agent, such as diphenyl carbonate (DPhC) (0.11 mol), in portions at 25°C and stir for 1 hour.[6]

  • Condensation:

    • To the activated acid solution, add the amine precursor (THP, 0.1 mol) and triethylamine (B128534) (0.1 mol) at 25°C.[6]

    • Stir the reaction mixture at room temperature for 8 hours until the reaction is complete.[6]

Biological Activity and Mechanism of Action

While this compound itself is primarily recognized as a synthetic intermediate, derivatives of phenoxyacetic acid have shown a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7]

Antioxidant Activity

A study on phenoxyacetic acid derivatives demonstrated that 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid possesses in-vitro antioxidant activity.[7]

CompoundAssayIC50 (µg/mL)Reference
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidDPPH Radical Scavenging18.94 ± 0.24[7]
Ascorbic Acid (Reference)DPPH Radical Scavenging15.73 ± 0.25[7]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of phenoxyacetic acid derivatives can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8][9][10]

  • Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.[9]

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Ascorbic acid)

    • Methanol or ethanol (B145695) (as blank)

  • Procedure:

    • Add a defined volume of the test sample to the DPPH working solution.[9]

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[9]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.[8]

  • Data Analysis: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.[9]

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are not well-elucidated. However, based on the antioxidant properties of related compounds, it is plausible that it could influence cellular redox signaling. Antioxidants are known to interact with various signaling pathways, including the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[11][12]

G cluster_stimulus Cellular Stress cluster_intervention Intervention cluster_pathway Keap1-Nrf2 Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2_Complex Keap1-Nrf2 Complex ROS->Keap1_Nrf2_Complex induces dissociation Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative (Antioxidant) Phenoxyacetic_Acid_Derivative->ROS scavenges Nrf2 Nrf2 Phenoxyacetic_Acid_Derivative->Nrf2 may promote activation Keap1_Nrf2_Complex->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection

A hypothetical antioxidant signaling pathway for a phenoxyacetic acid derivative.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Lopinavir.[1][2][3] Lopinavir is an antiretroviral drug used in the treatment of HIV/AIDS. The 2,6-dimethylphenoxyacetyl moiety is incorporated into the final Lopinavir structure through an amidation reaction.[1]

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance. While its early history is not extensively detailed, its role as a crucial precursor in the synthesis of Lopinavir has solidified its place in medicinal chemistry. The biological activities of its derivatives, particularly their antioxidant potential, suggest that the phenoxyacetic acid scaffold may hold further promise for the development of new therapeutic agents. Future research could focus on elucidating the specific mechanisms of action of this compound and its derivatives to unlock their full therapeutic potential.

References

Spectroscopic Data for 2,6-Dimethylphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylphenoxyacetic acid, a compound of interest in various research and development applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not availableC=O (Carboxylic Acid)
Data not availableC-O (Ether)
Data not availableAromatic C-CH₃
Data not availableAromatic CH
Data not available-OCH₂-
Data not availableAr-CH₃
Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available.[1] Key absorption bands characteristic of its functional groups are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-WeakC=C stretch (Aromatic Ring)
~1220StrongC-O stretch (Aryl Ether)
~1100StrongC-O stretch (Carboxylic Acid)

Note: The exact peak positions may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
180-[M]⁺ (Molecular Ion)
122-[M - COOH - H]⁺
121-[M - COOH - 2H]⁺ or [M - CH₂COOH]⁺
91-[C₇H₇]⁺ (Tropylium ion)

Note: A complete, experimentally determined mass spectrum with relative intensities and a detailed fragmentation pattern for this compound is not publicly available. The proposed fragments are based on the known fragmentation patterns of similar aromatic carboxylic acids.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not available in the literature. However, the following sections describe generalized protocols that are standard for the analysis of similar aromatic carboxylic acids.

NMR Spectroscopy

Sample Preparation: A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. It is crucial that the sample is free of any particulate matter to ensure high-resolution spectra.

Data Acquisition (¹H and ¹³C NMR): NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

ATR-FTIR Method: The IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: For a solid sample like this compound, a direct insertion probe can be used to introduce the sample into the ion source of a mass spectrometer. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared Spectroscopy (FT-IR) Synthesis->IR MS Mass Spectrometry (EI-MS) Synthesis->MS NMR_Data Acquire FID Process Data (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT, Background Subtraction) IR->IR_Data MS_Data Acquire Mass Spectrum (Scan or SIM) MS->MS_Data NMR_Interpretation Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Absorption Bands (Functional Groups) IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Interpretation Structure Structure Confirmation NMR_Interpretation->Structure IR_Interpretation->Structure MS_Interpretation->Structure

Spectroscopic analysis workflow.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability and decomposition profile of 2,6-Dimethylphenoxyacetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document establishes a theoretical framework based on the known thermal behavior of its constituent chemical moieties—the phenoxyacetic acid group and the dimethylphenyl group—and related aromatic carboxylic acids. This guide covers anticipated thermal events, proposes a plausible decomposition pathway, and outlines detailed experimental protocols for comprehensive thermal analysis.

Introduction

This compound, a member of the phenoxyacetic acid family, possesses a chemical structure that suggests specific thermal vulnerabilities. Understanding its thermal stability is paramount for applications in drug development, chemical synthesis, and material science, ensuring safety, efficacy, and stability during processing and storage. This guide synthesizes information on related compounds to predict the thermal behavior of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1]
Melting Point137-138°C[3]
Boiling Point284-316°C (with decomposition)[4]
AppearanceWhite to off-white crystalline powder

Predicted Thermal Stability and Decomposition

Based on the thermal behavior of analogous aromatic carboxylic acids and phenols, a multi-stage decomposition is anticipated for this compound when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermogravimetric Analysis (TGA) Data

While specific TGA data for this compound is not available, a hypothetical decomposition profile can be constructed based on related compounds. The primary decomposition is expected to be decarboxylation, followed by the breakdown of the aromatic structure at higher temperatures.

Table 2: Predicted TGA Data for this compound in an Inert Atmosphere

Temperature Range (°C)Mass Loss (%)Associated Process
150 - 250< 5%Loss of residual solvent and moisture.
250 - 350~25%Decarboxylation of the acetic acid moiety.
> 350VariableFragmentation of the 2,6-dimethylphenyl ether.
Predicted Differential Scanning Calorimetry (DSC) Data

The DSC thermogram is expected to show an endothermic event corresponding to melting, followed by exothermic events associated with decomposition.

Table 3: Predicted DSC Data for this compound in an Inert Atmosphere

Temperature (°C)Thermal EventDescription
~138EndothermMelting of the crystalline solid.
> 280Exotherm(s)Onset of decomposition, likely involving decarboxylation and subsequent fragmentation.

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the carboxylic acid group, a common pathway for aromatic carboxylic acids. This is followed by the breakdown of the ether linkage and the aromatic ring at higher temperatures.

Decomposition_Pathway cluster_initial Initial Compound cluster_step1 Step 1: Decarboxylation cluster_step2 Step 2: Ether Cleavage cluster_step3 Step 3: Ring Fragmentation A This compound B 2,6-Dimethylanisole A->B Heat (>280°C) C CO₂ A->C D 2,6-Dimethylphenol B->D Higher Temp. E Methane B->E F Various smaller fragments (e.g., CO, H₂O, hydrocarbons) D->F High Temp. Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_optional Optional Advanced Analysis Prep Weigh this compound TGA_Load Load sample into TGA Prep->TGA_Load DSC_Load Load sample into DSC Prep->DSC_Load TGA_Run Heat from RT to 600°C @ 10°C/min in N₂ atmosphere TGA_Load->TGA_Run TGA_Analyze Analyze TGA/DTG curves for mass loss and decomposition temps TGA_Run->TGA_Analyze Py_GCMS Pyrolysis-GC-MS for decomposition product identification TGA_Analyze->Py_GCMS Inform pyrolysis temps DSC_Run Heat from RT to 350°C @ 10°C/min in N₂ atmosphere DSC_Load->DSC_Run DSC_Analyze Analyze DSC curve for melting point and decomposition exotherms DSC_Run->DSC_Analyze

References

The Herbicidal Properties of Phenoxyacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acids represent a significant class of synthetic herbicides that have been pivotal in agricultural weed management for decades. Their selective action against broadleaf weeds, sparing monocotyledonous crops, is a key attribute that has driven their widespread use. This technical guide provides an in-depth exploration of the herbicidal properties of phenoxyacetic acids, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate their activity.

Physicochemical Properties of Phenoxyacetic Acid Herbicides

The herbicidal activity and environmental fate of phenoxyacetic acids are intrinsically linked to their physicochemical properties. Key compounds in this family include 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), 4-chlorophenoxyacetic acid (4-CPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). A summary of their critical properties is presented in Table 1.

Property4-CPA2,4-D2,4,5-TMCPA
Molecular Formula C₈H₇ClO₃C₈H₆Cl₂O₃C₈H₅Cl₃O₃C₉H₉ClO₃
Molar Mass ( g/mol ) 186.59221.04255.48200.62
Melting Point (°C) 157-158140.5154-158118-119
Water Solubility (mg/L at 25°C) 210900278825
pKa 3.032.732.883.07
Log P (octanol-water partition coefficient) 2.072.813.292.75

Mechanism of Action: Mimicking Natural Auxin

Phenoxyacetic acid herbicides are classified as synthetic auxins because they mimic the action of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. However, unlike IAA, which is tightly regulated by the plant through synthesis, degradation, and transport, synthetic auxins like 2,4-D are more persistent and lead to unregulated growth, ultimately causing plant death in susceptible species[2].

The core of the auxin signaling pathway involves three main protein families:

  • TIR1/AFB F-box proteins: These are the primary auxin receptors.

  • Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of ARF transcription factors.

  • ARF (Auxin Response Factor) transcription factors: These proteins bind to auxin-responsive elements (AuxREs) in the promoters of genes to regulate their expression.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing the expression of auxin-responsive genes. When auxin (or a synthetic auxin like 2,4-D) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor[3]. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a cascade of downstream genes that lead to the observed physiological effects, such as uncontrolled cell division, epinasty (downward bending of leaves), and eventually, plant death[2][3].

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Phenoxyacetic_Acid->TIR1_AFB Binds to receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms co-receptor complex in presence of auxin ARF ARF Transcription Factor Aux_IAA->ARF Represses ARF (No Auxin) Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds to DNA Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ub Ubiquitin Ub->Aux_IAA Ubiquitination mRNA mRNA Auxin_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Herbicidal_Effects Uncontrolled Growth & Plant Death Proteins->Herbicidal_Effects Leads to Experimental_Workflow A Plant Growth (Target Weed Species) C Herbicide Application (Calibrated Sprayer) A->C B Herbicide Preparation (Serial Dilutions) B->C D Incubation (Controlled Environment) C->D E Data Collection (Visual Assessment, Dry Weight) D->E F Data Analysis (Dose-Response Curve, IC50/ED50) E->F

References

Methodological & Application

synthesis of 2,6-Dimethylphenoxyacetic acid from 2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylphenoxyacetic acid is a valuable intermediate in organic synthesis and drug discovery. This application note provides a detailed protocol for the synthesis of this compound from 2,6-dimethylphenol (B121312) via a Williamson ether synthesis. The described method is robust, offering high yields and purity, making it suitable for research and development applications.

The synthesis involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide.[1][2][3] The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the desired ether.[4][5] This method is a classic and widely used approach for the preparation of ethers.[4][5]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[2][3]

Materials:

  • 2,6-Dimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethanol (B145695)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Separatory funnel (optional, for extraction)

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide or potassium hydroxide.[1] The molar ratio of 2,6-dimethylphenol to alkali should be approximately 1:2.[1]

    • Stir the mixture until the 2,6-dimethylphenol is completely dissolved, forming the sodium or potassium 2,6-dimethylphenoxide.

  • Reaction with Chloroacetic Acid:

    • To the stirred phenoxide solution, add chloroacetic acid. The molar ratio of 2,6-dimethylphenoxide to chloroacetic acid should be approximately 1:1.[1]

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 90-100 °C) with continuous stirring.[2]

    • Maintain the reflux for 1-4 hours.[6] The progress of the reaction can be monitored by checking the pH of the reaction mixture; the reaction is considered complete when the pH is between 8 and 12.[6]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1.[2][6] A precipitate of the crude this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.[3]

    • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.

  • Purification:

    • The crude product can be purified by recrystallization.[1] A suitable solvent system is an ethanol/water mixture.[6]

    • Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Data Presentation

ParameterValueReference
Reactants
2,6-Dimethylphenol1.0 equivalent[1]
Chloroacetic Acid1.0 - 2.0 equivalents[1][6]
Base (NaOH or KOH)2.0 equivalents[1]
Reaction Conditions
SolventWater[1][6]
Temperature90 - 100 °C (Reflux)[2]
Reaction Time1 - 8 hours[4][6]
Product
Yield79.7% (reported in one instance)[1]
Purity (after recryst.)>96% (reported in one instance)[6]

Visualizations

Experimental Workflow

Synthesis_Workflow A Dissolve 2,6-Dimethylphenol in aqueous base B Add Chloroacetic Acid A->B Formation of Phenoxide C Reflux Reaction Mixture (90-100°C, 1-4h) B->C Nucleophilic Attack D Cool to Room Temperature C->D E Acidify with HCl to pH ~1 D->E F Precipitate Crude Product E->F G Vacuum Filtration F->G Collect Crude Solid H Recrystallize from Ethanol/Water G->H Purification I Isolate Pure Product H->I Final Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a logical relationship diagram can illustrate the core transformation.

Logical_Relationship Start 2,6-Dimethylphenol Intermediate 2,6-Dimethylphenoxide Start->Intermediate Deprotonation Reagent1 Base (e.g., NaOH) Reagent1->Intermediate Product This compound Intermediate->Product SN2 Reaction Reagent2 Chloroacetic Acid Reagent2->Product

Caption: Key chemical transformations in the synthesis.

References

Application Note: Protocol for the Purification of 2,6-Dimethylphenoxyacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylphenoxyacetic acid is a chemical compound used in various research and synthesis applications.[1] Purification of the final product is a critical step to ensure the integrity of subsequent experiments and the quality of the final compound. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

This document provides a detailed protocol for the purification of this compound using an alcohol-water mixed solvent system, a method indicated as effective in synthesis literature.[2]

Safety Precautions

This compound is classified as harmful if swallowed and can cause serious eye damage.[3] It is also considered an irritant.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

Physicochemical Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
Chemical Name This compound[1][3][4]
CAS Number 13335-71-2[1][3][4]
Molecular Formula C10H12O3[3][4][5]
Molecular Weight 180.20 g/mol [4][5]
Appearance White solid / crystals[1][6]
Melting Point 137 - 141 °C[1][3][4][6]
Solubility Soluble in Methanol and Chloroform[1][6]
pKa 3.356 (at 25°C)[1][3]

Experimental Protocol

This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Quantities can be adjusted as needed. The ideal solvent system is one that dissolves the compound completely when hot but poorly when cold. An ethanol (B145695)/water or methanol/water mixture is recommended.[2]

4.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Ethanol (95%) or Methanol

    • Deionized Water

    • Celpure® or activated charcoal (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks (125 mL and 250 mL)

    • Hot plate with stirring capability

    • Magnetic stir bar

    • Graduated cylinders

    • Powder funnel

    • Fluted filter paper

    • Stemless funnel

    • Büchner funnel and flask

    • Vacuum source

    • Spatula

    • Watch glass

    • Melting point apparatus

4.2. Step-by-Step Recrystallization Procedure

  • Solvent Selection and Preparation:

    • Prepare a solvent mixture. A good starting point is a 1:1 ratio of ethanol (or methanol) to deionized water.

    • Place approximately 5 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate 250 mL Erlenmeyer flask, place about 100 mL of the chosen solvent system and a boiling chip. Gently heat the solvent to its boiling point on a hot plate.

  • Dissolution of the Crude Solid:

    • Place the flask containing the crude solid on the hot plate and begin stirring.

    • Using a Pasteur pipette, add the hot solvent to the crude solid in small portions until the solid just dissolves.[7] Keep the solution at or near its boiling point during this process. It is crucial to add the minimum amount of hot solvent required to fully dissolve the solid to ensure maximum recovery.

  • Decolorization (Optional):

    • If the resulting solution is colored, it indicates the presence of impurities. Remove the flask from the heat and allow it to cool slightly.

    • Add a small amount (spatula tip) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • This step is necessary if there are insoluble impurities (like the charcoal from the previous step) in the hot solution.

    • Preheat a clean 250 mL Erlenmeyer flask and a stemless funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated funnel and filter paper into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat source.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step by placing it directly in an ice bath can cause the compound to precipitate, trapping impurities.[8]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing dissolved impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Spread the crystals thinly to facilitate drying.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

4.3. Assessment of Purity

  • Melting Point Determination: Measure the melting point of the dried, recrystallized product. Pure this compound should have a sharp melting point in the range of 137-141 °C.[1][3][4][6] A broad or depressed melting point range indicates the presence of impurities.

  • Visual Inspection: The purified product should consist of white crystals.[9]

Workflow Visualization

The following diagram illustrates the key steps in the purification protocol.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot Solution Dissolve->Hot_Solution Hot_Filtration Hot Filtration (if needed) Hot_Solution->Hot_Filtration Insoluble_Imp Insoluble Impurities Hot_Filtration->Insoluble_Imp Remove Filtrate Clear Hot Filtrate Hot_Filtration->Filtrate Cooling Slow Cooling & Ice Bath Filtrate->Cooling Crystals_Slurry Crystal Slurry Cooling->Crystals_Slurry Vacuum_Filtration Vacuum Filtration Crystals_Slurry->Vacuum_Filtration Mother_Liquor Mother Liquor (Soluble Impurities) Vacuum_Filtration->Mother_Liquor Remove Wet_Crystals Wet Crystals Vacuum_Filtration->Wet_Crystals Wash Wash with Cold Solvent Wash->Wet_Crystals Wet_Crystals->Wash Drying Drying Wet_Crystals->Drying Pure_Crystals Pure Dry Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Dimethylphenoxyacetic acid in various matrices. The protocols are intended to serve as a comprehensive guide for developing and validating analytical methods in research and quality control settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of this compound. This method is suitable for routine analysis in quality control and research environments.

Experimental Protocol

a) Instrumentation and Materials:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Reference standard of this compound (purity ≥98%).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (analytical grade).

b) Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its protonated form for optimal retention on the C18 column. The mobile phase should be filtered and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which is typically in the range of 220-230 nm.

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (Aqueous Samples):

    • Filter the aqueous sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Sample Preparation (Biological Fluids - e.g., Plasma, Urine):

    • To 1 mL of the biological sample, add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (for structurally similar compounds)

Disclaimer: The following data is for structurally similar phenoxyacetic acid derivatives and should be used as a reference for method development and validation for this compound.

ParameterHPLC-UV
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of this compound, particularly in complex matrices. Derivatization is typically required to increase the volatility of the analyte.

Experimental Protocol

a) Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Pentafluorobenzyl bromide - PFBBr).

  • Solvents (e.g., ethyl acetate, hexane (B92381) - pesticide residue grade).

  • Internal standard (e.g., a deuterated analog if available).

b) GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

c) Sample Preparation and Derivatization:

  • Extraction from Soil:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add a suitable internal standard.

    • Add 20 mL of an extraction solvent mixture (e.g., acetone/hexane 1:1 v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction twice.

    • Combine the supernatants and concentrate to near dryness.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Derivatization (Pentafluorobenzylation):

    • To the dried extract dissolved in a suitable solvent, add PFBBr and a catalyst (e.g., triethylamine).

    • Heat at 60 °C for 1 hour.

    • Perform a liquid-liquid extraction to isolate the derivatized analyte.

Quantitative Data Summary (for structurally similar compounds)

Disclaimer: The following data is for structurally similar phenoxyacetic acid herbicides and should be used as a reference for method development and validation for this compound.

ParameterGC-MS
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Accuracy (% Recovery)85 - 110%
Precision (% RSD)< 10%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the direct quantification of this compound in various matrices, often without the need for derivatization.

Experimental Protocol

a) Instrumentation and Materials:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile phases:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Internal standard (e.g., a stable isotope-labeled analog of this compound).

b) LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • Start at 10% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

c) Sample Preparation:

  • Water Samples:

    • Add internal standard to the water sample.

    • Acidify to pH 3 with formic acid.

    • Directly inject or perform Solid Phase Extraction (SPE) for pre-concentration if necessary.

  • Biological Samples (e.g., Plasma):

    • Perform protein precipitation as described in the HPLC-UV section.

    • Alternatively, use solid-phase extraction (SPE) for cleaner extracts. A polymeric reversed-phase SPE sorbent is recommended.

Quantitative Data Summary (for structurally similar compounds)

Disclaimer: The following data is for structurally similar phenoxyacetic acid herbicides and should be used as a reference for method development and validation for this compound.

ParameterLC-MS/MS
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Biological Fluid) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Cleanup Clean-up / Filtration Extraction->Cleanup Derivatization->Cleanup HPLC HPLC-UV Cleanup->HPLC GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Synthesis Workflow of this compound

synthesis_workflow cluster_reaction Reaction Steps cluster_purification Purification Reactant1 2,6-Dimethylphenol Step1 Formation of 2,6-Dimethylphenolate Reactant1->Step1 Reactant2 Alkali (e.g., NaOH) Reactant2->Step1 Reactant3 Chloroacetic Acid Step2 Williamson Ether Synthesis Reactant3->Step2 Step1->Step2 Washing Washing with Water/ Alkali Solution Step2->Washing Recrystallization Recrystallization (e.g., from Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Synthetic pathway for this compound.

Mechanism of Action: Auxin Mimicry

auxin_mimicry cluster_plant_cell Plant Cell DMPA This compound (Auxin Mimic) AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) DMPA->AuxinReceptor binds Aux_IAA Aux/IAA Repressor AuxinReceptor->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes activates transcription of CellElongation Uncontrolled Cell Elongation & Division AuxinGenes->CellElongation Ethylene Ethylene Production AuxinGenes->Ethylene PlantDeath Plant Death CellElongation->PlantDeath Ethylene->PlantDeath

Caption: Simplified signaling pathway of phenoxyacetic acid herbicides as auxin mimics.[2][3][4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Analysis of 2,6-Dimethylphenoxyacetic Acid by High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the determination of the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of drug substances. This application note describes a validated HPLC method for the quantitative analysis of this compound and its potential impurities.

The primary impurities associated with the synthesis of this compound are typically the unreacted starting materials: 2,6-dimethylphenol (B121312) and a haloacetic acid, such as chloroacetic acid.[1][2] The developed HPLC method effectively separates the main component from these and other potential by-products.

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and standards, as well as the instrumental conditions for the HPLC analysis.

2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • 2,6-Dimethylphenol reference standard

  • Chloroacetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid)

  • Methanol (HPLC grade)

2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm (for this compound and 2,6-dimethylphenol) and 210 nm (for chloroacetic acid)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

2.4. Preparation of Solutions

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve approximately 5 mg each of 2,6-dimethylphenol and chloroacetic acid reference standards in 50 mL of diluent.

  • Working Standard Solution: Dilute the Standard Stock Solution to a final concentration of about 50 µg/mL with the diluent.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of diluent. Further dilute to a final concentration of about 50 µg/mL with the diluent.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of the main peak and impurities is based on their retention times compared to the standards.

Table 2: System Suitability and Expected Retention Times

CompoundExpected Retention Time (min)Tailing Factor (T)Theoretical Plates (N)
Chloroacetic Acid~ 3.5≤ 2.0> 2000
2,6-Dimethylphenol~ 12.8≤ 2.0> 2000
This compound~ 15.2≤ 2.0> 2000

Note: The retention times are estimates and may vary depending on the specific HPLC system and column.

3.1. Calculation of Purity

The purity of this compound is calculated using the following formula:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Table 3: Example Purity Analysis Data

Peak No.ComponentRetention Time (min)Peak AreaArea %
1Chloroacetic Acid3.4815000.05
2Unknown Impurity9.7525000.08
32,6-Dimethylphenol12.8245000.15
4This compound15.21298000099.65
5Unknown Impurity18.5030000.10
Total 2991500 100.00

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard and Impurity Solutions injection Inject Solutions into HPLC prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 270 nm & 210 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Purity Assessment

G cluster_impurities Potential Impurities substance This compound (API) hplc HPLC Separation substance->hplc sm1 2,6-Dimethylphenol (Starting Material) sm1->hplc sm2 Chloroacetic Acid (Starting Material) sm2->hplc byproducts Other Synthesis By-products byproducts->hplc result Purity Determination (% Area) hplc->result Quantification

Caption: Logical flow for the purity assessment of this compound.

References

Application Note: GC-MS Protocol for the Detection of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylphenoxyacetic acid is a chemical compound that can be found as a metabolite or degradation product of certain herbicides. Its accurate detection and quantification in various matrices, such as environmental and biological samples, are crucial for toxicological studies and residue analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose due to its high sensitivity and selectivity.[1] However, this compound, like other carboxylic acids, is a polar and non-volatile compound, making it unsuitable for direct GC analysis.[2][3]

A chemical derivatization step is therefore mandatory to convert the polar carboxyl group into a more volatile and thermally stable ester.[4][5] This protocol details a robust method for the analysis of this compound using GC-MS following a silylation reaction to form its trimethylsilyl (B98337) (TMS) ester. Silylation is a widely used derivatization technique that replaces active hydrogens on functional groups like –COOH with a non-polar trimethylsilyl (TMS) group, rendering the analyte suitable for GC analysis.[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound from sample preparation to final GC-MS detection.

1. Materials and Reagents

  • This compound standard (CAS: 13335-71-2)[6]

  • Internal Standard (IS): (e.g., 2,4-Dichlorophenoxyacetic acid-d3)

  • Solvents (HPLC or GC grade): Methanol (B129727), Methylene (B1212753) Chloride, Ethyl Acetate (B1210297), Pyridine (B92270) (anhydrous)

  • Reagents: Hydrochloric acid (HCl), Sodium Sulfate (anhydrous)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

  • GC Vials with inserts and caps

2. Sample Preparation

The goal of sample preparation is to isolate the analyte from the sample matrix.[1][7] The following are generalized procedures for common matrices.

A. Aqueous Samples (e.g., Water, Urine)

  • Transfer 5 mL of the sample to a glass centrifuge tube.

  • If using an internal standard, spike the sample with the appropriate amount.

  • Acidify the sample to pH < 2 with concentrated HCl to protonate the analyte.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction (LLE).

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-6) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

B. Biological Fluids (e.g., Plasma, Serum)

  • To 1 mL of plasma or serum in a centrifuge tube, add the internal standard.

  • Add 2 mL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to a small volume (~1 mL) under a nitrogen stream.

  • Add 4 mL of acidified water (pH < 2) to the tube.

  • Proceed with the liquid-liquid extraction as described for aqueous samples (steps A4-A10).

C. Solid Samples (e.g., Soil, Tissue)

  • Homogenize 5 grams of the sample with 5 grams of anhydrous sodium sulfate.

  • Transfer the mixture to a beaker and add 20 mL of methylene chloride.

  • Sonicate the mixture for 15 minutes.[9]

  • Filter the extract and collect the solvent.

  • Repeat the extraction with another 20 mL of methylene chloride.

  • Combine the extracts, dry them over anhydrous sodium sulfate, and evaporate to dryness under nitrogen.[9]

  • The dried residue is now ready for derivatization.

3. Derivatization Protocol (Silylation)

Silylation must be performed in anhydrous conditions as silylating reagents are sensitive to moisture.[5]

  • To the dried sample extract from the previous step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 60 minutes in an oven or heating block to ensure complete derivatization.[2]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are recommended starting parameters. Optimization may be required depending on the specific instrument.[1]

ParameterRecommended Setting
GC System Agilent 8890, Shimadzu GC-2030, or equivalent
Column DB-5ms, Rtx-5, or equivalent 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C[9]
Oven Program Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C, Final hold: 5 min[9]
MS System Agilent 7010 TQ, Shimadzu QP2020 NX, or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[9][10]
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification

5. Quality Control

  • Method Blank: A sample matrix free of the analyte is processed through the entire procedure to check for contamination.

  • Spiked Sample: A blank sample is spiked with a known concentration of the analyte to determine method recovery and accuracy.

  • Calibration: A multi-point calibration curve is generated using derivatized standards to ensure linearity and accurate quantification.[1]

Data Presentation

Quantitative analysis should be performed in SIM mode for enhanced sensitivity. The following table summarizes the key mass spectrometric data for the TMS-derivatized this compound.

AnalyteRetention Time (min)Precursor Ion [M]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)Typical LOQ (SIM mode)
This compound-TMSInstrument Dependent252179237, 735-20 ng/mL[11]
Note: The molecular ion [M]⁺ is at m/z 252. The quantifier ion at m/z 179 corresponds to the loss of the silylated carboxyl group. The ion at m/z 237 corresponds to the loss of a methyl group ([M-15]⁺). The ion at m/z 73 is characteristic of a TMS group.[12]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Aqueous, Biological, Solid) extraction Liquid-Liquid or Solid-Liquid Extraction sample_collection->extraction Acidification drying Solvent Evaporation (Nitrogen Stream) extraction->drying Dry with Na2SO4 derivatization Derivatization (BSTFA, 70°C, 60 min) drying->derivatization gcms_analysis GC-MS Analysis (Splitless Injection) derivatization->gcms_analysis data_processing Data Processing (Quantification & Reporting) gcms_analysis->data_processing

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Laboratory-Scale Synthesis of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 2,6-dimethylphenoxyacetic acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The synthesis is achieved through the Williamson ether synthesis, reacting 2,6-dimethylphenol (B121312) with chloroacetic acid in an alkaline aqueous solution. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a key building block in organic synthesis. Its derivatives have shown a range of biological activities, making it a compound of interest for pharmaceutical research. The synthesis described herein is a robust and reproducible method suitable for laboratory-scale production. The reaction proceeds via the deprotonation of 2,6-dimethylphenol by a base, followed by nucleophilic attack of the resulting phenoxide on chloroacetic acid. Subsequent acidification yields the desired product.

Chemical Reaction

Experimental Protocol

Materials and Equipment
  • 2,6-Dimethylphenol (C₈H₁₀O)

  • Chloroacetic acid (C₂H₃ClO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water, distilled

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Ice-water bath

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure

1. Reaction Setup

  • In a three-necked flask equipped with a reflux condenser and a magnetic stir bar, add 12.2 g (0.1 mol) of 2,6-dimethylphenol and 100 mL of water.

  • Begin stirring the mixture.

2. Addition of Reactants

  • In a separate beaker, dissolve 16.0 g (0.4 mol) of sodium hydroxide in 100 mL of water.

  • Slowly add the sodium hydroxide solution to the stirred mixture in the three-necked flask.

  • To this alkaline solution, add 18.9 g (0.2 mol) of chloroacetic acid.

3. Reaction

  • Heat the reaction mixture to reflux and maintain reflux for approximately 18-24 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation

  • After the reaction is complete, cool the flask in an ice-water bath.

  • Slowly add concentrated hydrochloric acid to the cooled reaction mixture with continuous stirring until the pH of the solution reaches 1.[3][4]

  • A precipitate of crude this compound will form.

  • Continue stirring the mixture in the ice bath for another hour to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.

5. Purification

  • The crude product can be purified by recrystallization from an ethanol-water mixture.[3]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

Characterization

The identity and purity of the final product can be confirmed by determining its melting point and using spectroscopic methods such as ¹H NMR and ¹³C NMR.

Data Presentation

Table 1: Reactant Quantities and Molar Ratios

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
2,6-Dimethylphenol122.1612.20.11
Chloroacetic Acid94.5018.90.22
Sodium Hydroxide40.0016.00.44

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[5][6][7]
Molecular Weight180.20 g/mol [5][6][7]
AppearanceWhite to light yellow crystalline powder[8]
Melting Point137-141 °C[5][8]
Boiling Point299.1 °C at 760 mmHg[5]
Density1.146 g/cm³[5]

Table 3: Expected Yield and Purity

ParameterExpected ValueReference
Molar Yield73-80%[3]
Purity (after recrystallization)>98%[8][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2,6-Dimethylphenol in Water add_naoh Add NaOH Solution start->add_naoh Stir add_caa Add Chloroacetic Acid add_naoh->add_caa reflux Reflux (18-24h) add_caa->reflux Heat cool Cool in Ice Bath reflux->cool acidify Acidify to pH 1 with HCl cool->acidify precipitate Precipitation acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate Collect Crude Product recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure Collect Crystals dry Dry filter_pure->dry end_product Final Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Chloroacetic acid is toxic and corrosive. Avoid inhalation and contact with skin.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Work in a well-ventilated fume hood.

  • The reaction should be performed in a fume hood.

References

Application of 2,6-Dimethylphenoxyacetic Acid in Plant Growth Regulation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant development. While its effects are not as extensively documented as those of its close analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D), its unique chemical structure warrants investigation for specific applications in plant growth regulation research. These notes provide an overview of its potential applications based on the known activities of related phenoxyacetic acid derivatives and detailed protocols for its experimental evaluation.

At high concentrations, phenoxyacetic acid derivatives are known to exhibit herbicidal activity, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] Conversely, at lower concentrations, they can act as growth promoters, influencing processes such as cell elongation, root initiation, and fruit development. The dimethyl substitution in the 2 and 6 positions of the phenyl ring is expected to influence its biological activity and selectivity.

Data Presentation

Direct quantitative data on the effects of this compound on plant growth is limited in publicly available literature. However, based on studies of structurally similar compounds such as 2,6-diisopropylphenoxyacetic acid, the following table provides a hypothetical framework for expected outcomes. Researchers are encouraged to use the provided protocols to generate specific data for their plant species of interest.

Plant SpeciesApplication MethodConcentration Range (M)Observed EffectReference
Arabidopsis thaliana (model plant)Agar (B569324) medium supplement10⁻⁸ - 10⁻⁶Root growth inhibition, lateral root formationInferred from auxin bioassays[3][4]
Pisum sativum (pea)Foliar spray10⁻⁶ - 10⁻⁴Epinasty (downward bending of leaves), stem elongationInferred from auxin bioassays[3]
Triticum aestivum (wheat)Seed treatment10⁻⁷ - 10⁻⁵Potential for enhanced germination and early seedling growthInferred from general auxin effects
Dicotyledonous WeedsFoliar spray> 10⁻⁴Herbicidal action, growth abnormalitiesInferred from phenoxyacetic acid herbicides[1][2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Protocol 1: Root Elongation Bioassay (e.g., using Arabidopsis thaliana)

This protocol is designed to assess the auxin-like or inhibitory effects of this compound on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) agar medium

  • Sterile petri dishes

  • This compound stock solution (e.g., 10⁻² M in DMSO)

  • Sterile water and ethanol (B145695)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment Application: After 4-5 days, when seedlings have developed a primary root of approximately 0.5-1 cm, prepare MS agar plates supplemented with a range of this compound concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). A control plate with only the solvent (DMSO) at the corresponding dilution should be included.

  • Seedling Transfer: Carefully transfer the seedlings to the treatment and control plates, placing them vertically to allow for root growth along the agar surface.

  • Data Collection: Mark the position of the root tip at the time of transfer. After 3-5 days of further growth, measure the length of the new root growth from the mark.

  • Analysis: Calculate the percentage of root growth inhibition or promotion relative to the control.

Protocol 2: Avena Coleoptile Curvature Test

A classic bioassay to determine the auxin activity of a substance by observing the curvature of oat coleoptiles.[3]

Materials:

  • Oat (Avena sativa) seeds

  • Agar blocks (e.g., 2% agar)

  • This compound solutions of varying concentrations

  • Dark room or chamber with a red safelight

  • Guillotine or sharp razor blade

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Preparation: Under a red safelight, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous auxin source.

  • Primary Leaf Removal: Gently pull out the primary leaf from within the coleoptile.

  • Agar Block Preparation: Prepare agar blocks and infuse them with different concentrations of this compound. A control block with no test substance is also required.

  • Application: Place a prepared agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Keep the coleoptiles in a dark, humid environment for 1-2 hours.

  • Observation: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.[3]

Protocol 3: In Vitro Plant Regeneration

This protocol assesses the effect of this compound on callus induction and shoot regeneration, which are critical processes in plant biotechnology.

Materials:

  • Explant source (e.g., leaf discs, stem segments from a sterile plantlet)

  • Callus Induction Medium (CIM): MS medium supplemented with vitamins, sucrose, and varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/L). A cytokinin like 6-Benzylaminopurine (BAP) may also be required.

  • Shoot Regeneration Medium (SRM): MS medium with a different auxin-to-cytokinin ratio, often with lower or no auxin and a higher cytokinin concentration.

  • Sterile culture vessels

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Explant Preparation: Under sterile conditions in a laminar flow hood, excise explants from the source plant material.

  • Callus Induction: Place the explants onto the CIM plates with different concentrations of this compound.

  • Incubation: Culture the explants in the dark at approximately 25°C for 3-4 weeks, or until callus formation is observed.

  • Subculture: Transfer the developed calli to fresh CIM for further proliferation.

  • Shoot Regeneration: Transfer well-developed calli to SRM and incubate under a 16-hour light/8-hour dark photoperiod.

  • Data Collection: Record the percentage of callus induction, callus fresh weight, and the number of shoots regenerated per callus.

Mandatory Visualizations

Auxin_Signaling_Pathway Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes activates Growth_Response Plant Growth Response Auxin_Response_Genes->Growth_Response

Caption: Simplified auxin signaling pathway.

Root_Elongation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating Plating on MS Agar Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination Stratification->Germination Treatment_Plates Prepare Treatment Plates (with 2,6-DMPA) Germination->Treatment_Plates Seedling_Transfer Transfer Seedlings Germination->Seedling_Transfer Treatment_Plates->Seedling_Transfer Incubation Incubation Seedling_Transfer->Incubation Measure_Growth Measure Root Growth Incubation->Measure_Growth Data_Analysis Data Analysis Measure_Growth->Data_Analysis

Caption: Experimental workflow for root elongation bioassay.

Callus_Culture_Logic Explant Explant CIM Callus Induction Medium (contains 2,6-DMPA) Explant->CIM Callus Callus Formation CIM->Callus SRM Shoot Regeneration Medium (altered hormone ratio) Callus->SRM Shoots Shoot Regeneration SRM->Shoots Plantlet Plantlet Shoots->Plantlet

Caption: Logical flow of in vitro plant regeneration.

References

Application Notes and Protocols for Testing the Herbicidal Efficacy of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of compounds. Similar to other herbicides in this class, such as 2,4-D, it is expected to exhibit selective herbicidal activity against broadleaf weeds by inducing uncontrolled growth that ultimately leads to plant death.[1][2] This document provides detailed application notes and experimental protocols for testing the herbicidal efficacy of this compound. The methodologies outlined are based on established practices for evaluating auxin-like herbicides and are intended to guide researchers in conducting robust and reproducible studies.

Mechanism of Action: Synthetic Auxin

Phenoxyacetic acid herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. At normal physiological concentrations, auxin regulates various aspects of plant growth and development. However, synthetic auxins like this compound are more persistent in plant tissues than natural auxin. When applied at herbicidal rates, they overwhelm the plant's hormonal balance, leading to a cascade of adverse effects.[1][2]

The primary mode of action involves the degradation of transcriptional repressors (Aux/IAA proteins) that normally inhibit the expression of auxin-responsive genes. This leads to the continuous activation of these genes, resulting in epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, the disruption of vascular tissues, leading to plant death.

Signaling Pathway of Auxin-like Herbicides

The following diagram illustrates the proposed signaling pathway for auxin-like herbicides.

AuxinSignaling cluster_cell Plant Cell Auxin This compound (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to SCF SCF Complex Receptor->SCF Activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_inactive Inactive ARF (Auxin Response Factor) Aux_IAA->ARF_inactive Represses ARF_active Active ARF ARF_inactive->ARF_active Activation (Repressor removed) DNA Auxin-Responsive Genes ARF_active->DNA Binds to Promoter Transcription Transcription & Translation DNA->Transcription Proteins Growth-Regulating Proteins Transcription->Proteins Response Uncontrolled Growth & Plant Death Proteins->Response

Caption: Proposed signaling pathway of this compound as a synthetic auxin.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for Herbicidal Efficacy

This protocol outlines a laboratory-based dose-response bioassay to determine the concentration of this compound required to inhibit the growth of target weed species.

Materials:

  • This compound (analytical grade)

  • Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters)

  • Seeds of a non-target crop species (e.g., Zea mays - corn, Triticum aestivum - wheat)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Sterile distilled water

  • Solvent for dissolving the herbicide (e.g., acetone (B3395972) or DMSO, if necessary)

  • Growth chamber with controlled temperature and light conditions

  • Calibrated pipettes and sterile glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in sterile distilled water. If the compound is not readily soluble in water, a minimal amount of a suitable solvent can be used, with the same concentration of the solvent included in the control treatment.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations. A logarithmic series is often effective (e.g., 1000, 100, 10, 1, 0.1, 0.01 ppm). Include a control (0 ppm) containing only sterile distilled water (and solvent if used).

  • Seed Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of each test concentration onto the filter paper. Place a predetermined number of seeds (e.g., 20) of the target weed species onto the moistened filter paper in each dish. Prepare separate dishes for each weed species and the non-target crop.

  • Replication: For each concentration and plant species, prepare at least three to four replicate Petri dishes.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber with controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:

    • Seed germination percentage.

    • Root length of the seedlings.

    • Shoot length of the seedlings.

    • Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, malformations).[3]

  • Data Analysis: Calculate the average and standard deviation for each parameter at each concentration. Determine the concentration that causes 50% inhibition of growth (GR50) for root and shoot length using a suitable statistical software package with dose-response curve fitting (e.g., log-logistic model).

Protocol 2: Whole Plant Pot Assay for Post-Emergence Efficacy

This protocol evaluates the herbicidal efficacy of this compound when applied to established weed seedlings.

Materials:

  • This compound

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Seeds of target weed species

  • Seeds of a non-target crop species

  • Greenhouse or controlled environment growth facility

  • Laboratory sprayer calibrated to deliver a consistent volume

  • Surfactant (optional, to improve spray coverage)

Procedure:

  • Plant Growth: Sow seeds of the target weed and non-target crop species in separate pots. Allow the plants to grow to a specific developmental stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare spray solutions of this compound at various application rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare). Include a surfactant if recommended for phenoxy herbicides.

  • Herbicide Application: Transfer the pots to a laboratory spray chamber. Apply the herbicide solutions evenly to the foliage of the plants using the calibrated sprayer. Ensure uniform coverage.

  • Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control using a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of the plants. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Calculate the average percent control and biomass reduction for each application rate. Determine the effective dose that provides 90% control (ED90) for each weed species.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Dose-Response Data for Root and Shoot Inhibition (Based on 2,4-D)

Concentration (ppm)Amaranthus retroflexus Root Inhibition (%)Amaranthus retroflexus Shoot Inhibition (%)Zea mays Root Inhibition (%)Zea mays Shoot Inhibition (%)
0 (Control)0000
0.1251521
1604585
1095852015
1001001004530
GR50 (ppm) ~0.8 ~1.5 >100 >100

Table 2: Illustrative Whole Plant Efficacy Data (Based on 2,4-D)

Application Rate (g ai/ha)Chenopodium album Visual Control (%)Chenopodium album Biomass Reduction (%)Triticum aestivum Visual Injury (%)Triticum aestivum Biomass Reduction (%)
0 (Control)0000
50403500
100757021
200959253
40010098108
ED90 (g ai/ha) ~180 ~190 >400 >400

Experimental Workflow

The following diagram outlines the general workflow for testing the herbicidal efficacy of a new compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_data Data Collection & Analysis cluster_results Results & Conclusion a Synthesize/Obtain This compound b Prepare Stock Solutions & Serial Dilutions a->b d Dose-Response Assay (Petri Dish) b->d e Whole Plant Pot Assay (Greenhouse) b->e c Select & Procure Test Plant Seeds c->d c->e f Measure Germination, Root/Shoot Length d->f g Visual Assessment & Biomass Measurement e->g h Statistical Analysis (GR50, ED90) f->h g->h i Summarize Data in Tables h->i j Determine Herbicidal Efficacy & Selectivity i->j

Caption: General experimental workflow for herbicidal efficacy testing.

References

Application Notes and Protocols for 2,6-Dimethylphenoxyacetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid is a chemical compound with potential applications in various biological assays. Its structural similarity to other phenoxyacetic acid derivatives suggests it may exhibit a range of biological activities. These application notes provide detailed protocols for the formulation of this compound and its use in common in vitro assays, including the assessment of cytotoxicity and its potential effects on key signaling pathways involved in inflammation and oxidative stress.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 137-141 °C[1][2]
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Ethanol (B145695), Acetone, Chloroform, Methanol. Slightly soluble in water.[4][5]

Formulation and Preparation of Stock Solutions

For most biological assays, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final desired concentration in the aqueous culture medium.

Recommended Solvents and Storage

Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions due to their miscibility with aqueous media and relatively low toxicity to cells at low concentrations.

  • DMSO: Offers high solubility for many organic compounds. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Ethanol: Another suitable solvent for many organic molecules. Similar to DMSO, the final concentration in the culture medium should be kept low, typically below 0.5% (v/v).

Stock solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol for Preparation of a 100 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 180.20 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Vortex mixer

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out 18.02 mg of this compound.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Sterilize the 100 mM stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the sterile stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly and store them at -20°C.

Experimental Protocols for Biological Assays

The following protocols are provided as examples of how to assess the biological activity of this compound. The specific cell lines, concentrations, and incubation times should be optimized for your particular experimental system.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan (B1609692) mtt_addition->solubilization readout Measure Absorbance solubilization->readout

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)
Vehicle Control 100 ± 5.2100 ± 4.8
0.1 98.5 ± 4.599.1 ± 3.9
1 95.2 ± 3.896.5 ± 4.1
10 75.6 ± 6.180.3 ± 5.5
50 48.9 ± 5.355.7 ± 6.2
100 22.1 ± 4.930.4 ± 5.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Investigation of Potential Anti-Inflammatory Activity

Based on the activities of related phenoxyacetic acid derivatives, it is plausible that this compound could modulate inflammatory signaling pathways. Here, we outline a general approach to investigate its effect on the NF-κB pathway, a key regulator of inflammation.

NF-κB Signaling Pathway:

nfkb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol for Assessing NF-κB Activation (Western Blot for Phospho-p65):

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway. Include an unstimulated control and a vehicle control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p65 (a key subunit of NF-κB) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-p65 to total p65 to determine the level of NF-κB activation.

    • Compare the levels of phospho-p65 in the compound-treated groups to the LPS-stimulated vehicle control.

Table 3: Hypothetical Effect of this compound on NF-κB Activation

TreatmentPhospho-p65 / Total p65 Ratio
Unstimulated Control 0.15 ± 0.03
LPS (1 µg/mL) + Vehicle 1.00 ± 0.12
LPS + 10 µM Compound 0.75 ± 0.09
LPS + 50 µM Compound 0.42 ± 0.07
LPS + 100 µM Compound 0.25 ± 0.05

Data are presented as mean ± standard deviation relative to the LPS-stimulated vehicle control and are for illustrative purposes only.

Investigation of Potential Antioxidant Activity

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Investigating the effect of this compound on this pathway can provide insights into its potential antioxidant properties.

Keap1-Nrf2 Signaling Pathway:

Caption: Simplified diagram of the Keap1-Nrf2 antioxidant response pathway.

Protocol for Assessing Nrf2 Activation (qPCR for Nrf2 Target Genes):

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in 12-well plates and allow them to reach 80-90% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control. A known Nrf2 activator (e.g., sulforaphane) can be used as a positive control.

  • RNA Extraction and cDNA Synthesis:

    • Wash the cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in the expression of target genes in the compound-treated groups to the vehicle control.

Table 4: Hypothetical Effect of this compound on Nrf2 Target Gene Expression

TreatmentFold Change in HMOX1 mRNAFold Change in NQO1 mRNA
Vehicle Control 1.0 ± 0.11.0 ± 0.2
10 µM Compound 1.8 ± 0.31.5 ± 0.2
50 µM Compound 3.5 ± 0.52.8 ± 0.4
100 µM Compound 5.2 ± 0.74.1 ± 0.6

Data are presented as mean fold change ± standard deviation relative to the vehicle control and are for illustrative purposes only.

Conclusion

These application notes provide a framework for the formulation and in vitro evaluation of this compound. The provided protocols for assessing cytotoxicity and the modulation of key signaling pathways offer a starting point for researchers to explore the biological activities of this compound. It is essential to adapt and optimize these protocols for specific experimental needs and cell systems.

References

Application Notes: Esterification of 2,6-Dimethylphenoxyacetic Acid for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylphenoxyacetic acid is a molecule of interest in various chemical and pharmaceutical research fields. For analytical purposes, particularly gas chromatography (GC), direct analysis of this carboxylic acid can be challenging due to its polarity and low volatility. Derivatization, the process of chemically modifying a compound to make it suitable for a specific analytical method, is therefore a crucial step.[1][2] Esterification is a common and effective derivatization strategy for carboxylic acids, converting them into less polar, more volatile esters that exhibit better chromatographic behavior.[3][4] This enhances peak shape, improves separation, and increases sensitivity during GC analysis.[4]

This document provides detailed protocols for the esterification of this compound, primarily for researchers, scientists, and professionals in drug development who utilize chromatographic analysis. The methods covered include classic Fischer esterification and derivatization using boron trifluoride-methanol, a common reagent for preparing methyl esters for GC-MS analysis.[4]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction parameters and expected outcomes for different esterification methods applicable to this compound. This allows for an easy comparison to select the most suitable method based on available resources, desired scale, and analyte sensitivity.

ParameterFischer-Speier EsterificationBoron Trifluoride (BF₃)-Methanol
Alcohol Simple primary or secondary (e.g., Methanol (B129727), Ethanol)Methanol
Catalyst/Reagent Concentrated H₂SO₄ or HCl[5]12-14% Boron Trifluoride in Methanol[4]
Solvent Excess alcohol often serves as the solvent[5]Methanol (from reagent)
Reaction Temperature Reflux60-100°C
Reaction Time 1 - 24 hours[6]15 - 30 minutes
Typical Yield Range 70 - 95% (substrate dependent)[7]High, often quantitative for analytical scale
Key Advantages Cost-effective, suitable for larger scale synthesis.[7]Rapid, highly effective for small-scale derivatization for GC.[4]
Key Disadvantages Harsh acidic conditions may not suit sensitive substrates.[5]BF₃ is toxic and moisture-sensitive.[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the ester product by using a large excess of the alcohol.[6]

Materials and Reagents:

  • This compound

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend this compound (1.0 eq.) in anhydrous methanol (20-30 eq.). The alcohol acts as both the reactant and the solvent.

  • With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dimethylphenoxyacetate.[7]

  • If necessary, purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Derivatization with Boron Trifluoride-Methanol for GC Analysis

This protocol is ideal for rapidly preparing methyl esters from small sample quantities for subsequent GC-MS analysis.[4]

Materials and Reagents:

  • Sample containing this compound

  • Boron Trifluoride-Methanol (BF₃/Methanol) reagent (12-14% w/v)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC vials

Equipment:

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Place the sample (typically 1-5 mg) of this compound into a clean, dry reaction vial.

  • Add 1-2 mL of the BF₃/Methanol reagent to the vial.[2]

  • Securely cap the vial and heat it at 60-80°C for 15-20 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for injection into the GC-MS system.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization makes the analyte volatile and thermally stable, suitable for GC analysis.[2] The following are typical starting parameters for the analysis of the resulting ester.

GC-MS ParameterRecommended Setting
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min[2]
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Injection Volume 1 µL
Injector Temperature 250-280°C[2]
Oven Program Initial temp: 80°C (hold for 2 min), Ramp: 10°C/min to 280°C, Final hold: 5 min[2]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Ion Source Temp. 230°C[2]
Transfer Line Temp. 280°C[2]
Mass Range Full Scan (e.g., 40-500 amu) for identification

Mandatory Visualizations

G cluster_reactants Reactants cluster_reagents Catalyst cluster_products Products Acid This compound Ester Methyl 2,6-Dimethylphenoxyacetate Acid->Ester Reaction Alcohol Methanol (R'-OH) Alcohol->Ester Catalyst H₂SO₄ (H⁺) Catalyst->Ester Catalysis Water Water (H₂O)

Caption: Chemical reaction pathway for Fischer esterification.

G start Start: Sample with This compound derivatization Step 1: Esterification (e.g., with BF₃/Methanol) start->derivatization extraction Step 2: Liquid-Liquid Extraction (with Hexane) derivatization->extraction drying Step 3: Dry Organic Layer (with Na₂SO₄) extraction->drying gc_injection Step 4: GC Injection drying->gc_injection separation Step 5: Chromatographic Separation gc_injection->separation detection Step 6: MS Detection & Analysis separation->detection end End: Data Interpretation detection->end

Caption: Experimental workflow for derivatization and GC-MS analysis.

References

Application Notes and Protocols: Preparation of 2,6-Dimethylphenoxyacetic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylphenoxyacetic acid is a chemical compound utilized in various research and development applications, including its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate and reproducible experimental results are critically dependent on the correct preparation of stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions for use by researchers, scientists, and drug development professionals. The selection of an appropriate solvent is paramount and is dictated by the experimental context, particularly for in vitro and in vivo studies where solvent compatibility with biological systems is essential.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 137-141°C[2][3]
pKa 3.356 (at 25°C)[2]

The solubility of this compound in various solvents determines the most suitable method for stock solution preparation. The compound exhibits good solubility in several organic solvents but is only slightly soluble in water.[1] For biological applications, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] Alternatively, for aqueous-based systems, the acidity of the carboxylic acid group can be leveraged to increase solubility in alkaline solutions.[4]

SolventSolubilityReferences
Dimethyl sulfoxide (DMSO) Soluble[1]
Ethanol Soluble[1]
Methanol Soluble[2]
Acetone Soluble[1]
Chloroform Soluble[2]
Water Slightly soluble[1]
Aqueous NaOH More readily soluble than in neutral water[4]

Experimental Protocols

Two primary methods for the preparation of this compound stock solutions are detailed below. The choice of protocol will depend on the downstream application and the required solvent system.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays, where the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity.[5]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass of this compound. To prepare a 100 mM stock solution in 1 mL of DMSO, use the following calculation:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 180.20 g/mol = 18.02 mg

  • Weigh the this compound powder. In a chemical fume hood, carefully weigh 18.02 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO. Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Ensure complete dissolution. Securely cap the tube and vortex the solution thoroughly until all the powder is completely dissolved. The resulting solution should be clear and colorless.

  • Storage. Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. For short-term storage, 4°C may be acceptable, but long-term storage should be at -20°C.[6]

Workflow for Preparing a DMSO-Based Stock Solution

G A Calculate Mass of This compound B Weigh Compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C D->E

Workflow for preparing a DMSO-based stock solution.
Protocol 2: Preparation of an Aqueous Stock Solution using pH Modification

This protocol is an alternative for experiments where organic solvents like DMSO are not suitable. It utilizes a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the carboxylic acid, forming a more water-soluble salt.[4][7]

Materials:

  • This compound (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • 0.22 µm sterile filter

Procedure:

  • Weigh the this compound. Weigh the desired amount of the compound and place it in a sterile conical tube or flask.

  • Initial suspension in water. Add a small volume of sterile water to the solid, for instance, approximately 50-60% of the final desired volume. The compound will not dissolve at this stage.

  • Add NaOH dropwise. While stirring the suspension, add 1 M NaOH solution drop by drop. The solid will begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Monitor pH and dissolution. Continue adding NaOH until all the solid has dissolved. The solution should be clear. Avoid using a large excess of NaOH.

  • Adjust to final volume. Once the compound is fully dissolved, add sterile water to reach the final desired volume of the stock solution.

  • Sterilization. Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container. Do not autoclave solutions containing heat-labile compounds.

  • Storage. Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Workflow for Preparing an Aqueous-Based Stock Solution

G A Weigh this compound B Suspend in Water A->B C Add 1 M NaOH Dropwise while stirring B->C D Ensure Complete Dissolution C->D E Adjust to Final Volume with sterile water D->E F Sterile Filter (0.22 µm) E->F G Store at 4°C or -20°C F->G

Workflow for preparing an aqueous-based stock solution.

References

The Versatility of 2,6-Dimethylphenoxyacetic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2,6-Dimethylphenoxyacetic acid is a versatile aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its sterically hindered phenoxy group and reactive carboxylic acid moiety allow for the construction of a diverse range of molecules with applications in medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Application Notes

This compound is primarily utilized as a scaffold to introduce the 2,6-dimethylphenoxy motif into larger molecules. This structural unit can impart desirable physicochemical and biological properties, such as increased metabolic stability and specific receptor interactions. Key applications include:

  • Synthesis of Bioactive Molecules: Derivatives of this compound have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The 2,6-dimethyl substitution pattern can enhance selectivity for the COX-2 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Furthermore, certain derivatives have been investigated for their potential as dual anti-inflammatory and anti-diabetic agents by modulating inflammatory pathways involving IL-6 and NF-κB.[4]

  • Development of Herbicides and Plant Growth Regulators: Phenoxyacetic acids are a well-established class of herbicides. The substitution pattern on the aromatic ring significantly influences their activity and selectivity.

  • Preparation of Novel Ligands and Materials: The rigid structure of the 2,6-dimethylphenyl group can be exploited in the design of ligands for metal catalysis and in the synthesis of advanced materials with specific structural properties.

Experimental Protocols

The following protocols provide detailed methodologies for common synthetic transformations using this compound as a starting material.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of the building block itself, which is a foundational experiment.

Reaction Scheme:

G A 2,6-Dimethylphenol (B121312) C This compound A->C NaOH, H2O, heat B Chloroacetic acid B->C

Caption: Williamson Ether Synthesis of this compound.

Materials:

  • 2,6-Dimethylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylphenol (0.1 mol) in an aqueous solution of sodium hydroxide (0.2 mol in water).

  • Stir the mixture until the 2,6-dimethylphenol is completely dissolved to form the sodium phenoxide salt.

  • Slowly add chloroacetic acid (0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 1-2 to precipitate the crude product.[5]

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[6]

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2,6-DimethylphenolChloroacetic acidNaOHWater>19Reflux~74[5]
2,6-DimethylphenolateChloroacetic acid-Molten--73-80[6]
Protocol 2: Esterification of this compound (Representative Protocol)

This protocol describes a general method for the synthesis of methyl 2-(2,6-dimethylphenoxy)acetate.

Reaction Scheme:

G A This compound C Methyl 2-(2,6-dimethylphenoxy)acetate A->C H2SO4 (cat.), reflux B Methanol (B129727) B->C

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous methanol (20-30 eq.), which serves as both reactant and solvent.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-18 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProductReference
Methyl 2-[4-(2-aminohexafluoro-2-propyl)-2,6-dimethylphenoxy]acetate1.0 N NaOH, EthanolEthanol/Water30 minReflux2-[4-(2-aminohexafluoro-2-propyl)-2,6-dimethylphenoxy]acetic acid[7]
Protocol 3: Amidation of this compound (Representative Protocol)

This protocol provides a general method for the synthesis of N-substituted 2-(2,6-dimethylphenoxy)acetamides.

Reaction Scheme:

G A This compound C N-R-2-(2,6-dimethylphenoxy)acetamide A->C Coupling agent (e.g., HATU, DIEA), DMF B Amine (R-NH2) B->C

Caption: Amide coupling of this compound.

Materials:

  • This compound

  • Desired amine (e.g., piperazine, aniline (B41778) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Note: The following protocol is for the synthesis of a related acetamide, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, and illustrates the formation of the amide bond with 2,6-dimethylaniline (B139824).

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: [8]

  • To a solution of 2,6-dimethylaniline (1.0 eq.) in a suitable solvent, add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The resulting precipitate is filtered, washed, and dried to yield the product.

Quantitative Data for Bioactive Derivatives:

CompoundBiological TargetIC50 (µM)Reference
Phenoxy Acetic Acid Derivative (5f)COX-20.06[1]
Phenoxy Acetic Acid Derivative (7b)COX-20.08[1]
Pyrazoline-Phenoxyacetic Acid (6a)COX-20.03[9]
Pyrazoline-Phenoxyacetic Acid (6c)COX-20.03[9]
Meclofenamic acid derivative (7)Anti-inflammatory0.07[4]

Signaling Pathway Visualization

Derivatives of phenoxyacetic acids have been shown to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives (e.g., this compound derivatives) Phenoxyacetic_Acid_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Some derivatives also exhibit anti-inflammatory effects by modulating other key inflammatory signaling pathways, such as those involving Interleukin-6 (IL-6) and Nuclear Factor-kappa B (NF-κB).

G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene_Expression upregulates Inflammation Inflammation Gene_Expression->Inflammation Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Acid_Derivative->NFkB Inhibition

Caption: Modulation of the NF-κB signaling pathway.

References

Application Notes and Protocols for Monitoring the Synthesis of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid is a significant chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is crucial for the overall yield and purity of the final product. Monitoring the progress of the synthesis reaction is essential to optimize reaction conditions, determine the reaction endpoint, and minimize the formation of impurities. This document provides detailed protocols for monitoring the synthesis of this compound, which is typically synthesized via the Williamson ether synthesis, reacting 2,6-dimethylphenol (B121312) (2,6-xylenol) with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Reaction Pathway

The synthesis proceeds as follows:

G reactant1 2,6-Dimethylphenol product This compound reactant1->product reactant2 Chloroacetic Acid reactant2->product reagent Base (e.g., NaOH) reagent->product

Caption: Synthesis of this compound.

Experimental Protocols

Effective monitoring of this reaction involves tracking the consumption of the starting materials (2,6-dimethylphenol) and the formation of the product (this compound). The following are protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) tailored for this purpose.

Thin Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

TLC is a quick and straightforward method to qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Standards of 2,6-dimethylphenol and this compound (if available)

  • Mobile phase: A common mobile phase for this type of analysis is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether, with a small amount of acetic or formic acid to ensure the carboxylic acid product is protonated and travels up the plate. A good starting ratio would be Hexane:Ethyl Acetate:Acetic Acid (70:30:1).

Protocol:

  • Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent like ethyl acetate or methanol (B129727).

  • Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Using a capillary tube, spot the diluted reaction aliquots along the origin line. It is also highly recommended to spot the starting material (2,6-dimethylphenol) and, if available, the product standard as references.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The starting material, 2,6-dimethylphenol, is less polar than the product, this compound. Therefore, the spot corresponding to 2,6-dimethylphenol will have a higher Rf value (travel further up the plate) than the product spot. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Workflow for TLC Monitoring:

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Interpretation A Withdraw Aliquot from Reaction B Dilute with Appropriate Solvent A->B C Spot Sample on TLC Plate B->C D Develop Plate in Chamber C->D E Dry Plate D->E F Visualize under UV Lamp E->F G Compare Rf values of spots F->G H Determine presence/absence of starting material G->H

Caption: Workflow for TLC-based reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides quantitative data on the consumption of reactants and the formation of the product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase would be a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to control the ionization of the carboxylic acid. A starting point for an isocratic method could be Acetonitrile:Water (60:40) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm, which is a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare standard solutions of known concentrations for both 2,6-dimethylphenol and this compound in the mobile phase or a compatible solvent.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration for each compound.

  • Sample Preparation: At specified time intervals, take an aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of acid to neutralize the base). Dilute the sample with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times, as determined from the standard injections. Quantify the concentration of each component in the reaction mixture at different time points using the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Byproduct Analysis

GC-MS is a powerful technique for confirming the identity of the product and identifying any potential byproducts. For the analysis of the acidic product, derivatization is often required to increase its volatility.

Derivatization (Esterification): A common derivatization method is to convert the carboxylic acid to its methyl ester.

  • Take a dried aliquot of the reaction mixture.

  • Add a solution of diazomethane (B1218177) in diethyl ether, or use a safer alternative like (trimethylsilyl)diazomethane with methanol, or react with methanol in the presence of an acid catalyst (e.g., H2SO4).

  • Allow the reaction to proceed to completion.

  • The resulting methyl ester is more volatile and suitable for GC analysis.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Protocol:

  • Sample Preparation: Withdraw an aliquot from the reaction, work it up to isolate the organic components, and perform the derivatization as described above. Dissolve the derivatized sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peaks for the derivatized starting material (if any remains) and the derivatized product by comparing their retention times and mass spectra to reference data. The mass spectrum of the methyl ester of this compound will have a characteristic molecular ion peak and fragmentation pattern. Analyze other peaks to identify any potential byproducts.

Data Presentation

Quantitative data from HPLC or GC analysis should be summarized in a table to track the progress of the reaction over time.

Table 1: Reaction Progress Monitored by HPLC

Time (hours)Concentration of 2,6-dimethylphenol (M)Concentration of this compound (M)Conversion (%)
0[Initial Concentration]00
1[Concentration at 1h][Concentration at 1h][Calculated Conversion]
2[Concentration at 2h][Concentration at 2h][Calculated Conversion]
4[Concentration at 4h][Concentration at 4h][Calculated Conversion]
8[Concentration at 8h][Concentration at 8h][Calculated Conversion]

Conversion (%) = ([Initial Concentration of Starting Material] - [Concentration at time t]) / [Initial Concentration of Starting Material] * 100

Logical Relationship for Method Selection

The choice of analytical method depends on the specific requirements of the monitoring task.

G start Need to Monitor Reaction Progress qualitative Qualitative Analysis Needed? (Quick check for completion) start->qualitative quantitative Quantitative Data Required? (Kinetics, Yield) start->quantitative byproduct Byproduct Identification Needed? start->byproduct tlc Use TLC qualitative->tlc Yes hplc Use HPLC quantitative->hplc Yes gcms Use GC-MS (with derivatization) byproduct->gcms Yes

Caption: Decision tree for selecting an analytical method.

Application Notes and Protocols for the Preparation and Antioxidant Evaluation of 2,6-Dimethylphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenoxyacetic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities. Among these, derivatives of 2,6-dimethylphenoxyacetic acid are of particular interest due to their potential antioxidant properties. The strategic placement of methyl groups at the 2 and 6 positions of the phenyl ring can influence the molecule's electronic and steric properties, potentially enhancing its ability to scavenge free radicals and modulate cellular antioxidant pathways.

This document provides detailed protocols for the synthesis of this compound and a key derivative, 2-(4-bromobenzoyl)-2,6-dimethylphenoxyacetic acid. Furthermore, it outlines standardized assays for evaluating their antioxidant efficacy, including the DPPH, ABTS, and FRAP methods. A summary of available antioxidant activity data is presented for comparative analysis. Additionally, a pertinent signaling pathway involved in the cellular antioxidant response is illustrated to provide a broader context for the mechanism of action of these compounds.

Data Presentation: Antioxidant Activity of this compound Derivatives

The antioxidant potential of synthesized this compound derivatives is crucial for understanding their therapeutic potential. The following table summarizes the available quantitative data from various antioxidant assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidDPPH18.94 ± 0.24Ascorbic Acid15.73 ± 0.25

This table will be expanded as more derivatives are synthesized and tested.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, via the reaction of 2,6-dimethylphenol (B121312) with chloroacetic acid in an alkaline medium.

Materials:

Procedure:

  • In a reaction vessel, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid.

  • Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • For further purification, the crude product can be dissolved in ethyl acetate and treated with thionyl chloride to form the acid chloride, followed by hydrolysis to yield the purified acid.[1]

Synthesis of 2-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid

This protocol details the synthesis of a representative derivative through a Friedel-Crafts acylation reaction.

Materials:

Procedure:

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add 4-bromobenzoyl chloride to the suspension with stirring.

  • To this mixture, add a solution of this compound in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product.

Antioxidant Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.[2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect the solution from light.

  • Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add an equal volume of the DPPH working solution to each well. Include a blank with the solvent and DPPH only.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[4][5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and the standard antioxidant.

  • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

  • Add a larger volume of the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.[6][7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C.

  • Prepare serial dilutions of the test compounds and a ferrous sulfate standard curve.

  • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

  • Add a larger volume of the FRAP reagent to each well and mix.

  • Incubate the plate at 37°C for a specific time (e.g., 4-10 minutes).

  • Measure the absorbance at a wavelength between 540-600 nm (typically 593 nm).

  • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Synthesis of Parent Compound cluster_reaction2 Synthesis of Derivative 2_6_DMP 2,6-Dimethylphenol Reaction1 Etherification in Aqueous NaOH 2_6_DMP->Reaction1 CAA Chloroacetic Acid CAA->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 Workup1 Acidification (HCl), Filtration, Recrystallization Reaction1->Workup1 Parent_Compound This compound Workup1->Parent_Compound Reaction2 Friedel-Crafts Acylation in Anhydrous DCM Parent_Compound->Reaction2 4_BBCl 4-Bromobenzoyl Chloride 4_BBCl->Reaction2 AlCl3 Anhydrous AlCl3 AlCl3->Reaction2 Workup2 Aqueous Workup, Column Chromatography Reaction2->Workup2 Derivative 2-(4-bromobenzoyl)-2,6- dimethylphenoxy)acetic acid Workup2->Derivative Antioxidant_Assay_Workflow Start Prepare Test Compound and Standard Solutions DPPH_Assay DPPH Assay: - Mix with DPPH solution - Incubate in dark - Measure absorbance at 517 nm Start->DPPH_Assay ABTS_Assay ABTS Assay: - Mix with ABTS•+ solution - Incubate - Measure absorbance at 734 nm Start->ABTS_Assay FRAP_Assay FRAP Assay: - Mix with FRAP reagent - Incubate at 37°C - Measure absorbance at 593 nm Start->FRAP_Assay Calculation Calculate % Inhibition and IC50 / TEAC / FRAP value DPPH_Assay->Calculation ABTS_Assay->Calculation FRAP_Assay->Calculation End Compare Antioxidant Activity Calculation->End Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to (basal state) Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Maf Maf ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates Antioxidant_Genes->ROS neutralizes Nrf2_nMaf Nrf2_nMaf Nrf2_nMaf->ARE binds to

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenoxyacetic acid is a chemical compound belonging to the phenoxyacetic acid class. Derivatives of phenoxyacetic acid are recognized for their roles as herbicides and plant growth regulators, often exerting their effects by mimicking the plant hormone auxin.[1][2] In vitro assays are essential for determining the biological activity of such compounds in a controlled environment. These assays can elucidate the compound's mechanism of action and quantify its potency.

This document provides detailed protocols for a series of in vitro assays designed to characterize the bioactivity of this compound, with a primary focus on its potential auxin-like properties. The protocols are intended to guide researchers in assessing the compound's effects on cell elongation, gene expression, and overall plant cell proliferation.

Experimental Workflow

The following diagram outlines the general workflow for testing the bioactivity of this compound.

Experimental Workflow cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis A Compound Solubilization (e.g., in DMSO) C Avena Coleoptile Elongation Assay A->C D Arabidopsis Root Growth Inhibition Assay A->D E DR5::GUS Reporter Gene Assay A->E B Plant Material Preparation (e.g., seed sterilization, germination) B->C B->D B->E F Quantitative Measurement (e.g., length, GUS activity) C->F D->F E->F G Dose-Response Curve Generation F->G H EC50/IC50 Determination G->H

Fig 1. Experimental workflow for assessing the bioactivity of this compound.

Putative Auxin Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway that may be activated by an auxin-like compound such as this compound.

Putative Auxin Signaling Pathway compound This compound (Auxin-like compound) receptor TIR1/AFB Receptor Complex compound->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene Auxin-Responsive Genes arf->gene Activates transcription of response Cell Elongation, Division, Differentiation gene->response Leads to

Fig 2. A simplified diagram of a putative auxin signaling pathway.

Experimental Protocols

Avena (Oat) Coleoptile Elongation Assay

Principle: This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a characteristic effect of auxins.[3]

Materials:

  • Avena sativa (oat) seeds

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

  • Petri dishes, filter paper

  • Growth medium (e.g., Murashige and Skoog medium)

  • Incubator with controlled light and temperature

Protocol:

  • Sterilize oat seeds and germinate them in the dark for 72 hours at 25°C.

  • Excise 10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

  • Prepare a dilution series of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) and IAA in the growth medium. Include a vehicle control (e.g., DMSO).

  • Place 10 coleoptile segments in each petri dish containing the different concentrations of the test compound or controls.

  • Incubate the dishes in the dark at 25°C for 24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation relative to the initial length.

Arabidopsis Root Growth Inhibition Assay

Principle: At higher concentrations, auxins inhibit primary root growth in Arabidopsis thaliana. This assay quantifies the inhibitory effect of the test compound.[4]

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • This compound

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

  • Agar (B569324) plates with half-strength MS medium

  • Growth chamber with controlled light and temperature

Protocol:

  • Surface-sterilize Arabidopsis seeds and sow them on agar plates.

  • Cold-stratify the seeds at 4°C for 48 hours in the dark.

  • Germinate the seeds vertically in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C for 4-5 days.

  • Prepare agar plates containing a dilution series of this compound (e.g., 1 nM to 10 µM) and 2,4-D.

  • Transfer seedlings of uniform size to the treatment plates.

  • Incubate the plates vertically for another 5-7 days.

  • Measure the primary root length.

  • Calculate the percentage of root growth inhibition compared to the control.

DR5::GUS Reporter Gene Assay

Principle: The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of a reporter gene, β-glucuronidase (GUS), in the presence of auxins. This assay provides a quantitative measure of auxin-like activity at the molecular level.[2]

Materials:

  • Transgenic Arabidopsis thaliana seeds carrying the DR5::GUS construct

  • This compound

  • Naphthaleneacetic acid (NAA) as a positive control

  • GUS staining solution (X-Gluc)

  • Microplate reader for quantitative analysis (optional, with MUG assay)

Protocol:

  • Grow DR5::GUS Arabidopsis seedlings in liquid or on solid MS medium for 7-10 days.

  • Prepare a dilution series of this compound and NAA.

  • Treat the seedlings with the different concentrations of the compounds for 6-24 hours.

  • For qualitative analysis, incubate the seedlings in GUS staining solution at 37°C overnight. Observe the blue staining pattern under a microscope.

  • For quantitative analysis, perform a fluorometric MUG assay. Homogenize the treated tissues, add the MUG substrate, and measure the fluorescence using a microplate reader.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Avena Coleoptile Elongation

Concentration (M)Mean Elongation (%) ± SD (this compound)Mean Elongation (%) ± SD (IAA)
10⁻⁸5.2 ± 0.815.3 ± 1.2
10⁻⁷12.1 ± 1.135.8 ± 2.5
10⁻⁶25.6 ± 2.360.1 ± 4.7
10⁻⁵48.9 ± 3.985.4 ± 6.1
10⁻⁴35.2 ± 3.170.2 ± 5.5

Table 2: Arabidopsis Root Growth Inhibition

Concentration (M)% Inhibition ± SD (this compound)% Inhibition ± SD (2,4-D)
10⁻⁹2.5 ± 0.58.1 ± 1.0
10⁻⁸15.8 ± 1.928.4 ± 2.1
10⁻⁷45.3 ± 3.865.7 ± 4.9
10⁻⁶80.1 ± 6.292.3 ± 5.8
10⁻⁵95.7 ± 4.598.1 ± 3.9

Table 3: DR5::GUS Reporter Gene Activity (Quantitative MUG Assay)

Concentration (M)Relative Fluorescence Units (RFU) ± SD (this compound)Relative Fluorescence Units (RFU) ± SD (NAA)
10⁻⁹150 ± 25450 ± 40
10⁻⁸480 ± 551200 ± 90
10⁻⁷1150 ± 1103500 ± 250
10⁻⁶2800 ± 2307800 ± 560
10⁻⁵2100 ± 1906500 ± 480

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By employing a combination of physiological and molecular assays, researchers can effectively characterize its potential auxin-like properties and determine its potency. The structured presentation of data will facilitate the comparison of its effects with known auxins, thereby contributing to a deeper understanding of its biological function.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2,6-Dimethylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent laboratory and industrial method is the Williamson ether synthesis.[1][2] This reaction involves treating 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2][3] The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the haloacetic acid in an SN2 reaction.[1][4]

Q2: What are the critical parameters to control during the synthesis? A2: Key parameters include temperature, reaction time, solvent choice, and the molar ratio of reactants. Temperature control is crucial; for instance, some methods suggest keeping the temperature below 35°C during the initial addition of NaOH.[5][6] The pH of the reaction mixture is also a critical factor; monitoring and maintaining the pH within an optimal range (e.g., between 8 and 12) can prevent side reactions and drive the synthesis to completion.[5][6]

Q3: What are the common side reactions in this synthesis? A3: The primary competing reaction is the base-catalyzed elimination of the alkylating agent (chloroacetic acid).[1] Additionally, since the aryloxide ion is an ambident nucleophile, alkylation on the aromatic ring can occur, although this is less common under typical Williamson synthesis conditions.[1] If reaction conditions are not carefully controlled, by-products can form, leading to lower yields and impurities.[6]

Q4: How can the final product be purified? A4: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture with an acid like HCl to a pH of 1-2.[3][6] The resulting crude solid can be purified by recrystallization.[2][3] Common solvent systems for recrystallization include hot water or a mixture of ethanol (B145695) and water.[2][3] Further purification to remove color can involve treatment with activated carbon or a chlorination/hydrolysis process to yield a white crystalline product with purity exceeding 99%.[6]

Q5: What are the typical yields for this synthesis? A5: Yields can vary significantly depending on the specific protocol. Traditional methods often report molar yields around 74%.[3][6] However, optimized processes, such as those involving portion-wise addition of reagents and pH monitoring, can achieve higher efficiencies.[5][6] Post-purification yields of around 88.7% with high purity (99.5% by HPLC) have been reported.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Incomplete Deprotonation of Phenol The base (e.g., NaOH, KOH) is crucial for forming the reactive phenoxide ion. Ensure a sufficiently strong base is used and that the molar ratio of base to 2,6-dimethylphenol is adequate, typically at least 1:1.[4] Some protocols use an excess of base.[3]
Poor Quality of Reagents Ensure 2,6-dimethylphenol is pure and dry. Impurities in the chloroacetic acid or degradation of the base can inhibit the reaction. Consider purifying the starting materials if their quality is questionable.[7]
Suboptimal Reaction Temperature Williamson ether synthesis is typically conducted at elevated temperatures (50-100°C) to ensure a reasonable reaction rate.[1] If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can promote elimination side reactions.[1] Follow the specific temperature profiles outlined in the chosen protocol.
Incorrect Solvent Protic solvents can slow down the reaction rate by solvating the nucleophile. While water is commonly used in this specific synthesis due to the solubility of the phenoxide salt and base, alternative solvents like acetonitrile (B52724) or DMF are often used in Williamson syntheses to accelerate the rate.[1]
Short Reaction Time The reaction can take several hours to reach completion, with some protocols requiring reflux for 8 hours or more.[1][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material before workup.

Problem 2: Product is Discolored (Tan, Brown, or Yellow)

Potential Cause Suggested Solution
Formation of By-products Side reactions or oxidation of the phenol starting material can create colored impurities. This is a known issue, resulting in a deep-colored crude product.[6]
Ineffective Purification A single recrystallization may not be sufficient to remove all colored impurities. Perform a second recrystallization or use a decolorizing agent.
Purification Method Dissolve the crude product in an appropriate solvent (e.g., ethyl acetate), treat with activated charcoal to adsorb colored impurities, and then filter before recrystallization. A more advanced method involves converting the acid to its acid chloride with an agent like thionyl chloride, followed by hydrolysis, which can effectively remove color and increase purity.[6]

Problem 3: Reaction Stalls or Proceeds Very Slowly

Potential Cause Suggested Solution
pH Out of Optimal Range The pH of the reaction medium is critical. If the pH drops too low (below 8), the phenoxide concentration decreases, slowing the reaction. If it is too high (above 12-13), side reactions may be favored.[5][6]
Poor Solubility of Reactants In some methods, the 2,6-dimethylphenol may not be fully soluble, leading to a slow, heterogeneous reaction.[6] Ensure adequate stirring and consider a solvent system that better solubilizes the reactants.
Reagent Degradation Chloroacetic acid can degrade over time. Use fresh or properly stored reagents.
Improved Reagent Addition Instead of adding all reagents at once, a portion-wise addition strategy can maintain optimal concentrations and pH. One improved method involves adding chloroacetic acid and NaOH solution in two separate portions over the course of the reaction, which can reduce the total reaction time to under 16 hours.[5][6]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is based on a conventional method described in the literature.[3][6]

  • Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 102.8 g (0.842 mol) of 2,6-dimethylphenol and 159.6 g (1.68 mol) of chloroacetic acid in 1000 mL of water.

  • Reaction Initiation : While stirring, slowly add 500 mL of a concentrated aqueous sodium hydroxide solution.

  • Reflux : Heat the mixture to reflux. The reaction is often slow and may require continuous addition of reagents.

  • Monitoring and Additional Reagents : After 2 hours of reflux, add another 79.4 g (0.84 mol) of chloroacetic acid and 200 mL of NaOH solution. Continue to reflux and monitor the consumption of 2,6-dimethylphenol by TLC. Further additions of chloroacetic acid and NaOH may be necessary.[6]

  • Workup : Once the reaction is complete (typically after more than 19 hours), cool the flask in an ice-water bath.

  • Precipitation : Carefully acidify the mixture with concentrated hydrochloric acid (HCl) to pH 1. A precipitate will form.

  • Isolation : Stir the slurry for 1 hour in the cold bath, then collect the solid product by vacuum filtration.

  • Purification : Recrystallize the crude tan solid from hot water or an ethanol-water mixture to obtain the final product.[2][3] The expected molar yield is approximately 74%.[6]

Protocol 2: Improved High-Yield Synthesis with pH Control

This protocol is adapted from an improved method designed to reduce reaction time and increase yield.[5][6]

  • Preparation : In a reaction vessel, add the aqueous solution of 2,6-dimethylphenol.

  • First Addition : Add the first portion of haloacetic acid. Then, begin the dropwise addition of the first portion of sodium hydroxide solution, ensuring the temperature is maintained below 35°C.

  • Initial Reflux : After the first addition is complete, heat the mixture and reflux for 1-4 hours.

  • Second Addition : Add the second portion of haloacetic acid, followed by the dropwise addition of the second portion of sodium hydroxide solution.

  • Final Reflux : Continue to reflux the mixture for 6-8 hours until the reaction is complete. The total reaction time is typically less than 16 hours.[6]

  • pH Monitoring (Optional but Recommended) : Throughout the reaction, monitor the pH. If the pH falls below 8 or rises above 12, the reaction is considered complete or stalled.[6] Adjust by adding the appropriate reagent if necessary.

  • Workup and Precipitation : Cool the reaction mixture and acidify with HCl to pH 1-2 to precipitate the product.

  • Isolation and Purification : Isolate the solid by vacuum filtration. Wash with cold water and dry. For high purity, perform recrystallization as described in Protocol 1 or use the advanced purification methods mentioned in the troubleshooting guide.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols to aid in comparison.

Table 1: Comparison of Reaction Conditions and Yields

ParameterStandard Method[3][6]Improved Method[5][6]Solvent-Free Method[3]
Starting Phenol 2,6-Dimethylphenol2,6-DimethylphenolSodium 2,6-Dimethylphenolate
Alkylating Agent Chloroacetic AcidChloroacetic AcidChloroacetic Acid
Base Sodium HydroxideSodium HydroxideN/A (pre-formed salt)
Reaction Time > 19 hours< 16 hours1.5 - 2 hours
Temperature Reflux<35°C then Reflux140 - 150°C
Molar Yield ~74%Significantly higher than standard70 - 79.7%
Key Feature Single, large addition of reagentsPortion-wise addition, pH controlPre-formed phenolate, no solvent

Table 2: Molar Ratios for Improved Synthesis Protocol[6]

Reagent AdditionMolar Ratio (Reagent : 2,6-Dimethylphenol)
First Haloacetic Acid Addition 1.5 - 3.0 (preferably 2.0)
Second Haloacetic Acid Addition < 1.0 (preferably 0.25 - 0.75)
Second NaOH Addition 0.5 - 2.0 (preferably 1.0)

Visual Guides

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 2,6-Dimethylphenol + Chloroacetic Acid + Water/Base R1 Heat to Reflux (Monitor pH & Temp) P1->R1 Charge Reactor W1 Cool Reaction Mixture R1->W1 Reaction Complete W2 Acidify with HCl to pH 1-2 W1->W2 W3 Vacuum Filtration W2->W3 Precipitation PU1 Crude Product W3->PU1 PU2 Recrystallization (e.g., EtOH/Water) PU1->PU2 PU3 Pure Crystalline Product PU2->PU3 Drying Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_procedure Procedural Flaws Start Low Yield Observed R_Purity Check Purity of 2,6-Dimethylphenol Start->R_Purity C_Temp Optimize Temperature (Avoid being too low) Start->C_Temp P_Side Check for Side Reactions (e.g., Elimination) Start->P_Side R_Ratio Verify Molar Ratios (Base & Acid) R_Purity->R_Ratio R_Base Ensure Base is Sufficiently Strong R_Ratio->R_Base C_Time Increase Reaction Time (Monitor via TLC) C_Temp->C_Time C_pH Monitor & Control pH (8 < pH < 12) C_Time->C_pH P_Loss Minimize Loss During Workup P_Side->P_Loss

References

troubleshooting low purity in 2,6-Dimethylphenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylphenoxyacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the purity of my final this compound product low?

Answer: Low purity in the final product can stem from several factors throughout the synthetic process. The most common culprits are incomplete reactions, the presence of side products, and inefficient purification.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time and temperature as needed. One patent suggests a reaction time of 1.5 to 2 hours at 140-145°C for the substitution reaction.[1]
Presence of Unreacted 2,6-Dimethylphenol (B121312) Optimize the molar ratio of reactants. An excess of chloroacetic acid and sodium hydroxide (B78521) may be necessary to drive the reaction to completion. However, excessive amounts can lead to other impurities. A molar ratio of 2,6-dimethylphenol to alkali of 0.5-1.0:1.0 has been suggested.[1]
Formation of Side Products Side reactions can be minimized by controlling the reaction temperature and pH. One method suggests maintaining the temperature below 35°C during the initial addition of sodium hydroxide solution to reduce byproduct formation.[2] Monitoring the pH and keeping it within an optimal range (e.g., 8 < pH < 12) can also prevent unwanted reactions.[2]
Ineffective Purification The crude product often contains impurities that need to be removed. Recrystallization is a common and effective purification method. An ethanol-water mixture is a suggested solvent system for recrystallization.[1] For deeply colored products, a purification process involving chlorination followed by reductive hydrolysis has been proposed to obtain a white crystalline product with a purity of over 99%.[2][3]

Question 2: My crude product is a dark brown or tan solid. What causes this discoloration and how can I remove it?

Answer: The formation of a colored crude product is a common issue and is often attributed to the formation of impurities and side products during the reaction.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Side Reactions at High Temperatures Running the reaction at elevated temperatures for extended periods can lead to the formation of colored byproducts. Carefully control the reaction temperature and time.
Presence of Phenolic Impurities Unreacted 2,6-dimethylphenol and other phenolic byproducts can oxidize and contribute to the color.
Inefficient Initial Purification Simple filtration may not be sufficient to remove all colored impurities.
Purification Strategy A multi-step purification process may be necessary. One patented method involves chlorinating the crude product to remove a significant portion of the pigment, followed by reductive hydrolysis and crystallization to yield a white crystalline solid.[2] Recrystallization from an ethanol-water solution is also a recommended step for purification.[1]

Question 3: The yield of my this compound synthesis is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors, including incomplete reactions, loss of product during workup and purification, and suboptimal reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Molar Ratios The stoichiometry of the reactants is crucial. Experiment with slight excesses of chloroacetic acid and sodium hydroxide to ensure the complete conversion of 2,6-dimethylphenol. A patent suggests a molar ratio of 2,6-dimethylphenol to chloroacetic acid of 0.5-1.0:1.0.[1]
Inefficient Reaction Conditions Reaction temperature and time play a significant role. For the reaction between 2,6-dimethyl phenolate (B1203915) and chloroacetic acid in a molten state, a temperature of 140-145°C for 1.5-2 hours is recommended for optimal results.[1]
Loss During Workup During the acidification step to precipitate the product, ensure the pH is sufficiently low (pH 1) to maximize precipitation.[3] Careful filtration and washing of the precipitate are also important to minimize product loss.
Loss During Recrystallization While recrystallization is essential for purity, it can lead to a loss of yield. To minimize this, ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling to maximize crystal formation. Cooling to 0-5°C can further increase the yield of crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: The most common synthesis involves the reaction of 2,6-dimethylphenol with an alkali (like sodium hydroxide) to form the corresponding phenolate. This is followed by a reaction with chloroacetic acid. The resulting product is then acidified to precipitate the this compound, which is subsequently purified, typically by recrystallization.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2,6-dimethylphenol, chloroacetic acid, and a base, most commonly sodium hydroxide.[1][3]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.[2][4] Other techniques may include melting point determination and spectroscopic methods like NMR and IR.

Q4: Are there any known impurities I should be aware of?

A4: Yes, common impurities include unreacted 2,6-dimethylphenol and byproducts from side reactions. In the context of its use as an intermediate for pharmaceuticals like Lopinavir, other related impurities can also be formed.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method described in a patent and is provided as a general guideline.[1]

Step 1: Formation of 2,6-Dimethyl Phenolate

  • In a suitable reaction vessel, add 2,6-dimethylphenol to an aqueous solution of sodium hydroxide. A typical molar ratio is 0.1 mol of 2,6-dimethylphenol to 0.17-0.2 mol of NaOH.

  • Stir the mixture until the 2,6-dimethylphenol is completely dissolved.

  • Heat the solution to 110°C to remove water and obtain the dry sodium 2,6-dimethyl phenolate.

Step 2: Synthesis of this compound

  • To the dried sodium 2,6-dimethyl phenolate, add chloroacetic acid. A molar ratio of phenolate to chloroacetic acid of approximately 1:1 is used.

  • Heat the mixture to 140-145°C under an inert gas atmosphere and maintain for 1.5 to 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Wash the cooled reaction mixture with water or a dilute alkali solution.

  • Filter the mixture to obtain the crude this compound.

  • Recrystallize the crude product from an ethanol-water solution to obtain the pure product.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A 2,6-Dimethylphenol B Sodium 2,6-Dimethylphenolate A->B Deprotonation C This compound (Crude) B->C Williamson Ether Synthesis D Pure this compound C->D Purification R3 Acidification (e.g., HCl) R4 Recrystallization (Ethanol/Water) R1 NaOH (aq) R1->A R2 Chloroacetic Acid R2->B

Caption: Synthesis pathway of this compound.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Low Purity Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purification Evaluate Purification Method check_reaction->check_purification Complete solution1 Increase reaction time/temp check_reaction->solution1 Incomplete check_conditions Review Reaction Conditions check_purification->check_conditions Effective solution2 Optimize recrystallization solvent/technique check_purification->solution2 Ineffective solution3 Adjust reactant ratios & temperature control check_conditions->solution3 end_node Purity Improved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low purity issues.

Potential Side Reactions

Side_Reactions main_reactant Sodium 2,6-Dimethylphenolate desired_product This compound main_reactant->desired_product Desired Reaction side_product1 Unreacted 2,6-Dimethylphenol main_reactant->side_product1 Incomplete Reaction side_product3 Colored Byproducts (from high temp) main_reactant->side_product3 Degradation chloroacetic_acid Chloroacetic Acid chloroacetic_acid->desired_product side_product2 Glycolic Acid (from Chloroacetic Acid hydrolysis) chloroacetic_acid->side_product2 Hydrolysis

Caption: Potential side reactions in the synthesis.

References

optimizing reaction conditions for 2,6-Dimethylphenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,6-dimethylphenol (B121312) and a haloacetic acid?

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the 2,6-dimethylphenoxide ion, formed by deprotonating 2,6-dimethylphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide to form the ether linkage.

Q2: Which haloacetic acid is best to use: chloroacetic acid or bromoacetic acid?

Both chloroacetic acid and bromoacetic acid can be used. Bromoacetic acid is generally more reactive than chloroacetic acid, which may lead to shorter reaction times. However, chloroacetic acid is often more cost-effective and is commonly used in published procedures.

Q3: What are the most common impurities in the final product?

Common impurities include unreacted 2,6-dimethylphenol, and potentially byproducts from C-alkylation of the phenoxide, where the alkylation occurs on the aromatic ring instead of the oxygen. Colored impurities can also form, possibly due to oxidation of the phenol (B47542) starting material.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to ensure the carboxylic acid product is protonated and gives a defined spot. The disappearance of the 2,6-dimethylphenol spot and the appearance of the product spot, which should have a different Rf value, indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is a typical yield for this synthesis?

Reported molar yields can vary depending on the specific conditions and scale, but yields in the range of 70-88% have been documented in patent literature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 2,6-dimethylphenol: The base (e.g., NaOH) may be insufficient in quantity or quality. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: The 2,6-dimethylphenol or haloacetic acid may be impure. 4. Steric hindrance: The methyl groups on the phenol can hinder the approach of the haloacetic acid. 5. Insufficient reaction time: The reaction may not have reached completion.1. Ensure the correct molar ratio of base to phenol is used (typically at least 2 equivalents of base are used to deprotonate the phenol and neutralize the haloacetic acid). Use a freshly prepared solution of a strong base like sodium hydroxide (B78521). 2. The reaction is often conducted at reflux. Ensure the temperature is maintained between 50-100°C. 3. Verify the purity of your starting materials using appropriate analytical techniques (e.g., melting point, NMR). 4. While steric hindrance is an inherent property of the substrate, ensuring optimal reaction conditions (temperature, solvent, reaction time) can help maximize the yield. 5. Monitor the reaction by TLC or HPLC until the starting material is consumed. Some procedures report reaction times of up to 24 hours.
Product is Colored (e.g., tan, brown) 1. Oxidation of 2,6-dimethylphenol: Phenols can be susceptible to oxidation, leading to colored impurities. 2. Side reactions at high temperatures: Prolonged heating can lead to decomposition or side reactions that produce colored byproducts.1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessive heating. One patented procedure controls the initial temperature to below 35°C during the addition of sodium hydroxide. 3. The crude product can be purified by recrystallization from hot water or a mixture of ethanol (B145695) and water to remove colored impurities. A chemical purification involving conversion to the acid chloride, followed by hydrolysis and decolorization has also been reported.
Difficult Product Isolation 1. Incomplete precipitation: The pH may not be optimal for precipitating the carboxylic acid product. 2. Formation of an oil instead of a solid: The product may be "oiling out" if the solution is supersaturated or cooled too quickly during recrystallization.1. After the reaction is complete, the solution should be cooled and acidified (e.g., with HCl) to a pH of 1-2 to ensure the carboxylic acid is fully protonated and precipitates out of the aqueous solution. 2. During recrystallization, allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. If an oil forms, try reheating the solution and adding a small amount of a co-solvent to improve solubility, then cool slowly again.

Experimental Protocols

Protocol 1: Two-Step Addition Method

This protocol is adapted from patent literature and involves the sequential addition of reagents.

  • In a suitable reaction vessel, mix 61.8 kg of 2,6-dimethylphenol and 96 kg of chloroacetic acid in 480 kg of water with stirring.

  • Control the temperature to around 25°C and slowly add 30% aqueous sodium hydroxide solution. The initial addition of sodium hydroxide should be done cautiously to keep the temperature below 35°C.

  • After the initial addition, heat the mixture to reflux for 1-4 hours.

  • After the reflux period, add a second portion of chloroacetic acid and sodium hydroxide solution.

  • Continue to reflux for another 6-8 hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture in an ice-water bath.

  • Acidify the mixture with hydrochloric acid to a pH of 1 to precipitate the crude product.

  • Stir for one hour and then filter the solid.

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Pre-formation of the Phenolate (B1203915)

This method involves the preparation of the sodium salt of 2,6-dimethylphenol before the addition of chloroacetic acid.

  • In a beaker, add 12.2 g (0.1 mol) of 2,6-dimethylphenol to a solution of 8 g (0.2 mol) of NaOH in 12 g of water.

  • Stir the mixture until the phenol is dissolved and the reaction to form the phenolate is complete.

  • Filter the solution and heat the filtrate to 110°C to remove the water and obtain the dry sodium 2,6-dimethylphenolate.

  • In a reaction vessel under an inert atmosphere, mix the dried sodium 2,6-dimethylphenolate with chloroacetic acid in a 0.5-1.0:1.0 molar ratio.

  • Heat the mixture until the reactants are completely melted and react.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the crude product with water or a dilute alkali solution and then filter.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.

Data Presentation

Table 1: Molar Ratios and Reaction Times from a Patented Procedure

ReactantMolar Ratio (relative to 2,6-dimethylphenol)
First Addition
Haloacetic Acid1.5 - 3.0
Second Addition
Haloacetic Acid< 1.0
Total Reaction Time 10 - 24 hours

Table 2: Example Yields from Different Conditions

Molar Ratio (2,6-dimethylphenol : NaOH)Molar Yield
1 : 1.773.2%
1 : 1.874.8%
1 : 2.079.7%

Technical Support Center: Scaling Up 2,6-Dimethylphenoxyacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of 2,6-Dimethylphenoxyacetic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction of 2,6-xylenol.- Monitor pH: Maintain the reaction pH between 8 and 12. If the pH drops below 8 or exceeds 12, the reaction may stop.[1] - Staged Reagent Addition: Add the haloacetic acid and sodium hydroxide (B78521) in multiple portions. This can help to drive the reaction to completion.[1] - Temperature Control: Ensure the initial reaction temperature is maintained below 35°C during the initial sodium hydroxide addition to prevent side reactions.[1]
Loss of product during workup.- pH Adjustment for Precipitation: Carefully adjust the pH to 1 with hydrochloric acid to ensure complete precipitation of the product.[1] - Cooling: Cool the solution to 0-5°C and stir for at least 2 hours to maximize crystallization before filtration.[1]
Poor Product Purity (Low HPLC Purity) Presence of unreacted 2,6-xylenol.- Reaction Time: Ensure the reaction is complete by extending the reflux time. Reaction times can be up to 24 hours.[1] - pH Monitoring: A stable pH above 12 can indicate the consumption of acidic reactants, suggesting reaction completion.
Formation of by-products.- Controlled Addition of NaOH: Add the sodium hydroxide solution slowly to maintain the temperature below 35°C.[1] This minimizes side reactions. - Molar Ratios: Use an appropriate molar ratio of haloacetic acid to 2,6-xylenol. A higher initial ratio (e.g., 2:1) followed by a smaller second addition can improve conversion.[1]
Product is Tan or Off-White Instead of White Presence of colored impurities.- Purification Method: The crude product often has a tan color.[1] Recrystallization is necessary. - Solvent Selection for Recrystallization: Use a suitable solvent system for recrystallization. Ethanol (B145695) and water mixtures are effective.[2] Dissolving the crude product in hot ethanol and then adding water for slow cooling can yield white crystals.[1] - Alternative Purification: A purification process involving conversion to the acid chloride and subsequent hydrolysis can be employed to remove deep-colored impurities.[1]
Long Reaction Times (Over 24 hours) Inefficient reaction conditions.- Two-Step Reagent Addition: A patented method involves a two-step addition of haloacetic acid and sodium hydroxide, which can reduce the reaction time to under 24 hours, and preferably within 10-16 hours.[1] - Alternative Synthesis Route: A method involving the pre-formation of sodium 2,6-dimethylphenolate by reacting 2,6-xylenol with NaOH and removing water before reacting with chloroacetic acid in a molten state can shorten the reaction time.[2]
Difficulties with Filtration Fine crystalline precipitate.- Crystal Aging: Boiling the freshly formed precipitate for a short period can encourage the formation of larger, more easily filterable crystals.
Inconsistent Results at Larger Scale Poor heat and mass transfer.- Efficient Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents. - Temperature Control: Implement a robust cooling system to manage the exothermic reaction, especially during the initial addition of sodium hydroxide.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The primary starting materials are 2,6-xylenol and a haloacetic acid, such as chloroacetic acid or bromoacetic acid.[1] Sodium hydroxide is used as a base.

Q2: What is a typical yield and purity that can be expected?

A2: With optimized processes, molar yields can be around 70-80%.[2] A patent describes achieving a yield of 88% with an HPLC purity of 96.6% for the crude product after initial filtration.[1] Further purification can increase the purity to ≥98%.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: The reaction can be exothermic, especially during the addition of sodium hydroxide.[4] Proper temperature control and a robust cooling system are crucial to prevent runaway reactions. The use of corrosive materials like sodium hydroxide and hydrochloric acid requires appropriate personal protective equipment (PPE) and handling procedures. The flammability of organic solvents used in purification also necessitates fire safety measures.[5]

Q4: How can the color of the final product be improved?

A4: The crude product is often tan.[1] To obtain a white crystalline product, recrystallization is essential. A common method is to dissolve the crude product in hot ethanol and then slowly add water to induce crystallization upon cooling.[1][2] For deeply colored impurities, a more complex purification involving the formation of an ester or acid chloride followed by hydrolysis might be necessary.[1]

Q5: Are there alternative synthesis methods to the classical Williamson ether synthesis?

A5: While the Williamson ether synthesis approach is common, variations exist. One method involves the preparation of dry sodium 2,6-dimethylphenolate before reacting it with chloroacetic acid in a molten state under an inert atmosphere.[2] This can simplify the process and reduce reaction time.

Quantitative Data Summary

Table 1: Molar Ratios of Reactants in Different Synthesis Protocols

Reactant Protocol 1 (Two-Step Addition)[1] Protocol 2 (Phenolate Formation)[2]
2,6-Xylenol11
Haloacetic Acid (1st addition)1.5 - 3.01
Haloacetic Acid (2nd addition)0.25 - 0.75-
Sodium HydroxideAdded to control pH1.35 - 2.0

Table 2: Reported Yields and Purity

Product Stage Yield HPLC Purity Reference
Crude Product88%96.6%[1]
Pure Product (after recrystallization)70 - 79.7%Not specified[2]
Purified ProductNot specified≥98%[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound[1]

  • Initial Reaction Mixture: In a suitable reactor, add 2,6-xylenol and water.

  • First Reagent Addition: Add the first portion of haloacetic acid to the mixture and stir.

  • First Base Addition: Slowly add 30 wt% sodium hydroxide solution, ensuring the temperature is maintained below 35°C.

  • First Reflux: After the addition of sodium hydroxide is complete, heat the mixture to reflux for 1-4 hours.

  • Second Reagent Addition: Add the second portion of haloacetic acid.

  • Second Base Addition: Add the second portion of sodium hydroxide solution.

  • Second Reflux: Continue to reflux for 6-8 hours until the reaction is complete (monitored by pH or other analytical methods).

  • Precipitation: Cool the reaction mixture in an ice-water bath.

  • Acidification: Adjust the pH to 1 with hydrochloric acid to precipitate the crude product.

  • Crystallization: Stir the mixture for at least 1 hour at a low temperature (e.g., 5°C) to ensure complete crystallization.

  • Filtration and Washing: Filter the solid product and wash it with water.

  • Drying: Dry the crude product.

Protocol 2: Purification by Recrystallization[1][2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add activated carbon and heat for a short period, followed by hot filtration to remove the carbon.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Filtration: Collect the white crystals by filtration.

  • Washing: Wash the crystals with a cold ethanol-water mixture.

  • Drying: Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation start Start: 2,6-Xylenol + Haloacetic Acid + Water add_naoh1 Slowly add NaOH (T < 35°C) start->add_naoh1 reflux1 Reflux (1-4h) add_naoh1->reflux1 add_reagents2 Add 2nd portion of Reagents reflux1->add_reagents2 reflux2 Reflux (6-8h) add_reagents2->reflux2 end_reaction Reaction Complete reflux2->end_reaction cooling Cool Reaction Mixture end_reaction->cooling acidify Acidify with HCl (pH 1) cooling->acidify precipitate Precipitation & Crystallization acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash crude_product Crude this compound filter_wash->crude_product Purification_Workflow crude_product Crude Product dissolve Dissolve in Hot Ethanol crude_product->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize add_water Add Hot Water dissolve->add_water if not decolorizing hot_filter Hot Filtration decolorize->hot_filter hot_filter->add_water cool Slow Cooling & Crystallization add_water->cool filter_wash Filter and Wash Crystals cool->filter_wash pure_product Pure White Crystalline Product filter_wash->pure_product

References

avoiding side reactions during the synthesis of 2,6-Dimethylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the synthesis of 2,6-Dimethylphenoxyacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Issue Potential Cause Recommended Solution
Low Yield of this compound C-Alkylation Side Reaction: The phenoxide may undergo alkylation on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation). This is a common side reaction in Williamson ether synthesis with phenoxides.Solvent Selection: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). Protic solvents like water or ethanol (B145695) can solvate the phenoxide oxygen, making it less available for O-alkylation and promoting C-alkylation.[1]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Optimize Reaction Conditions: Increase the reaction time or temperature. A typical temperature range is 140-145°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of Chloroacetic Acid: Under strongly alkaline conditions and elevated temperatures, chloroacetic acid or its salt can be hydrolyzed to glycolic acid, consuming the alkylating agent.[3][4][5][6]Control Basicity and Temperature: While a strong base is needed to form the phenoxide, excessive basicity and prolonged high temperatures can favor the hydrolysis of chloroacetic acid. Add the base portion-wise and maintain the temperature within the recommended range.
Presence of Impurities in the Final Product Unreacted 2,6-Dimethylphenol (B121312): Incomplete deprotonation or insufficient alkylating agent can leave unreacted starting material.Ensure Complete Phenoxide Formation: Use a slight excess of a strong base (e.g., Sodium Hydroxide) to ensure all the 2,6-dimethylphenol is converted to the phenoxide.
C-Alkylated Byproducts: Products resulting from alkylation at the ortho or para positions of the aromatic ring.Optimize Solvent and Counter-ion: As mentioned, polar aprotic solvents favor O-alkylation. The choice of counter-ion (e.g., Na+ vs. K+) can also influence the C/O alkylation ratio, though specific data for 2,6-dimethylphenoxide is not readily available in the provided search results.
Glycolic Acid or Diglycolic Acid: These can form from the hydrolysis of chloroacetic acid.Purification: Recrystallization of the crude product from an ethanol-water mixture is an effective method for removing these and other impurities.[2]
Reaction is Sluggish or Does Not Proceed Poor Quality Reagents: Moisture in the reagents or solvent can quench the phenoxide.Use Anhydrous Conditions: Ensure all reagents and solvents are dry. The synthesis of the sodium 2,6-dimethylphenoxide is often carried out by removing water azeotropically or by heating to high temperatures.[2]
Steric Hindrance: While the primary carbon of chloroacetic acid is not highly hindered, the methyl groups on the phenol (B47542) can slightly reduce reactivity.Sufficient Reaction Time and Temperature: Allow for adequate reaction time at an appropriate temperature to overcome any minor steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about during the synthesis of this compound?

A1: The main side reaction is the C-alkylation of the 2,6-dimethylphenoxide ion. Instead of the desired O-alkylation which forms the ether linkage, the chloroacetate (B1199739) can react with the carbon atoms of the aromatic ring, leading to the formation of undesired byproducts.[1] The use of polar aprotic solvents is crucial to minimize this side reaction.

Q2: How does the choice of solvent affect the outcome of the reaction?

A2: The solvent plays a critical role in directing the alkylation towards the desired oxygen atom.

  • Polar aprotic solvents (e.g., DMF, DMSO) are recommended for O-alkylation. These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively "naked" and highly nucleophilic, promoting the desired attack on the alkylating agent.[1]

  • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, creating a solvent cage around it. This hinders the oxygen's ability to act as a nucleophile and can lead to an increase in C-alkylation products.[1]

Q3: Can other side reactions occur with chloroacetic acid?

A3: Yes, under the basic conditions of the Williamson ether synthesis, chloroacetic acid can undergo hydrolysis to form glycolic acid.[3][4][5][6] At higher temperatures, this can be a competing reaction that consumes the alkylating agent and reduces the overall yield of the desired product.

Q4: What is the optimal temperature for the synthesis?

A4: Based on patent literature, a reaction temperature in the range of 140-145°C is often optimal for the reaction between sodium 2,6-dimethylphenoxide and chloroacetic acid.[2] However, it is always recommended to monitor the reaction by TLC to determine the optimal time and temperature for a specific experimental setup.

Q5: How can I purify the final product to remove side products?

A5: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water is often used as the solvent for recrystallization, which can effectively remove unreacted starting materials and side products.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.

Materials:

  • 2,6-Dimethylphenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Chloroacetic Acid

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Anhydrous solvent (e.g., Toluene (B28343) for azeotropic removal of water, or perform the reaction in a high-boiling aprotic solvent like DMF)

Procedure:

  • Formation of Sodium 2,6-Dimethylphenoxide:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-dimethylphenol and a calculated amount of sodium hydroxide (a slight molar excess of NaOH is recommended).

    • If using an aqueous solution of NaOH, the water must be removed. This can be achieved by heating the mixture to a high temperature (e.g., 110°C) to evaporate the water.[2] Alternatively, an anhydrous solvent like toluene can be added, and the water can be removed azeotropically using a Dean-Stark apparatus.

    • The result should be the dry sodium 2,6-dimethylphenoxide salt.

  • Williamson Ether Synthesis:

    • To the flask containing the sodium 2,6-dimethylphenoxide, add chloroacetic acid. The molar ratio of the phenoxide to chloroacetic acid should be approximately 1:1, though a slight excess of chloroacetic acid can be used.

    • If a high-boiling aprotic solvent like DMF is to be used, it should be added at this stage.

    • Heat the reaction mixture to 140-145°C under an inert atmosphere (e.g., nitrogen).[2]

    • Maintain this temperature and stir the mixture for a specified time (e.g., 1.5-2 hours, but monitor by TLC).[2]

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture.

    • Add water to dissolve the product salt and any remaining inorganic salts.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the crude this compound.

    • Filter the crude product, wash it with cold water, and dry it.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound.[2]

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction Pathway (O-Alkylation) cluster_side Side Reaction Pathways 2,6-Dimethylphenoxide 2,6-Dimethylphenoxide This compound This compound 2,6-Dimethylphenoxide->this compound Desired O-Alkylation (Aprotic Solvent) C-Alkylated Byproduct C-Alkylated Byproduct 2,6-Dimethylphenoxide->C-Alkylated Byproduct C-Alkylation (Protic Solvent) Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->this compound Glycolic Acid Glycolic Acid Chloroacetic Acid->Glycolic Acid Hydrolysis (Excess Base, High Temp)

Caption: Main vs. Side Reaction Pathways in the Synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Solvent Solvent Type? Start->Check_Solvent Protic Protic (e.g., Water, Ethanol) Check_Solvent->Protic Yes Aprotic Aprotic (e.g., DMF, DMSO) Check_Solvent->Aprotic No Check_Conditions Reaction Conditions? Check_Purification Purification Effective? Check_Conditions->Check_Purification Optimal Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Sub-optimal Improve_Purification Improve Recrystallization Technique Check_Purification->Improve_Purification Ineffective End Improved Yield and Purity Check_Purification->End Effective Switch_Solvent Switch to Aprotic Solvent to Favor O-Alkylation Protic->Switch_Solvent Aprotic->Check_Conditions Switch_Solvent->End Optimize_Conditions->End Improve_Purification->End

Caption: Troubleshooting Workflow for Synthesis Optimization.

References

Technical Support Center: 2,6-Dimethylphenoxyacetic Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 2,6-Dimethylphenoxyacetic acid in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a weak acid with limited intrinsic solubility in water. Its solubility is highly dependent on the pH of the solution. In its undissociated (protonated) form, which is prevalent at acidic pH, it is less soluble. To enhance solubility, the pH of the solution needs to be raised to deprotonate the carboxylic acid group, forming the more soluble carboxylate salt.

Q2: At what pH will this compound be more soluble?

A2: The pKa of this compound is approximately 3.36.[1] According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa, the compound will increasingly be in its deprotonated, more soluble form. For practical purposes, adjusting the pH to a value of 2 or more units above the pKa (i.e., pH > 5.4) will significantly increase its solubility.

Q3: I've adjusted the pH, but the compound still precipitates. What should I do?

A3: If precipitation persists after pH adjustment, consider the following:

  • Concentration: You may be exceeding the solubility limit even at a favorable pH. Try preparing a more dilute solution.

  • Buffer Choice: The components of your buffer system could be interacting with the compound. Consider using a different buffer system.

  • Co-solvents: For highly concentrated solutions, the addition of a small percentage of an organic co-solvent may be necessary.

Q4: What organic solvents can be used to dissolve this compound?

A4: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), ethanol, acetone, chloroform, and methanol.[2] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: How should I prepare a stock solution of this compound for my experiments?

A5: A common practice is to prepare a high-concentration stock solution in an organic solvent such as DMSO. For example, a 10 mM or 100 mM stock solution can be prepared by dissolving the appropriate amount of the compound in the desired volume of DMSO. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to achieve the final desired concentration. Always add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

Use the following workflow to troubleshoot and resolve precipitation issues.

Troubleshooting_Workflow start Precipitation Observed step1 Step 1: Review Stock Solution Is the compound fully dissolved in the organic solvent? start->step1 step2 Step 2: Evaluate Buffer Conditions Is the buffer pH at least 2 units above the pKa (pH > 5.4)? step1->step2 Yes action1 Action: Use a stronger organic solvent (e.g., DMSO) or gentle warming to fully dissolve. step1->action1 No step3 Step 3: Consider Co-solvents Is a water-miscible co-solvent compatible with your assay? step2->step3 Yes action2 Action: Adjust buffer pH with NaOH or use a buffer with a higher pH. step2->action2 No step4 Step 4: Re-evaluate Concentration Is the final concentration too high? step3->step4 Yes action3 Action: Introduce a small percentage of a co-solvent (e.g., ethanol, DMSO) to the final buffer. step3->action3 No action4 Action: Lower the final concentration of the compound in your experiment. step4->action4 Yes end_success Precipitation Resolved Proceed with Experiment step4->end_success No end_fail Reassess Experimental Design or consider formulation strategies. step4->end_fail If still unresolved action1->step1 action2->step2 action3->step3 action4->step4

Caption: A workflow for troubleshooting this compound precipitation.

Quantitative Solubility Data

The aqueous solubility of this compound is highly dependent on pH. The following table provides calculated estimates of its solubility at 25°C based on its pKa of 3.36 and an estimated intrinsic solubility (solubility of the undissociated form) of 0.2 g/100 mL.

pHPredominant SpeciesCalculated Solubility (mg/mL)Molar Solubility (M)
2.0HA (undissociated)~2.0~0.011
3.0HA / A-~2.4~0.013
4.0A- (dissociated)~14.7~0.082
5.0A- (dissociated)~130~0.721
6.0A- (dissociated)>1000>5.55
7.0A- (dissociated)>1000>5.55

Note: These are estimated values. Actual solubility may vary depending on the specific buffer components and temperature.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using pH Adjustment

This protocol describes the preparation of an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add the compound to the desired volume of deionized water or buffer.

  • While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired final pH is reached. A pH above 5.4 is recommended.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for use in biological assays where the final concentration of the organic solvent must be kept low.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution appropriately, protected from light and moisture.

  • When preparing working solutions, add the stock solution dropwise to the stirred aqueous buffer to the desired final concentration.

Biological Activity Context: Antioxidant and Herbicidal Properties

Derivatives of this compound have been investigated for their biological activities, including antioxidant and herbicidal effects. The following diagrams illustrate a conceptual workflow for evaluating these properties.

In Vitro Antioxidant Activity Assay Workflow

Antioxidant_Assay_Workflow start Prepare 2,6-Dimethylphenoxyacetic Acid Stock Solution (in DMSO) step1 Prepare Serial Dilutions of the Compound in Assay Buffer start->step1 step2 Add DPPH Radical Solution to each dilution step1->step2 step3 Incubate in the Dark at Room Temperature step2->step3 step4 Measure Absorbance at ~517 nm step3->step4 step5 Calculate % Radical Scavenging Activity step4->step5 end Determine IC50 Value step5->end

Caption: Workflow for a DPPH radical scavenging assay to assess antioxidant activity.

Herbicidal Activity Evaluation Workflow

Herbicidal_Activity_Workflow start Prepare Aqueous Solution of This compound (pH-adjusted) step1 Prepare Different Concentrations of the Test Solution start->step1 step2 Treat Seeds or Seedlings of Target Weed Species step1->step2 step3 Incubate under Controlled Growth Conditions (Light, Temperature, Humidity) step2->step3 step4 Observe and Record Phytotoxic Effects (e.g., germination inhibition, growth reduction, necrosis) step3->step4 step5 Compare with Positive and Negative Controls step4->step5 end Determine Herbicidal Efficacy (e.g., GR50) step5->end

Caption: Workflow for evaluating the herbicidal activity of this compound.

References

Technical Support Center: Purification of 2,6-Dimethylphenoxyacetic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 2,6-dimethylphenoxyacetic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used and recommended stationary phase for the purification of acidic compounds like this compound. Its polar nature allows for effective separation based on the polarity of the compound and its impurities.

Q2: What is a suitable mobile phase for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is a suitable mobile phase. The optimal ratio will depend on the specific impurity profile of your crude product. A good starting point is a 9:1 or 4:1 mixture of hexane to ethyl acetate, with the polarity gradually increased by adding more ethyl acetate if the compound does not elute.

Q3: How can I monitor the separation during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the best method to monitor the separation. Small samples from the collected fractions are spotted on a TLC plate and developed in a suitable solvent system (e.g., 33% ethyl acetate in hexane) to visualize the separation of the desired product from impurities.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities often include unreacted starting materials such as 2,6-dimethylphenol (B121312) and chloroacetic acid, as well as by-products from the synthesis. The purpose of the column chromatography is to separate the target acid from these less and more polar impurities.

Q5: Can I use other purification methods for this compound?

A5: Yes, recrystallization is another common and effective method for purifying solid organic compounds. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Column chromatography is generally more effective for separating compounds with very similar polarities.

Troubleshooting Guide

Problem Possible Cause Solution
The compound is not eluting from the column. The mobile phase is not polar enough to displace the acidic compound from the polar silica gel.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol (B129727) can be added to the mobile phase.
The compound is eluting too quickly with the impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane. This will increase the retention time of all compounds on the column, allowing for better separation.
The separation between the product and an impurity is poor. The chosen solvent system does not provide adequate resolution. The column may be overloaded.Optimize the mobile phase composition using TLC before running the column. Try different solvent systems (e.g., dichloromethane (B109758)/hexane). Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight).
The collected fractions of the pure compound are very dilute. Too much solvent was used for elution.Collect smaller fractions to isolate the peak of the pure compound more effectively. The solvent can be removed from the combined pure fractions under reduced pressure.
Streaking or tailing of the spot is observed on the TLC plate. The sample may be too concentrated. The compound might be interacting too strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. Adding a small amount of acetic acid to the TLC developing solvent can sometimes improve the spot shape for acidic compounds.

Quantitative Data Summary

The following table presents illustrative quantitative data for the purification of a closely related compound, 2,6-dichlorophenylacetic acid, by flash column chromatography. This data can be considered as a general benchmark for the expected outcome of purifying this compound under similar conditions.

ParameterBefore PurificationAfter Column Chromatography
Purity ~90%>99%
Yield -~90-95%
Physical Appearance Off-white to light brown solidWhite crystalline solid

Disclaimer: The data presented above is for 2,6-dichlorophenylacetic acid and serves as an illustrative example. Actual results for this compound may vary depending on the initial purity of the crude material and the specific chromatographic conditions used.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column by opening the stopcock. If using flash chromatography, apply gentle air pressure to the top of the column.

    • Collect the eluent in small fractions (e.g., 10-20 mL) in separate tubes or flasks.

    • Maintain the solvent level above the top of the silica gel at all times to prevent the column from running dry.

  • Monitoring the Separation:

    • Use TLC to analyze the collected fractions. Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 33% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Identify the fractions containing the pure this compound.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified this compound as a white solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).

Experimental Workflow

experimental_workflow start Start: Crude This compound prep_column Column Preparation (Silica Gel Slurry) start->prep_column end_node End: Purified This compound load_sample Sample Loading (Dry Loading) prep_column->load_sample elution Elution with Hexane:Ethyl Acetate load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis is_pure Fractions Pure? tlc_analysis->is_pure combine_fractions Combine Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation evaporation->end_node is_pure->elution No, Continue Elution is_pure->combine_fractions Yes

Caption: Workflow for the purification of this compound.

Technical Support Center: 2,6-Dimethylphenoxyacetic Acid Crystal Coloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing coloration issues encountered with 2,6-Dimethylphenoxyacetic acid crystals.

Troubleshooting Guides

Issue: Off-white to yellow coloration in this compound crystals

Possible Causes:

  • Residual Impurities from Synthesis: Incomplete reaction or carry-over of starting materials, particularly 2,6-dimethylphenol (B121312), can lead to coloration.

  • Oxidation: Phenolic impurities are susceptible to oxidation, forming colored species like quinones, which can impart a yellow or brown tint to the final product.[1][2][3][4]

  • Storage Conditions: Exposure to air, light, or high temperatures can accelerate the oxidation of residual phenols and the product itself, leading to color development over time.

Troubleshooting Workflow:

G start Off-white/Yellow Crystals Observed assess_purity Assess Purity (e.g., HPLC, TLC) start->assess_purity high_impurity High Impurity Levels Detected assess_purity->high_impurity low_impurity Purity Acceptable, Color is the Issue assess_purity->low_impurity repurify Repurify Crystals high_impurity->repurify No optimize_synthesis Optimize Synthesis to Reduce Impurities high_impurity->optimize_synthesis Yes low_impurity->repurify recrystallization Recrystallization repurify->recrystallization activated_carbon Activated Carbon Treatment repurify->activated_carbon reassess Re-assess Color and Purity recrystallization->reassess activated_carbon->reassess pass Color Acceptable reassess->pass fail Color Still Unacceptable reassess->fail investigate_storage Investigate Storage Conditions fail->investigate_storage

Caption: Troubleshooting workflow for colored crystals.

Recommended Actions:

  • Assess Purity: Before proceeding with decolorization, determine the purity of your sample using an appropriate analytical method like HPLC or TLC. This will help distinguish between a coloration issue in a high-purity product and a product that requires further purification.

  • Recrystallization: This is often the most effective method for removing impurities and improving crystal color. An ethanol (B145695)/water solvent system is commonly used for phenoxyacetic acids.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, treatment with activated carbon can effectively remove colored organic impurities.[5][6][7][8][9]

  • Optimize Storage: Store the purified crystals in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely chemical impurities causing the yellow or brown color in my this compound crystals?

A1: The coloration is most likely due to the presence of oxidized phenolic compounds. The primary suspect is residual 2,6-dimethylphenol from the synthesis, which can oxidize to form highly colored quinone-type structures.[1][2][3][4] Dimerization products of 2,6-dimethylphenol can also be present and contribute to color.[10]

Q2: How can I quantitatively measure the color of my crystal samples to track the effectiveness of purification?

A2: You can use a UV-Vis spectrophotometer to measure the absorbance of a solution of your compound in the visible range (400-700 nm).[11][12][13] Alternatively, and more directly for powders, you can use a colorimeter or a spectrophotometer with a reflectance accessory to measure the color in the CIELAB (Lab) color space.[14][15][16][17][18][19] The L value represents lightness (100 = white, 0 = black), while a* and b* represent the red-green and yellow-blue axes, respectively. A decrease in the b* value after purification would indicate a reduction in yellowness.

Q3: Can you provide a detailed protocol for recrystallizing this compound to improve its color?

A3: Yes, here is a general protocol using an ethanol/water solvent system. The optimal solvent ratio may need to be determined empirically for your specific sample.

G start Start dissolve Dissolve crude product in minimum hot ethanol start->dissolve add_water Add hot water dropwise until solution becomes turbid dissolve->add_water redissolve Add a few drops of hot ethanol to redissolve the precipitate add_water->redissolve cool Allow to cool slowly to room temperature redissolve->cool ice_bath Cool in an ice bath to maximize crystallization cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold ethanol/water filter->wash dry Dry the crystals under vacuum wash->dry end End dry->end

Caption: Activated carbon treatment workflow.

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol before adding water for recrystallization).

  • Addition of Carbon: To the hot solution, add a small amount of activated carbon (typically 1-2% of the weight of your compound). [9]3. Reflux: Stir and gently reflux the mixture for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be done while the solution is hot to prevent premature crystallization.

  • Crystallization: The resulting clear and colorless filtrate can then be allowed to cool for recrystallization as described in the previous FAQ.

Q5: My crystals are still colored after recrystallization and activated carbon treatment. What should I do next?

A5: If significant color persists after these purification steps, consider the following:

  • Re-evaluate the Synthesis: The issue may stem from the synthesis itself, producing a high level of impurities that are difficult to remove. Review and optimize the reaction conditions to minimize side product formation.

  • Alternative Purification: Consider other purification techniques such as column chromatography.

  • Purity of Starting Materials: Ensure the purity of your starting materials, especially the 2,6-dimethylphenol. Distilling it before use can sometimes be beneficial.

Data Presentation

The effectiveness of the purification methods can be tracked by comparing the color of the crystals before and after treatment. This can be quantified using CIELAB color space measurements.

Table 1: Example of Color Improvement after Purification

SampleL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Appearance
Crude Product92.5-0.815.2Off-white to Light Yellow
After Recrystallization96.8-0.23.1White
After Activated Carbon & Recrystallization98.90.10.9Bright White

Note: These are example values. Actual measurements will vary depending on the initial level of impurity.

References

Technical Support Center: 2,6-Dimethylphenoxyacetic Acid Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the pH for the precipitation of 2,6-Dimethylphenoxyacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of this compound.

Issue: Low or No Precipitation Observed After pH Adjustment

  • Question: I have adjusted the pH of my this compound solution, but I am seeing little to no precipitate. What could be the cause?

  • Answer: Several factors can contribute to poor precipitation. Firstly, ensure the pH has been lowered sufficiently. For this compound, a pH of 1 is often required for effective precipitation.[1][2] Secondly, verify the concentration of your compound in the solution. If the concentration is too low, the solution may not be supersaturated enough for precipitation to occur even at the optimal pH. Consider concentrating the solution if possible. Lastly, ensure the solution is adequately cooled, as solubility typically decreases with temperature. An ice-water bath can be beneficial.[1][2]

Issue: Oily Precipitate or Poor Crystal Formation

  • Question: My precipitate is oily and non-crystalline. How can I improve the quality of the solid?

  • Answer: The formation of an oily precipitate, or "oiling out," can occur when the level of supersaturation is too high, leading to rapid amorphous precipitation rather than ordered crystal growth. To address this, try adjusting the pH more slowly to control the rate of precipitation. Seeding the solution with a small amount of previously obtained crystalline material can also promote proper crystal formation. Additionally, ensure that the solvent system is appropriate; in some cases, the presence of co-solvents can influence crystal habit.

Issue: Precipitate Redissolves Over Time

  • Question: After initial precipitation, I noticed that my solid is redissolving. Why is this happening and how can I prevent it?

  • Answer: Precipitate redissolution can be due to temperature fluctuations or incomplete pH stabilization. Ensure the solution is maintained at a consistently low temperature after precipitation. Also, re-verify the pH of the supernatant after precipitation to confirm it has remained at the target acidic pH. If the pH has drifted upwards, it may be necessary to add more acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating this compound?

A1: The optimal pH for precipitating this compound is in the highly acidic range. Based on its pKa of approximately 3.36, the compound will be predominantly in its neutral, less soluble form at pH values significantly below the pKa.[3] Experimental protocols frequently cite adjusting the pH to 1 using hydrochloric acid to induce precipitation.[1][2]

Q2: Why is a low pH necessary for the precipitation of this compound?

A2: this compound is a carboxylic acid. At a pH above its pKa, it exists predominantly as its conjugate base (carboxylate), which is an anion and is generally more soluble in aqueous solutions. By lowering the pH well below the pKa, the equilibrium shifts towards the protonated, neutral carboxylic acid form. This neutral form is significantly less soluble in water, leading to its precipitation out of the solution.

Q3: What are the key physicochemical properties of this compound to consider?

A3: The following table summarizes key properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[4][5]
Molecular Weight180.20 g/mol [4][5]
pKa3.356 (at 25°C)[3]
Melting Point137-141 °C[3][6]
AppearanceWhite to off-white crystalline powder[4]
SolubilitySoluble in ethanol, acetone, and DMSO; slightly soluble in water.[4]

Q4: Can other acids be used for precipitation besides hydrochloric acid?

A4: While hydrochloric acid is commonly used, other strong, non-reactive inorganic acids could potentially be employed.[1][2] However, it is important to consider the potential for side reactions or the introduction of unwanted counter-ions that might affect downstream applications. The choice of acid can sometimes influence the solubility of the resulting salt.[7]

Experimental Protocols

Protocol: pH-Optimization for the Precipitation of this compound

  • Preparation of the Solution: Prepare a solution of this compound in an appropriate aqueous base (e.g., sodium hydroxide (B78521) solution) to ensure the compound is fully dissolved in its salt form.

  • Initial pH Measurement: Calibrate and use a pH meter to measure the initial pH of the solution.

  • Acidification: While stirring the solution, slowly add a strong acid (e.g., 1M HCl) dropwise. Monitor the pH continuously.

  • Induction of Precipitation: Continue adding acid until the target pH is reached. For this compound, a target pH of 1 is a good starting point.[1][2]

  • Cooling and Agitation: Once the target pH is reached, cool the solution in an ice-water bath and continue stirring for at least one hour to maximize precipitation.[1][2]

  • Isolation of the Precipitate: Collect the precipitate by filtration (e.g., using a Büchner funnel).

  • Washing the Precipitate: Wash the collected solid with a small amount of cold water to remove any residual acid and other soluble impurities.

  • Drying: Dry the precipitate under vacuum to a constant weight.

  • Analysis: Analyze the yield and purity of the obtained this compound.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization prep Prepare Aqueous Solution of 2,6-Dimethylphenoxyacetate Salt measure_initial_ph Measure Initial pH prep->measure_initial_ph acidify Slowly Add Strong Acid (e.g., HCl) with Stirring measure_initial_ph->acidify monitor_ph Continuously Monitor pH acidify->monitor_ph cool Cool Solution in Ice-Water Bath monitor_ph->cool Target pH Reached stir Stir for ≥ 1 Hour cool->stir filter Filter to Collect Precipitate stir->filter wash Wash Precipitate with Cold Water filter->wash dry Dry Precipitate Under Vacuum wash->dry analyze Analyze Yield and Purity dry->analyze

Caption: Workflow for optimizing the pH for precipitation.

troubleshooting_guide Troubleshooting Precipitation Issues start Precipitation Issue q_precipitate Is there low or no precipitate? start->q_precipitate q_quality Is the precipitate oily or non-crystalline? start->q_quality check_ph Verify pH is ≤ 1 q_precipitate->check_ph Yes slow_acid Slow Down Acid Addition q_quality->slow_acid Yes check_conc Ensure Sufficient Concentration check_ph->check_conc check_temp Cool Solution Adequately check_conc->check_temp seed Add Seed Crystals slow_acid->seed solvent Evaluate Solvent System seed->solvent

Caption: Decision tree for troubleshooting precipitation problems.

References

how to prevent the oiling out of 2,6-Dimethylphenoxyacetic acid during recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the "oiling out" of 2,6-Dimethylphenoxyacetic acid during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the recrystallization of this compound?

A1: "Oiling out" is a phenomenon where the compound separates from the recrystallization solvent as a liquid (an oil) rather than as solid crystals.[1][2] This typically occurs when the solute is highly concentrated or when the solution is cooled too rapidly, causing the compound to come out of solution at a temperature above its melting point in the presence of the solvent. For this compound, with a melting point of approximately 137-141°C, oiling out can be a concern if the boiling point of the chosen solvent is close to or exceeds this range.[3][4] The presence of impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.[5][6][7]

Q2: I observed an oil forming while trying to recrystallize this compound. What should I do now?

A2: If you observe oiling out, the immediate step is to reheat the solution until the oil completely redissolves.[2][8] Once the solution is clear again, you can attempt to induce proper crystallization by:

  • Adding a small amount of additional solvent to decrease the concentration.[5]

  • Allowing the solution to cool much more slowly.

  • Vigorously scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]

  • Adding a "seed crystal" of pure this compound to initiate crystallization.[1][5]

Q3: What are the best solvents to use for the recrystallization of this compound to avoid oiling out?

A3: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which is soluble in methanol (B129727) and chloroform, a mixed solvent system is often effective.[4][9] An alcohol-water mixture, such as ethanol-water or methanol-water, is a good starting point.[10] The alcohol will dissolve the compound, and the water will act as an anti-solvent. The key is to use the minimum amount of hot alcohol to dissolve the acid and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot alcohol to redissolve the cloudiness before allowing it to cool slowly.

Q4: Can the rate of cooling affect whether this compound oils out?

A4: Yes, the cooling rate is a critical factor. Rapid cooling, such as placing the hot flask directly into an ice bath, dramatically increases the chances of oiling out because the solution becomes supersaturated too quickly. A slow and gradual cooling process is essential to allow for the formation of a stable crystal lattice. It is recommended to let the flask cool to room temperature undisturbed before further cooling in an ice bath.

Q5: How do impurities contribute to oiling out, and how can I remove them?

A5: Impurities can depress the melting point of a compound, making it more likely to separate as an oil.[5][6][7] If you suspect impurities are the cause of oiling out, you can try the following:

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored and some dissolved impurities.[2]

  • Pre-purification: If the material is very impure, a preliminary purification step like column chromatography might be necessary before attempting recrystallization.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[11][3][12]
Molecular Weight180.20 g/mol [11][12]
Melting Point137-141 °C[11][3][4]
AppearanceWhite solid[9]
SolubilitySoluble in Chloroform, Methanol, Acetone, Dichloromethane[4][9]

Experimental Protocol to Prevent Oiling Out

This protocol provides a detailed methodology for the recrystallization of this compound using a mixed solvent system to minimize the risk of oiling out.

Materials:

  • Crude this compound

  • Ethanol (B145695) (or Methanol)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol (or methanol) required to completely dissolve the solid with gentle heating and stirring.

  • Attain Cloud Point: While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol (or methanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with a beaker or paper towels can help to slow the cooling rate.

  • Induce Crystallization (if necessary): If crystals do not form upon reaching room temperature, try scratching the inner wall of the flask at the solution's surface with a glass rod. Alternatively, add a single seed crystal of pure this compound.

  • Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Troubleshooting Flowchart

G start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe for crystal formation cool->observe oiling_out Oiling Out Occurs observe->oiling_out No crystals_form Crystals Form observe->crystals_form Yes troubleshoot Troubleshooting Steps oiling_out->troubleshoot end Pure Crystals Obtained crystals_form->end reheat Reheat to dissolve oil troubleshoot->reheat add_solvent Add more solvent reheat->add_solvent seed Add seed crystal add_solvent->seed slow_cool Cool even slower seed->slow_cool slow_cool->observe

References

troubleshooting guide for the synthesis of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Phenoxyacetic Acid Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenoxyacetic acid derivatives?

A1: The most prevalent and versatile method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a haloacetate (like chloroacetic acid) by a phenoxide ion.[1][2] The phenoxide is typically generated in situ by treating a phenol (B47542) with a base such as sodium hydroxide (B78521) or potassium hydroxide.[1][4][5]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in phenoxyacetic acid synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures. Typical conditions range from 50-100°C for 1-8 hours.[6]

  • Improper base selection or amount: A sufficiently strong base is required to fully deprotonate the phenol to the more nucleophilic phenoxide.[7] Ensure the stoichiometry of the base is correct.

  • Side reactions: The primary competing reaction is the elimination of the haloacetate, especially with sterically hindered reactants or at high temperatures.[3]

  • Purity of reagents: The presence of water or impurities in your starting materials (phenol, haloacetate, and solvent) can negatively impact the reaction.

  • Inefficient purification: Product may be lost during workup and purification steps.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation, primarily from elimination reactions, is a common issue. To minimize this:

  • Use a primary haloacetate: The Williamson ether synthesis follows an S_N2 mechanism, which is most efficient with primary alkyl halides. Secondary and tertiary halides are more prone to elimination.[3][7]

  • Control the temperature: Higher temperatures can favor elimination over substitution. Maintain the recommended temperature for your specific reactants.

  • Choice of solvent: Aprotic polar solvents like acetonitrile (B52724) or DMF can enhance the reaction rate without promoting elimination as much as protic solvents might.[6]

Q4: What are the best practices for purifying phenoxyacetic acid derivatives?

A4: Purification strategies depend on the properties of the specific derivative. Common methods include:

  • Acid-base extraction: Since the product is an acid, it can be extracted into an aqueous basic solution (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5]

  • Recrystallization: This is an effective method for obtaining high-purity crystalline products.[4][8]

  • Column chromatography: For non-crystalline products or to separate closely related impurities, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base or ensure anhydrous conditions.
Low reaction temperature or insufficient reaction time.Increase the temperature to the optimal range (typically 50-100 °C) and monitor the reaction progress using TLC.[6]
Poor quality of reagents.Use freshly distilled solvents and pure starting materials.
Presence of Unreacted Phenol Insufficient amount of haloacetate or base.Use a slight excess of the haloacetate and ensure at least one equivalent of base is used.
Reaction has not gone to completion.Extend the reaction time or slightly increase the temperature.
Formation of Elimination Byproducts Use of a secondary or tertiary haloacetate.Whenever possible, use a primary haloacetate.[3]
High reaction temperature.Lower the reaction temperature and monitor for longer reaction times.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup.Ensure the aqueous layer is sufficiently acidified (pH 1-2) to precipitate the carboxylic acid.[4]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up the emulsion.

Experimental Protocols

General Protocol for the Synthesis of Phenoxyacetic Acid

This protocol is a generalized procedure based on the Williamson ether synthesis.

  • Phenoxide Formation: In a round-bottom flask, dissolve the substituted phenol in a suitable solvent (e.g., ethanol (B145695)/water mixture).[4] Add one equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, and stir until the phenol is completely dissolved and the phenoxide has formed.[1][4]

  • Reaction with Haloacetate: To the phenoxide solution, add a solution of chloroacetic acid (typically as its sodium salt, formed by neutralizing with a base) in water.[4]

  • Reflux: Heat the reaction mixture to reflux (around 100-102°C) for several hours (typically 2-5 hours).[4][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a strong acid, such as hydrochloric acid, to a pH of 1-2.[4] The phenoxyacetic acid derivative will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry it.[4] For further purification, recrystallization from a suitable solvent (e.g., ethanol or water) can be performed.[8]

Quantitative Data Summary

Phenol DerivativeBaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
PhenolNaOHEthanol/Water102575
p-CresolKOHWaterGentle boilNot specifiedNot specified
PhenolNaOHDichloroethane90296
MethylphenolKOHWaterReflux298

This table presents a summary of reaction conditions and yields from various literature sources. Actual results may vary depending on the specific experimental setup and purity of reagents.

Visualizations

Signaling Pathways

Certain phenoxyacetic acid derivatives are biologically active. For instance, some act as agonists for the Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes treatment. Others, like 2,4-D, function as herbicides by mimicking the plant hormone auxin.

FFA1_Signaling_Pathway Phenoxyacetic_Acid Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 (GPR40) Receptor Phenoxyacetic_Acid->FFA1 Binds to Gq_protein Gq Protein FFA1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Stimulates fusion of PKC->Insulin_Vesicles Phosphorylates proteins on Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: FFA1 signaling pathway activated by a phenoxyacetic acid agonist.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Phenoxyacetic_Acid->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted by Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Mediates Ubiquitination->Aux_IAA Tags Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Releases AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: Simplified auxin signaling pathway initiated by a phenoxyacetic acid herbicide.

Experimental Workflow

Synthesis_Workflow Start Start: Select Phenol and Haloacetate Step1 Step 1: Phenoxide Formation (Add Base) Start->Step1 Step2 Step 2: Williamson Ether Synthesis (Add Haloacetate and Reflux) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC) Step2->Step3 Decision1 Reaction Complete? Step3->Decision1 Decision1->Step2 No (Continue Reflux) Step4 Step 4: Workup (Acidification) Decision1->Step4 Yes Step5 Step 5: Isolation (Filtration) Step4->Step5 Step6 Step 6: Purification (Recrystallization/ Chromatography) Step5->Step6 Step7 Step 7: Characterization (NMR, MS, etc.) Step6->Step7 End End: Pure Phenoxyacetic Acid Derivative Step7->End

References

Technical Support Center: Improving Dissolution of 2,6-Dimethylphenoxyacetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 2,6-Dimethylphenoxyacetic acid for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective dissolution strategy. It is a white solid with the following key characteristics:

PropertyValueImplication for Dissolution
Molecular Weight 180.2 g/mol A relatively low molecular weight.
pKa 3.356 at 25°CAs a weak acid, its solubility in aqueous solutions is highly pH-dependent. Solubility will significantly increase at a pH above its pKa due to deprotonation of the carboxylic acid group.
XLogP3 1.76680This value suggests moderate lipophilicity, indicating it may have limited solubility in aqueous media and better solubility in organic solvents.
Melting Point 137-141°CThe relatively high melting point suggests a stable crystalline structure that may require energy to dissolve.
General Solubility Soluble in Chloroform, Methanol.Indicates that organic solvents can be used to prepare stock solutions.

Q2: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?

A2: Difficulty in dissolving this compound in neutral aqueous buffers is a common issue due to its acidic nature and moderate lipophilicity. Here are a few strategies you can employ:

  • pH Adjustment: The most effective method is to increase the pH of your aqueous solution. Since the pKa is approximately 3.36, raising the pH to 5.4 or higher will convert the acid into its more soluble salt form. You can achieve this by the dropwise addition of a base like sodium hydroxide (B78521) (NaOH).

  • Use of a Co-solvent: You can first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. This stock solution can then be diluted into your aqueous bioassay medium. Be mindful of the final solvent concentration, as high levels can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Warming and Sonication: Gently warming the solution to 37°C can help increase the dissolution rate. Combining warming with vortexing or sonication can further facilitate the process. However, ensure the compound is stable at the temperature used.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium. How can I prevent this?

A3: This is a common problem when diluting a concentrated stock from an organic solvent into an aqueous medium. The compound, which is soluble in the concentrated DMSO, crashes out upon dilution as it comes into contact with the aqueous environment where it is less soluble. Here are some troubleshooting tips:

  • Increase the volume of your stock solution addition: Instead of using a highly concentrated stock that requires a large dilution factor, try making a more dilute stock solution. This will increase the amount of DMSO added to your media, which can help maintain solubility. However, always be mindful of the final DMSO concentration and its potential effects on your cells.

  • Warm the culture medium: Gently warming your cell culture medium to 37°C before and after adding the compound stock can help keep it in solution.

  • Vortex or sonicate immediately after dilution: To prevent the formation of larger precipitates, vortex or sonicate the solution immediately after adding the DMSO stock to the aqueous medium.

  • pH adjustment of the final medium: If your experimental conditions allow, adjusting the pH of the final cell culture medium to be slightly basic can enhance the solubility of the acidic compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in aqueous buffer. The pH of the buffer is below or near the pKa of the compound.Increase the pH of the buffer by adding a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Aim for a pH at least 2 units above the pKa.
The compound has low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous buffer.
Precipitation occurs upon dilution of organic stock solution. The compound is not soluble in the final aqueous medium at the desired concentration.Try warming the aqueous medium to 37°C before adding the stock solution. Vortex or sonicate immediately after dilution. Consider if a lower final concentration of the compound is acceptable for the experiment.
The final concentration of the organic solvent is too low to maintain solubility.Use a less concentrated stock solution to increase the final percentage of the co-solvent, ensuring it remains within a non-toxic range for the cells (typically <0.5% for DMSO).
Cloudiness or turbidity in the cell culture medium after adding the compound. This could be due to the precipitation of the compound or a reaction with media components.First, confirm that the cloudiness is not due to bacterial or fungal contamination. If it is precipitation, try the dissolution enhancement techniques mentioned above. You can also filter the final solution through a sterile 0.22 µm filter, but be aware this may remove some of your dissolved compound.

Experimental Protocols

Protocol 1: Dissolution by pH Adjustment

This protocol is suitable for preparing an aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add the compound to the desired volume of deionized water or buffer.

  • While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired final pH is reached.

  • Sterile filter the solution if it is for use in cell culture.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is for preparing a stock solution that can be diluted into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Dissolution_Workflow Troubleshooting Workflow for Dissolving this compound start Start: Dissolve this compound in aqueous buffer is_dissolved Is the compound fully dissolved? start->is_dissolved ph_adjust Adjust pH of aqueous buffer with NaOH (pH > 5.4) is_dissolved->ph_adjust No success Solution ready for bioassay is_dissolved->success Yes prepare_stock Prepare a concentrated stock solution in DMSO dilute_stock Dilute stock solution into aqueous buffer prepare_stock->dilute_stock precipitation Does precipitation occur upon dilution? dilute_stock->precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Warm buffer to 37°C - Vortex/sonicate during dilution - Use a more dilute stock precipitation->troubleshoot_precipitation Yes precipitation->success No re_check_dissolution Is the compound now dissolved? ph_adjust->re_check_dissolution re_check_dissolution->prepare_stock No / pH adjustment not feasible re_check_dissolution->success Yes troubleshoot_precipitation->success fail Consider alternative formulation strategies

Troubleshooting workflow for dissolution.

Technical Support Center: Minimizing Residual Solvents in Purified 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dimethylphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with minimizing residual solvents in your final product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in purified this compound?

A1: Residual solvents are organic volatile chemicals that are used or produced during the synthesis and purification of active pharmaceutical ingredients (APIs) like this compound, and are not completely removed by manufacturing techniques.[1][2] They are a critical quality attribute to control for several reasons:

  • Safety: Residual solvents do not provide any therapeutic benefit and can be harmful to patients. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for their presence in pharmaceutical products to ensure patient safety.[1][3]

  • Product Quality: The presence of residual solvents can affect the physicochemical properties of the API, including its crystal form, purity, solubility, and stability.[2][4]

Q2: Which residual solvents are commonly found in the production of this compound?

A2: Based on common synthesis routes, the most likely residual solvents in this compound include:

  • Ethanol (B145695) and Water: Often used as a solvent system for recrystallization.

  • Ethyl Acetate: A common solvent used for extraction.

  • Toluene: May be used in earlier synthetic steps.

According to ICH Q3C guidelines, these solvents are classified based on their toxicity:

  • Class 2 (Solvents to be limited): Toluene

  • Class 3 (Solvents with low toxic potential): Ethanol, Ethyl Acetate, Water

Q3: What are the acceptable limits for common residual solvents in this compound?

A3: The acceptable limits for residual solvents are guided by the ICH Q3C guidelines. The concentration limits are based on the Permitted Daily Exposure (PDE). For common solvents associated with this compound synthesis, the limits are:

SolventICH ClassConcentration Limit (ppm)
Toluene2890
Ethanol35000
Ethyl Acetate35000

Note: These limits are for the final drug product and may be different for the API depending on the formulation and daily dosage.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during the purification of this compound.

Recrystallization from Ethanol/Water

Recrystallization from an ethanol/water mixture is a common method for purifying this compound.

Issue 1: High levels of residual ethanol and/or water after drying.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Drying The product may not be dried for a sufficient duration or at an appropriate temperature and pressure.
Crystal Lattice Entrapment The solvent molecules may be trapped within the crystal structure of the this compound.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: Slowly add hot water to the solution until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Issue 2: The compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Solution is too concentrated. Reheat the mixture to redissolve the oil and add a small amount of ethanol to decrease the saturation.
Cooling is too rapid. Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.
Inappropriate solvent/anti-solvent ratio. Adjust the ratio of ethanol to water. You may need to start with a slightly larger volume of ethanol.

Issue 3: Low yield of purified this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
Incomplete precipitation. Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time.
Product loss during washing. Wash the crystals with a minimal amount of ice-cold solvent.
Vacuum Drying

Vacuum drying is a critical step to remove residual solvents to acceptable levels.

Issue: High levels of residual solvents (e.g., ethyl acetate, ethanol) remain after vacuum drying.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Drying Time Extend the drying time and monitor the solvent levels periodically until they are within the acceptable range.
Inadequate Vacuum Ensure a sufficiently low pressure is achieved in the vacuum oven to facilitate the evaporation of the solvent.
Incorrect Temperature The drying temperature may be too low for the specific solvent. For this compound, a temperature range of 40-60°C is generally a good starting point.
Poor Heat Transfer Spread the material in a thin layer on the drying trays to maximize the surface area and ensure uniform heating.

Experimental Protocol: Headspace Gas Chromatography (GC) for Residual Solvent Analysis

Headspace GC with Flame Ionization Detection (FID) is the standard method for quantifying residual solvents.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial. Add a suitable high-boiling solvent in which the sample is soluble (e.g., dimethyl sulfoxide (B87167) - DMSO or N,N-dimethylformamide - DMF) to dissolve the sample.[6][7]

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time to allow the volatile solvents to partition into the headspace.[8]

  • Injection: A portion of the headspace gas is automatically injected into the GC.

  • Chromatographic Separation: The residual solvents are separated on a suitable capillary column (e.g., a G43 phase like DB-624).[6][8]

  • Detection and Quantification: The separated solvents are detected by the FID, and their concentrations are determined by comparing the peak areas to those of certified reference standards.

Data Presentation

Table 1: Hypothetical Residual Solvent Levels in this compound Purification

AnalyteBefore Recrystallization (ppm)After Recrystallization (ppm)After Vacuum Drying (ppm)ICH Q3C Limit (ppm)
Toluene1200150< 50890
Ethanol-800045005000
Ethyl Acetate60001000< 5005000
Water-HighLowN/A

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_drying Drying & Analysis crude_product Crude 2,6-Dimethyl- phenoxyacetic Acid recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization Dissolve in hot ethanol/water filtration Vacuum Filtration recrystallization->filtration Cool to crystallize washing Washing with Cold Solvent filtration->washing vacuum_drying Vacuum Drying washing->vacuum_drying final_product Purified 2,6-Dimethyl- phenoxyacetic Acid vacuum_drying->final_product gc_analysis Headspace GC Analysis for Residual Solvents final_product->gc_analysis Quality Control troubleshooting_crystallization cluster_causes Potential Causes cluster_solutions Solutions start High Residual Solvents After Recrystallization? cause1 Inefficient Drying start->cause1 Yes cause2 Crystal Lattice Entrapment start->cause2 Yes solution1a Optimize Drying: - Increase Time - Increase Temperature - Decrease Pressure cause1->solution1a solution1b Improve Heat Transfer: - Use thin material layer cause1->solution1b solution2a Optimize Recrystallization: - Slow cooling rate cause2->solution2a solution2b Consider Solvent System Change cause2->solution2b end Residual Solvents Minimized solution1a->end Verify with GC solution1b->end Verify with GC solution2a->end Verify with GC solution2b->end Verify with GC

References

impact of temperature on 2,6-Dimethylphenoxyacetic acid synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-dimethylphenoxyacetic acid. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the impact of temperature on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide, in this case, chloroacetic acid. The reaction results in the formation of an ether linkage.

Q2: What are the key reactants and reagents in this synthesis?

A2: The primary reactants are 2,6-dimethylphenol and chloroacetic acid. A base, such as sodium hydroxide (B78521) or potassium hydroxide, is required to deprotonate the 2,6-dimethylphenol and form the corresponding sodium or potassium 2,6-dimethylphenoxide.

Q3: What is the optimal temperature range for this synthesis?

A3: The optimal temperature for the reaction between sodium 2,6-dimethylphenoxide and chloroacetic acid is in the range of 140-145°C.[1] Operating within this temperature window has been shown to provide the best yield.

Q4: How significantly does temperature affect the yield of this compound?

A4: Temperature has a critical impact on the reaction yield. As demonstrated in experimental data, the molar yield can vary substantially with temperature changes. For instance, a yield of 86.0% has been achieved at 145°C, while temperatures of 130°C and 150°C resulted in lower yields of 73.2% and 70%, respectively.[1]

Q5: What are common side reactions that can occur during this synthesis?

A5: Potential side reactions include the hydrolysis of chloroacetic acid to glycolic acid in the presence of a base and water, especially at elevated temperatures. Another possibility, common in phenoxide alkylations, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although O-alkylation is generally favored for phenoxides. At excessively high temperatures, decomposition of the product or reactants may also occur.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature The reaction temperature is a crucial parameter. Ensure the reaction is maintained within the optimal range of 140-145°C.[1] Temperatures that are too low will result in a slow reaction rate and incomplete conversion, while excessively high temperatures can lead to side reactions and decomposition, both of which reduce the yield.
Incomplete Deprotonation of 2,6-Dimethylphenol Ensure a sufficient amount of a strong base (e.g., sodium hydroxide) is used to completely convert the 2,6-dimethylphenol to its phenoxide. The presence of unreacted phenol (B47542) will lead to a lower yield.
Hydrolysis of Chloroacetic Acid Chloroacetic acid can undergo hydrolysis to glycolic acid in the presence of a base, especially at higher temperatures.[2] This side reaction consumes the chloroacetic acid, making it unavailable for the desired reaction. To minimize this, ensure the reaction is carried out under anhydrous conditions as much as possible after the initial formation of the phenoxide.
Presence of Moisture Water can promote the hydrolysis of chloroacetic acid. Ensure all glassware is thoroughly dried and consider using an inert atmosphere (e.g., nitrogen) to prevent the introduction of atmospheric moisture, especially during the high-temperature reaction step.
Insufficient Reaction Time The reaction should be allowed to proceed for a sufficient duration to ensure completion. A reaction time of 1.5 to 2 hours at the optimal temperature is recommended.[1]
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Unreacted Starting Materials If the reaction does not go to completion, unreacted 2,6-dimethylphenol or chloroacetic acid may contaminate the product. Optimize the reaction conditions (temperature, time, and stoichiometry of reagents) to ensure complete conversion.
Formation of C-Alkylation Byproducts While O-alkylation is the desired pathway, C-alkylation can sometimes occur, leading to impurities. The choice of solvent and reaction conditions can influence the ratio of O- to C-alkylation. Sticking to the recommended molten-state reaction at the optimal temperature can help favor O-alkylation.
Product Decomposition At temperatures significantly above the optimal range, the desired this compound may start to decompose. Carefully control the reaction temperature to avoid overheating.
Inadequate Purification The crude product should be purified to remove any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent system, such as an ethanol-water mixture, is an effective purification method.[1]

Data Presentation

Table 1: Impact of Temperature on the Molar Yield of this compound

Reaction Temperature (°C)Molar Yield (%)
13073.2
14074.8
14586.0
15070.0

Data sourced from patent CN101967092A.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a method described in the literature.[1]

Step 1: Formation of Sodium 2,6-Dimethylphenoxide

  • In a suitable reaction vessel, add 2,6-dimethylphenol.

  • Add a solution of sodium hydroxide in water. The molar ratio of 2,6-dimethylphenol to sodium hydroxide should be approximately 1:1.8.

  • Stir the mixture until the 2,6-dimethylphenol is completely dissolved and the reaction to form the sodium salt is complete.

  • Heat the mixture to approximately 110°C to remove the water and obtain the solid sodium 2,6-dimethylphenoxide.

Step 2: Synthesis of this compound

  • In a dry, three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add the prepared sodium 2,6-dimethylphenoxide and chloroacetic acid.

  • Heat the mixture to the desired reaction temperature (optimally 145°C) and maintain for 2 hours with stirring.

  • After the reaction is complete, allow the reaction vessel to cool slightly.

  • Add warm water to the reaction mixture and stir to dissolve the product.

  • Cool the solution to room temperature to allow the crude product to precipitate.

  • Filter the solid crude product.

Step 3: Purification

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Purification reactants1 2,6-Dimethylphenol + NaOH(aq) dissolution Stirring and Dissolution reactants1->dissolution dewatering Heat to 110°C to Remove Water dissolution->dewatering product1 Sodium 2,6-Dimethylphenoxide dewatering->product1 reactants2 Sodium 2,6-Dimethylphenoxide + Chloroacetic Acid product1->reactants2 Transfer to Dry Flask reaction Heat to 145°C for 2h under N2 reactants2->reaction workup Cool and Add Warm Water reaction->workup precipitation Cool to Room Temperature workup->precipitation product2 Crude this compound precipitation->product2 recrystallization Recrystallize from Ethanol/Water product2->recrystallization Filter and Collect Crude Product final_product Pure this compound recrystallization->final_product

References

Validation & Comparative

A Comparative Analysis of 2,6-Dimethylphenoxyacetic Acid and MCPA for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Scientists in Plant Science and Herbicide Development

This guide provides a detailed comparison of 2,6-Dimethylphenoxyacetic acid and the widely-used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) for the control of broadleaf weeds. While extensive data exists for the efficacy of MCPA, a cornerstone of selective broadleaf weed management since the 1940s, publicly available research on the herbicidal activity of this compound is notably scarce. This comparison, therefore, synthesizes the known performance of MCPA with a theoretical evaluation of this compound based on established structure-activity relationships of phenoxyacetic acid herbicides.

Executive Summary

MCPA is a well-documented synthetic auxin herbicide with proven efficacy against a wide spectrum of broadleaf weeds in various agricultural and turf settings. Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and subsequent death of susceptible plants. In contrast, this compound is primarily documented as a chemical intermediate and lacks substantial published data regarding its herbicidal effectiveness. Based on the principles of structure-activity relationships for phenoxyacetic herbicides, the substitution pattern of this compound suggests it may exhibit significantly lower herbicidal activity compared to MCPA, which possesses the optimal 2-methyl and 4-chloro substitutions critical for potent auxinic effects. This guide presents available efficacy data for MCPA and outlines a comprehensive experimental protocol for a head-to-head comparison to generate empirical data for this compound.

Data Presentation: Efficacy of MCPA on Various Broadleaf Weeds

The following table summarizes the application rates of MCPA for the control of a range of common broadleaf weeds, as derived from publicly available technical datasheets. It is important to note that these rates can vary based on environmental conditions, weed growth stage, and specific product formulations.

Weed SpeciesCommon NameMCPA Application Rate (L/ha of a 750 g/L DMA salt formulation)Application Timing
Sinapis arvensisCharlock0.46Up to rosette stage
Raphanus raphanistrumWild Radish0.46Up to rosette stage
Brassica napusRapeseed (volunteer)0.66Up to rosette stage
Capsella bursa-pastorisShepherd's Purse1.45At rosette stage
Chenopodium albumFat Hen1.35Up to rosette stage
Cirsium arvenseCreeping ThistleNot specified, but effectiveYoung, actively growing stage
Rumex spp.Docks0.96 - 1.45At rosette stage, before flower heads emerge
Plantago lanceolataRibwort Plantain1.35At young stage
Taraxacum officinaleDandelion1.35At young rosette stage
Convolvulus arvensisField Bindweed1.35Apply at bud stage, repeating over several seasons

Theoretical Comparison Based on Structure-Activity Relationships

The herbicidal activity of phenoxyacetic acids is highly dependent on the nature and position of substituents on the aromatic ring. The established understanding of the structure-activity relationship (SAR) for this class of herbicides provides a framework for predicting the potential efficacy of this compound relative to MCPA.

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): The substitution pattern of MCPA, with a methyl group at the 2-position and a chlorine atom at the 4-position, is known to be highly effective for auxinic herbicidal activity. This specific arrangement is believed to facilitate the molecule's ability to bind to and activate auxin receptors, leading to the phytotoxic effects observed in susceptible broadleaf weeds.

  • This compound: This molecule possesses two methyl groups at the 2 and 6 positions of the phenyl ring. The presence of a substituent at the 6-position is generally considered to be detrimental to high auxin-like activity. This steric hindrance at the position adjacent to the ether linkage can interfere with the molecule's ability to adopt the correct conformation for binding to the auxin receptor pocket. Therefore, it is hypothesized that this compound would exhibit significantly lower herbicidal efficacy compared to MCPA.

Experimental Protocols

To empirically validate the theoretical comparison, a comprehensive experimental study is required. The following protocol is based on the OECD Guideline 227 for Terrestrial Plant Testing and standard practices for herbicide efficacy trials.

Objective:

To compare the post-emergence herbicidal efficacy of this compound and MCPA on a selection of economically important broadleaf weeds and to assess their phytotoxicity on a representative cereal crop.

Experimental Design:
  • Design: Randomized Complete Block Design (RCBD)

  • Replicates: 4

  • Plot Size: 2m x 5m

  • Test Species:

    • Broadleaf Weeds: Sinapis arvensis (Charlock), Chenopodium album (Fat Hen), Galium aparine (Cleavers), Stellaria media (Common Chickweed).

    • Crop Species: Triticum aestivum (Spring Wheat)

Treatments:
  • Untreated Control

  • MCPA (as a 750 g/L DMA salt formulation) at 0.5x, 1x, and 2x the recommended field rate.

  • This compound at rates equivalent to the MCPA treatments.

  • Positive control (another registered broadleaf herbicide).

Methodology:
  • Site Selection and Preparation: Select a field with uniform soil type and a known, consistent population of the target weed species. Prepare the seedbed according to standard agricultural practices for spring wheat.

  • Sowing: Sow the spring wheat and, if necessary, overseed with the target weed species to ensure a uniform infestation.

  • Herbicide Application:

    • Apply herbicides post-emergence when the majority of the target weeds are at the 2-4 true leaf stage and the wheat is at the 3-4 leaf stage.

    • Use a calibrated plot sprayer equipped with flat-fan nozzles to deliver a spray volume of 150-200 L/ha at a constant pressure.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Efficacy: Visually assess the percentage of weed control (0% = no effect, 100% = complete kill) at 7, 14, 21, and 28 days after treatment (DAT).

    • Weed Biomass: At 28 DAT, harvest all weed biomass from a 0.25 m² quadrat within each plot. Dry the biomass at 70°C for 48 hours and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury (chlorosis, necrosis, stunting) at 7, 14, and 21 DAT using a 0-100% scale (0% = no injury, 100% = crop death).

    • Crop Yield: At crop maturity, harvest the grain from the central area of each plot and determine the yield, adjusted to a standard moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means (p ≤ 0.05).

Mandatory Visualizations

Auxin_Signaling_Pathway cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Represses MCPA MCPA / 2,6-DMPAA TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex binds to Aux_IAA_c1 Aux/IAA Repressor SCF_Complex->Aux_IAA_c1 Targets Ubiquitin Ubiquitin Ubiquitin->Aux_IAA_c1 Ubiquitination Proteasome 26S Proteasome Degraded_Aux_IAA Degraded Aux/IAA Active_ARF Active ARF Uncontrolled_Growth Uncontrolled Gene Expression & Growth Active_ARF->Uncontrolled_Growth Leads to Aux_IAA_c1->Proteasome Degradation Aux_IAA_c1->Active_ARF Repression Lifted

Caption: Synthetic auxin herbicide signaling pathway.

Experimental_Workflow start Start: Field Selection & Preparation sowing Sowing of Crop & Weed Species start->sowing application Post-emergence Herbicide Application sowing->application data_collection Data Collection application->data_collection assessment1 Weed Control (%) & Crop Phytotoxicity (%) data_collection->assessment1 7, 14, 21, 28 DAT assessment2 Weed Biomass (g/m²) data_collection->assessment2 28 DAT assessment3 Crop Yield (kg/ha) data_collection->assessment3 At Harvest analysis Statistical Analysis (ANOVA) assessment1->analysis assessment2->analysis assessment3->analysis end End: Comparative Efficacy Report analysis->end

Caption: Workflow for comparative herbicide efficacy trial.

Conclusion

A Comparative Guide to the Antioxidant Activity of 2,6-Dimethylphenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of 2,6-Dimethylphenoxyacetic acid derivatives against other relevant antioxidant compounds. The data presented is based on in vitro experimental findings, offering insights into the potential of these synthetic molecules as antioxidant agents. Detailed experimental protocols and a representative signaling pathway are included to support further research and development.

Comparative Antioxidant Activity

The antioxidant potential of this compound derivatives and other reference compounds is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAntioxidant AssayIC50 Value (µg/mL)Reference/Standard
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidDPPH18.94 ± 0.24[1]Ascorbic Acid
Ascorbic Acid (Vitamin C)DPPH15.73 ± 0.25[1]-
Gallic AcidDPPH1.0 - 2.0-
QuercetinDPPH2.0 - 5.0-
Butylated Hydroxytoluene (BHT)DPPH11.0-
Butylated Hydroxyanisole (BHA)DPPH5.2-

Note: The IC50 values for Gallic Acid, Quercetin, BHT, and BHA are approximate ranges gathered from various sources for comparative purposes and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Principle: The stable free radical DPPH has a deep violet color in solution and shows a strong absorption band at around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of the test compound and the standard (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 2 mL of the sample solution at different concentrations. A control is prepared by adding 2 mL of methanol to 2 mL of the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.

Principle: Antioxidants compete with oxygen to react with nitric oxide, thus inhibiting the formation of nitrite ions. The extent of nitrite ion formation is determined by the diazotization of sulfanilic acid and subsequent coupling with naphthylethylenediamine to form a colored azo dye, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

  • Reaction Mixture: Mix 2 mL of 10 mM sodium nitroprusside solution with 0.5 mL of the sample solution at various concentrations. The final volume is made up to 3 mL with PBS.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Color Development: After incubation, add 0.5 mL of the Griess reagent to the reaction mixture.

  • Measurement: Measure the absorbance of the chromophore formed at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Hydrogen Peroxide (H2O2) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide. H2O2 is a weak oxidizing agent and can inactivate a few enzymes directly, usually by oxidation of essential thiol (-SH) groups.

Principle: The scavenging of hydrogen peroxide by an antioxidant is determined by the decrease in the absorbance of H2O2 at 230 nm.

Procedure:

  • Preparation of H2O2 Solution: Prepare a 40 mM solution of H2O2 in phosphate (B84403) buffer (pH 7.4).

  • Sample Preparation: Prepare various concentrations of the test compound in phosphate buffer.

  • Reaction Mixture: Add 0.6 mL of the H2O2 solution to 1 mL of the sample solution.

  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing the phosphate buffer without H2O2.

  • Calculation: The percentage of H2O2 scavenging is calculated, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathway

While the direct modulation of specific signaling pathways by this compound derivatives is not yet extensively documented, the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical regulator of cellular defense against oxidative stress and a likely target for compounds with antioxidant properties. [2][3][4][5][6]The following diagram illustrates this key antioxidant signaling pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidant Antioxidant Compound (e.g., 2,6-Dimethylphenoxyacetic acid derivative) Antioxidant->Keap1 Inhibits Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Proteasome Proteasomal Degradation Ub->Proteasome AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: The Nrf2-ARE antioxidant response pathway.

Experimental Workflow

The general workflow for evaluating the in vitro antioxidant activity of novel compounds is depicted below.

Experimental_Workflow Start Start: Synthesize/Obtain Test Compound Prep Prepare Stock Solutions of Test Compound & Standards Start->Prep Assay_Selection Select In Vitro Antioxidant Assays (DPPH, NO, H2O2, etc.) Prep->Assay_Selection Perform_Assays Perform Assays with Various Concentrations Assay_Selection->Perform_Assays Measure Spectrophotometric Measurement Perform_Assays->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate Compare Compare IC50 Values with Standards Calculate->Compare End End: Conclude on Antioxidant Potential Compare->End

Caption: General workflow for in vitro antioxidant activity screening.

References

comparative analysis of different synthesis routes for 2,6-Dimethylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethylphenoxyacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of different synthesis routes for this compound, focusing on the widely utilized Williamson ether synthesis and its variations. The information presented is compiled from various patented methods, offering insights into reaction conditions and yields to aid in the selection of an optimal synthetic strategy.

Comparative Data of Synthesis Routes

The primary and most extensively documented method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-halo acid by a phenoxide ion. In this case, 2,6-dimethylphenol (B121312) is deprotonated by a base to form the corresponding phenoxide, which then reacts with chloroacetic acid. The following table summarizes quantitative data from different patented variations of this method.

Parameter Method A [1]Method B [1]Method C [1]Method D [2]
Starting Materials 2,6-Dimethylphenol, Chloroacetic Acid, Sodium Hydroxide (B78521)2,6-Dimethylphenol, Chloroacetic Acid, Sodium Hydroxide2,6-Dimethylphenol, Chloroacetic Acid, Sodium Hydroxide2,6-Dimethylphenol, Chloroacetic Acid, Sodium Hydroxide
Molar Ratio (Phenol:Alkali) 1:21:1.71:1.8Not specified
Molar Ratio (Phenol:Chloroacetic Acid) 1:2.1 (total)1:11:11.5-3.0 (initial), <1.0 (second addition)
Solvent WaterWaterWaterWater
Reaction Temperature 140-145 °C (for the final reaction step)Not specifiedNot specifiedReflux, then below 35°C for NaOH addition
Reaction Time 1.5 - 2 hours (for the final reaction step)>19 hoursNot specified< 24 hours (preferably < 16 hours)
Molar Yield 79.7%73.2%74.8%Not specified
Purification Recrystallization from ethanol-water solutionRecrystallization from hot waterRecrystallization from hot waterNot specified

Experimental Protocols

The following are generalized experimental protocols based on the patented literature for the Williamson ether synthesis of this compound.

General Protocol for Williamson Ether Synthesis

This method involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of an alkali.

Materials:

  • 2,6-Dimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide or Potassium hydroxide

  • Water

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for acidification)

Procedure:

  • Formation of the Phenoxide: 2,6-Dimethylphenol is dissolved in an aqueous solution of sodium hydroxide or potassium hydroxide. The mixture is stirred until the phenol (B47542) is completely dissolved to form the sodium or potassium 2,6-dimethylphenoxide.[1]

  • Reaction with Chloroacetic Acid: Chloroacetic acid is added to the phenoxide solution. The reaction mixture is then heated to reflux for a specified period. Some methods suggest a multi-step addition of chloroacetic acid and alkali.[1][2]

  • Acidification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic (pH ~1) with hydrochloric acid to precipitate the crude this compound.[1]

  • Isolation and Purification: The precipitated crude product is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture or hot water, to yield the pure this compound.[1]

Synthesis Route Visualization

The following diagrams illustrate the general workflow of the Williamson ether synthesis for this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2_6_Dimethylphenol 2,6-Dimethylphenol Phenoxide_Formation Phenoxide Formation 2_6_Dimethylphenol->Phenoxide_Formation Chloroacetic_Acid Chloroacetic Acid Etherification Williamson Ether Synthesis Chloroacetic_Acid->Etherification Base Base (e.g., NaOH) Base->Phenoxide_Formation Phenoxide_Formation->Etherification Acidification Acidification Etherification->Acidification Purification Purification Acidification->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Alternative Synthesis Strategies

While the Williamson ether synthesis is the most common approach, other established reactions in organic chemistry could theoretically be employed for the synthesis of aryl ethers, although specific examples for this compound are not prevalent in the reviewed literature.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[3][4] In this context, it would entail the reaction of a halo-substituted 2,6-dimethylbenzene derivative with glycolic acid or a related species. However, this reaction often requires high temperatures and stoichiometric amounts of copper.[3]

  • Phase Transfer Catalysis (PTC): PTC can be a powerful tool for reactions involving immiscible phases, such as an aqueous solution of a phenoxide and an organic solution of an alkyl halide.[5][6] This technique can enhance reaction rates and yields by facilitating the transfer of the reactive anion into the organic phase.[5] While not explicitly detailed for this specific synthesis in the search results, it represents a potentially advantageous modification to the standard Williamson ether synthesis.

The logical relationship for considering these alternative routes is visualized below.

G cluster_routes Potential Synthesis Routes Target This compound Williamson Williamson Ether Synthesis Target->Williamson Ullmann Ullmann Condensation Target->Ullmann PTC Phase Transfer Catalysis Target->PTC

Caption: Potential synthetic strategies for this compound.

References

Assessing the Purity of 2,6-Dimethylphenoxyacetic Acid: A Comparative Guide to HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 2,6-Dimethylphenoxyacetic acid, a compound of interest in various research and development pipelines.

This document outlines detailed experimental protocols, presents a quantitative data comparison, and utilizes visualizations to clarify the workflows and principles of each method. By understanding the orthogonal strengths and limitations of both HPLC and NMR, organizations can make informed decisions for robust purity analysis.

Principles of Purity Assessment: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, excelling at the separation, identification, and quantification of individual components within a mixture.[1][2] Its strength lies in its high sensitivity and resolving power, making it ideal for detecting trace impurities.[2] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. However, this assumes that all compounds have a similar detector response, which is not always the case. For accurate quantification, reference standards for each impurity are often required to determine their relative response factors.[3][4]

Quantitative NMR (qNMR), on the other hand, has emerged as a powerful alternative and complementary technique for purity assessment.[5][6] Unlike HPLC, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) responsible for the signal.[7][8] This allows for the direct and accurate quantification of a compound against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[9][10] Furthermore, NMR provides invaluable structural information, aiding in the identification of unknown impurities.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-2 min: 35% B, 2-12 min: 35-80% B, 12-15 min: 80% B, 15-16 min: 80-35% B, 16-20 min: 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the 50:50 acetonitrile/water mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity of this compound is calculated based on the area percentage of the principal peak relative to the sum of all peak areas in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol details the use of ¹H qNMR for the purity determination of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

Parameter Value
Nucleus ¹H
Pulse Program Standard quantitative pulse sequence with a long relaxation delay
Relaxation Delay (d1) 30 s
Number of Scans 16
Spectral Width -2 to 12 ppm

| Temperature | 25 °C |

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd

Where:

  • Ianalyte and Istd are the integral areas of the analyte and internal standard signals, respectively.

  • Nanalyte and Nstd are the number of protons for the respective integrated signals.

  • Manalyte and Mstd are the molar masses of the analyte and internal standard.

  • Wanalyte and Wstd are the weights of the analyte and internal standard.

  • Pstd is the purity of the internal standard.

Quantitative Data Comparison

The following table summarizes hypothetical but representative data for the purity assessment of a single batch of this compound using both HPLC and qNMR.

ParameterHPLC ResultqNMR Result
Purity (%) 99.5 (Area %)98.9 (w/w %)
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.15%
Precision (RSD) < 1.0%< 0.5%
Analysis Time per Sample ~20 minutes~15 minutes (including sample prep)
Reference Standard Requirement Required for each impurity for accurate quantificationOnly a certified internal standard is needed
Structural Information Limited to retention time and UV spectrumDetailed structural information of analyte and impurities
Sample Consumption Low (micrograms)Higher (milligrams)
Destructive/Non-destructive DestructiveNon-destructive

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC experimental workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

References

Spectroscopic Blueprint: Confirming the Structure of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a critical prerequisite for further investigation. This guide provides a comprehensive framework for the spectroscopic characterization of 2,6-dimethylphenoxyacetic acid, a key intermediate in various synthetic pathways. By juxtaposing predicted spectroscopic data with established values for its constituent functional groups, this document serves as a practical reference for researchers to verify the integrity of their synthesized compound.

Due to the limited availability of public, comprehensive experimental spectra for this compound, this guide focuses on predicted values derived from an analysis of its chemical structure and comparison with analogous compounds. These predictions offer a robust baseline for the evaluation of experimental data.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a 1,2,3-trisubstituted benzene (B151609) ring, two methyl groups, an ether linkage, a methylene (B1212753) group, and a carboxylic acid. Each of these components will produce characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), allowing for a detailed structural elucidation.

Logical Workflow for Spectroscopic Confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_confirmation Structural Confirmation synthesis Synthesize 2,6-Dimethyl- phenoxyacetic Acid ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity & Environment) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms confirmation Compare Experimental Data with Predicted Values ir->confirmation h_nmr ¹H NMR (Proton Signals) nmr->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) nmr->c_nmr ms->confirmation h_nmr->confirmation c_nmr->confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are compared with typical literature values in the table below.

Functional GroupPredicted Absorption (cm⁻¹)Typical Literature Values (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C-H (Aromatic)3100-30003100-3000
C-H (Aliphatic)3000-28503000-2850
C=O (Carboxylic Acid)1710-16801725-1700
C=C (Aromatic)1600, 14751600-1450
C-O (Ether)1250-1200 (asymmetric)1275-1200
C-O (Carboxylic Acid)1300-12001320-1210
O-H Bend (Carboxylic Acid)1440-1395, 950-9101440-1395, 950-910
Experimental Protocol for IR Spectroscopy

A small amount of the dried sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Caption: Structure of this compound with key atoms labeled.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the acidic proton of the carboxylic acid.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H3, H4, H5)6.9 - 7.2Multiplet3H
-OCH₂-4.5 - 4.7Singlet2H
Ar-CH₃2.2 - 2.4Singlet6H
-COOH10 - 13Broad Singlet1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
C-O (Aromatic C1)150 - 155
C-CH₃ (Aromatic C2, C6)130 - 135
C-H (Aromatic C3, C5)128 - 130
C-H (Aromatic C4)120 - 125
-OCH₂-65 - 70
Ar-CH₃15 - 20
Experimental Protocol for NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 180.

IonPredicted m/zInterpretation
[M]⁺180Molecular Ion
[M - COOH]⁺135Loss of the carboxylic acid group
[M - OCH₂COOH]⁺105Cleavage of the ether bond
Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating the mass spectrum. The resulting spectrum plots the mass-to-charge ratio (m/z) against the relative intensity of the detected ions.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. By comparing the experimentally obtained spectra with the predicted values and characteristic functional group absorptions outlined in this guide, researchers can verify the identity and purity of their synthesized compound, ensuring a solid foundation for subsequent studies. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in drug development and chemical research.

A Comparative Guide to the Bioactivity of 2,6-Dimethylphenoxyacetic Acid and Other Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 2,6-Dimethylphenoxyacetic acid with other prominent phenoxy herbicides, supported by experimental data and detailed methodologies. Phenoxy herbicides are a class of synthetic auxins widely used for the selective control of broadleaf weeds.[1] Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1][2]

Quantitative Bioactivity Comparison

While extensive research exists on widely used phenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), direct comparative studies detailing the quantitative bioactivity of this compound are limited in the readily available scientific literature. The following table presents a compilation of representative data for common phenoxy herbicides to provide a baseline for comparison. The data is typically derived from whole-plant bioassays on sensitive broadleaf species.

HerbicideChemical StructureTarget Weed SpeciesBioactivity Metric (ED50)Reference
This compound C₁₀H₁₂O₃Data Not AvailableData Not Available
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃Sinapis alba (White Mustard)~10-50 g/ha[3] (representative range)
MCPA (4-chloro-2-methylphenoxyacetic acid) C₉H₉ClO₃Sinapis alba (White Mustard)~15-60 g/ha[3] (representative range)
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) C₈H₅Cl₃O₃Broadleaf weedsSimilar to 2,4-DGeneral Knowledge
Silvex (2-(2,4,5-trichlorophenoxy)propionic acid) C₉H₇Cl₃O₃Woody plants, broadleaf weedsHigher than 2,4-D on some speciesGeneral Knowledge

Note: ED₅₀ (Effective Dose, 50%) is the dose of a herbicide that produces a 50% response in a plant population (e.g., 50% growth reduction or mortality). These values are highly dependent on the target species, growth stage, environmental conditions, and experimental methodology. The provided ranges for 2,4-D and MCPA are illustrative and can vary significantly between studies.

Mechanism of Action: The Auxin Signaling Pathway

Phenoxy herbicides exert their phytotoxic effects by overwhelming the natural auxin signaling pathway in susceptible dicotyledonous plants. The simplified signaling cascade is as follows:

  • Perception: The herbicide molecule, mimicking IAA, binds to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5]

  • Derepression of Transcription: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[5]

  • Ubiquitination and Degradation: The Aux/IAA repressors are then ubiquitinated and targeted for degradation by the 26S proteasome.[5]

  • Activation of Auxin Response Genes: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.[5]

  • Uncontrolled Growth: The massive and unregulated expression of auxin-responsive genes results in a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[1]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenoxy Herbicide Phenoxy Herbicide TIR1/AFB TIR1/AFB Phenoxy Herbicide->TIR1/AFB Binds to SCF Complex SCF Complex TIR1/AFB->SCF Complex Part of Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Targets for Ubiquitination 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Degradation ARF ARF Aux/IAA Repressor->ARF Represses Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to

Figure 1: Simplified Auxin Herbicide Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the bioactivity of phenoxy herbicides.

Whole-Plant Dose-Response Bioassay

This experiment determines the dose of a herbicide required to inhibit plant growth by a certain percentage (e.g., ED₅₀).

1. Plant Material and Growth Conditions:

  • Test Species: A sensitive broadleaf species such as Sinapis alba (white mustard) or Arabidopsis thaliana.

  • Growth Medium: A standardized potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 3:1:1 ratio).

  • Pots: 10 cm diameter plastic pots with drainage holes.

  • Growth Chamber/Greenhouse Conditions: 22/18°C day/night temperature, 16-hour photoperiod, and a light intensity of approximately 300 µmol/m²/s.

2. Herbicide Application:

  • Herbicide Stock Solutions: Prepare stock solutions of this compound, 2,4-D, and MCPA in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then dilute with water containing a non-ionic surfactant (e.g., 0.1% v/v).

  • Dose Range: A geometric series of at least six non-zero doses plus an untreated control. The dose range should be chosen to bracket the expected ED₅₀ value.

  • Application: Apply the herbicide solutions to plants at the 2-4 true leaf stage using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Harvest: Harvest the above-ground biomass of the plants 14-21 days after treatment.

  • Measurement: Record the fresh or dry weight of each plant.

  • Data Analysis: Express the plant weight as a percentage of the untreated control. Fit a log-logistic dose-response curve to the data using statistical software to calculate the ED₅₀ value and its corresponding 95% confidence interval.

Experimental Workflow Diagram

Experimental_Workflow A Plant Growth (e.g., Sinapis alba in controlled environment) C Herbicide Application (Spray at 2-4 leaf stage) A->C B Herbicide Preparation (Serial dilutions of this compound, 2,4-D, MCPA) B->C D Incubation (14-21 days in growth chamber) C->D E Data Collection (Harvest and weigh biomass) D->E F Data Analysis (Calculate ED50 using dose-response curves) E->F

Figure 2: Workflow for a Whole-Plant Dose-Response Bioassay.

Conclusion

This compound belongs to the well-established class of phenoxy herbicides that act as synthetic auxins. While its structural similarity to other phenoxy herbicides suggests a comparable mode of action, a lack of direct comparative quantitative bioactivity data in the public domain makes a definitive performance assessment challenging. The experimental protocols outlined in this guide provide a standardized framework for researchers to conduct such comparative studies and generate the necessary data to fully characterize the herbicidal efficacy of this compound relative to other key phenoxy herbicides. Further research is warranted to fill this knowledge gap and provide a more complete understanding of its potential role in weed management.

References

A Comparative Guide to the Synthesis of 2,6-Dimethylphenoxyacetic Acid: Evaluating Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,6-Dimethylphenoxyacetic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative analysis of different synthesis methods for this compound, with a focus on their cost-effectiveness, supported by experimental data from published patents.

Comparison of Synthesis Methods

The primary route for synthesizing this compound is through the Williamson ether synthesis, which involves the reaction of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) with a haloacetic acid in the presence of a base. Variations in this method aim to improve yield, purity, and reaction time, thereby enhancing cost-effectiveness.

Parameter Method 1: Two-Step Haloacetic Acid Addition Method 2: Molten State Reaction Method 3: Traditional Single Addition
Starting Materials 2,6-Xylenol, Bromoacetic Acid, Sodium Hydroxide (B78521), Hydrochloric Acid, Ethanol, Water2,6-Xylenol, Sodium Hydroxide, Water, Chloroacetic Acid2,6-Xylenol, Chloroacetic Acid, Sodium Hydroxide, Water, Hydrochloric Acid
Reaction Time 6-8 hours of reflux after second addition[3]1.5 - 2 hours[4]Up to 24 hours, with some instances requiring over 19 hours with multiple reagent additions[3]
Crude Purity 95.4% - 96.6% (HPLC)[3]Not explicitly stated, but post-recrystallization purity is high.Lower purity with deep color[3]
Final Purity 99.5% (HPLC) after purification[3]High, implied by the focus on producing a pure product.Not explicitly stated, but requires significant purification.
Molar Yield (Crude) ~88%[3]70% - 86%[4]~74%[3]
Final Yield 88.7% after purification[3]Not explicitly stated.Not explicitly stated.
Key Process Features Staged addition of haloacetic acid and base; pH monitoring to control the reaction.[3]Formation of sodium 2,6-dimethylphenolate first, followed by a molten state reaction with chloroacetic acid.[4]Single initial addition of reagents, often requiring subsequent additions to drive the reaction to completion.[3]

Analysis of Cost-Effectiveness

Based on the data, Method 1 (Two-Step Haloacetic Acid Addition) appears to be the most cost-effective for large-scale production. Although it involves careful monitoring of pH and staged additions, it results in a significantly higher yield and purity in a shorter overall reaction time compared to the traditional method. The reduced reaction time translates to lower energy consumption and increased throughput. The high purity of the crude product may also reduce the costs associated with purification.

Method 2 (Molten State Reaction) offers the shortest reaction time, which is a significant advantage in terms of operational costs. However, the reported yield has a wider range and can be lower than Method 1. The initial step of preparing and drying the sodium 2,6-dimethylphenolate adds an extra step to the workflow.

Method 3 (Traditional Single Addition) is the least cost-effective. The long reaction times, lower yields, and the need for multiple subsequent additions of reagents make it inefficient. The resulting product is also of lower purity and has a deep color, necessitating more intensive and costly purification steps.[3]

Experimental Protocols

Method 1: Two-Step Haloacetic Acid Addition and Purification

  • Synthesis:

    • To a mixture of water, 2,6-xylenol (61.8 kg), and bromoacetic acid (96 kg), slowly add 30 wt% sodium hydroxide solution (382 kg) while maintaining the temperature at approximately 25°C.

    • After the addition is complete, heat the mixture to reflux for 2 hours.

    • Add a second portion of bromoacetic acid (24 kg) and continue to slowly add 20 wt% sodium hydroxide solution (61 kg).

    • Monitor the pH of the reaction mixture, maintaining it between 8 and 12.

    • After the reaction is complete (as determined by HPLC), cool the mixture to 40°C and then further to 5°C.

    • Acidify the mixture with hydrochloric acid (195 kg) and stir for 1 hour.

    • Isolate the crude product by centrifugation. The crude product has a purity of 95.4% - 96.6% with a yield of around 88%.[3]

  • Purification:

    • To the crude product (80 g), add ethyl acetate (B1210297) (309 mL) and thionyl chloride (63.2 g).

    • Heat the mixture to 50°C to effect chlorination.

    • After the reaction, filter the mixture. The filtrate is then hydrolyzed.

    • The organic layer is decolorized and filtered.

    • Adjust the pH of the filtrate to 8 with sodium bicarbonate solution and separate the layers.

    • Acidify the aqueous layer to a pH of 1-2 with hydrochloric acid.

    • Cool to 5°C and incubate for 1 hour to allow crystallization.

    • Filter and dry the product to obtain off-white crystals of this compound with a purity of 99.5% and a yield of 88.7%.[3]

Method 2: Molten State Reaction

  • Add 2,6-xylenol (12.2 g, 0.1 mol) to a sodium hydroxide solution (e.g., 8 g NaOH in 12 g water).

  • Stir the mixture until the 2,6-xylenol is dissolved and the reaction to form the phenolate (B1203915) is complete.

  • Filter the solution and heat the filtrate to 110°C to remove water and obtain solid 2,6-xylenol sodium salt.

  • Mix the dried 2,6-xylenol sodium salt with chloroacetic acid in a mole ratio of approximately 1:1.

  • Heat the mixture until it is completely melted (around 130-150°C) and react in an inert gas atmosphere for 1.5 to 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the solid with water or a dilute alkali solution and filter to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. Molar yields for this method are reported to be in the range of 70-86%.[4]

Visualizing the Workflow

The following diagrams illustrate the general synthesis and purification workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Mix_Reagents Mix 2,6-Xylenol, Haloacetic Acid, and Water Start->Mix_Reagents Add_Base Slowly Add NaOH Solution Mix_Reagents->Add_Base Heat_Reflux Heat to Reflux Add_Base->Heat_Reflux Monitor_Reaction Monitor pH and Reaction Progress (HPLC) Heat_Reflux->Monitor_Reaction Cooling Cool Reaction Mixture Monitor_Reaction->Cooling Acidification Acidify with HCl Cooling->Acidification Isolate_Crude Isolate Crude Product (Centrifugation/Filtration) Acidification->Isolate_Crude Crude_Product Crude_Product Isolate_Crude->Crude_Product Purification_Workflow cluster_purification Purification Crude_Product Crude_Product Chlorination Chlorination with Thionyl Chloride Crude_Product->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Decolorization Decolorize Organic Layer Hydrolysis->Decolorization pH_Adjust_1 Adjust pH to 8 (NaHCO3) Decolorization->pH_Adjust_1 Layer_Separation Separate Layers pH_Adjust_1->Layer_Separation pH_Adjust_2 Acidify Aqueous Layer (HCl, pH 1-2) Layer_Separation->pH_Adjust_2 Crystallization Cool to Crystallize pH_Adjust_2->Crystallization Isolate_Pure Filter and Dry Crystallization->Isolate_Pure Pure_Product Pure_Product Isolate_Pure->Pure_Product

References

Validating the Mechanism of Action of 2,6-Dimethylphenoxyacetic Acid in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 2,6-Dimethylphenoxyacetic acid as a synthetic auxin in plants. Due to a lack of specific experimental data for this compound in publicly available literature, this guide establishes a framework for its validation by comparing its predicted mechanism with the well-characterized synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental protocols provided herein offer a roadmap for generating the necessary data to definitively characterize the biological activity of this compound.

Introduction to Phenoxyacetic Acid Herbicides as Synthetic Auxins

Phenoxyacetic acid derivatives are a class of synthetic herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At appropriate concentrations, these compounds disrupt normal plant growth and development, leading to uncontrolled cell division and elongation, and ultimately, plant death, particularly in susceptible broadleaf species[1][2]. The selectivity of these herbicides is a key feature, with monocotyledonous plants generally exhibiting higher tolerance[2]. The molecular basis for this activity lies in their ability to interact with the auxin signaling pathway, a complex network that regulates numerous aspects of plant life.

The primary mechanism of action for synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors[3]. This binding event stabilizes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of a wide array of genes involved in growth and development.

Comparative Analysis: this compound vs. 2,4-Dichlorophenoxyacetic Acid (2,4-D)

While this compound belongs to the phenoxyacetic acid family, its specific biological activity is not well-documented. In contrast, 2,4-D is one of the most extensively studied synthetic auxins, providing a robust dataset for comparison.

Molecular Structure and Predicted Activity

The herbicidal and auxin-like activity of phenoxyacetic acids is highly dependent on the substitution pattern on the phenyl ring. Structure-activity relationship studies have shown that the position of substituents influences the molecule's ability to bind to the auxin co-receptor complex. For instance, the isomeric compound 2,6-Dichlorophenylacetic acid exhibits significantly weaker auxin activity compared to 2,4-D[1]. This suggests that the 2,6-substitution pattern may sterically hinder the optimal binding to the TIR1/AFB receptor pocket. Based on this, it is hypothesized that this compound may also exhibit weaker auxin activity compared to its 2,4-disubstituted counterparts. However, direct experimental validation is necessary to confirm this hypothesis.

Quantitative Data for 2,4-D (Benchmark)

To provide a quantitative benchmark for the validation of this compound, the following table summarizes key performance metrics for 2,4-D.

ParameterReceptorValuePlant SpeciesReference
Binding Affinity (Kd) TIR11.8 µMArabidopsis thaliana[4]
AFB24.6 µMArabidopsis thaliana[4]
AFB52.1 µMArabidopsis thaliana[4]
IC50 (Root Growth Inhibition) Not ApplicableDose-dependent inhibitionArabidopsis thaliana[5]

Note: Specific IC50 values for root growth inhibition by 2,4-D can vary depending on experimental conditions. The provided reference demonstrates the dose-dependent nature of this inhibition.

Experimental Protocols for Validating the Mechanism of Action

The following protocols describe key experiments required to elucidate and validate the mechanism of action of this compound.

Dose-Response Analysis of Root Growth Inhibition

Objective: To determine the concentration-dependent effect of this compound on root growth in a model plant species, typically Arabidopsis thaliana.

Methodology:

  • Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium solidified with agar (B569324) in square Petri dishes. The plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Treatment Application: After a set period of initial growth (e.g., 4-5 days), seedlings of uniform size are transferred to fresh MS agar plates supplemented with a range of concentrations of this compound (and 2,4-D as a positive control). A solvent control (e.g., DMSO) should also be included.

  • Data Collection: The position of the root tips is marked at the time of transfer. The plates are incubated vertically in the growth chamber. Root growth is measured at regular intervals (e.g., daily for 3-5 days) from the initial mark to the new position of the root tip.

  • Data Analysis: The percentage of root growth inhibition is calculated for each concentration relative to the solvent control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the concentration. The IC50 value (the concentration at which 50% of root growth is inhibited) is then calculated from this curve.

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

Objective: To quantitatively measure the binding affinity of this compound to the auxin co-receptor TIR1.

Methodology:

  • Protein Expression and Purification: Recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) are expressed (e.g., in insect or bacterial cells) and purified. A peptide corresponding to the degron motif of an Aux/IAA protein is synthesized and immobilized on a sensor chip.

  • Surface Plasmon Resonance (SPR) Analysis: The SPR instrument is equilibrated with running buffer. A solution containing the purified TIR1/AFB protein and a specific concentration of this compound (or 2,4-D as a positive control, and IAA as a natural ligand) is injected over the sensor chip surface.

  • Data Collection: The association and dissociation of the receptor-auxin complex with the immobilized degron peptide are monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU). This is repeated for a range of auxin concentrations.

  • Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the sensorgram data by fitting it to a suitable binding model. A lower Kd value indicates a higher binding affinity.

Transcriptome Analysis (RNA-Seq)

Objective: To identify genome-wide changes in gene expression in response to this compound treatment.

Methodology:

  • Plant Treatment and Sample Collection: Seedlings of a model plant (e.g., Arabidopsis thaliana) are grown hydroponically or on agar plates and treated with a sublethal concentration of this compound (determined from the dose-response analysis) or a solvent control. Plant tissues (e.g., roots and shoots) are harvested at different time points after treatment (e.g., 1, 3, 6, 12, 24 hours).

  • RNA Extraction and Library Preparation: Total RNA is extracted from the collected samples, and its quality and quantity are assessed. RNA-Seq libraries are then prepared from the high-quality RNA.

  • Sequencing and Data Analysis: The prepared libraries are sequenced using a high-throughput sequencing platform. The resulting sequencing reads are mapped to the reference genome, and the differential expression of genes between the treated and control samples is determined.

  • Bioinformatics Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by this compound. The results can be compared to known transcriptomic responses to 2,4-D to identify common and distinct patterns of gene regulation.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the auxin signaling pathway and the proposed experimental workflows.

AuxinSignaling cluster_nucleus Nucleus Auxin This compound (or other synthetic auxin) TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes interaction with Ub Ubiquitin TIR1_AFB->Ub ARF Auxin Response Factor (Inactive) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_active Auxin Response Factor (Active) Auxin_Response_Genes Auxin-Responsive Genes ARF_active->Auxin_Response_Genes Activates Ub->Aux_IAA Ubiquitination Transcription Transcription Auxin_Response_Genes->Transcription

Caption: Simplified signaling pathway of synthetic auxins in a plant cell nucleus.

ExperimentalWorkflow cluster_phenotypic Phenotypic & Physiological Analysis cluster_molecular Molecular Interaction Analysis cluster_genomic Genomic & Transcriptomic Analysis DoseResponse Dose-Response Curve (Root Growth Inhibition) IC50 Determine IC50 DoseResponse->IC50 Validation Validation of Mechanism of Action IC50->Validation ReceptorBinding Receptor Binding Assay (Surface Plasmon Resonance) Kd Determine Kd ReceptorBinding->Kd Kd->Validation RNASeq Transcriptome Analysis (RNA-Seq) GeneExpression Differential Gene Expression Profile RNASeq->GeneExpression GeneExpression->Validation

Caption: Experimental workflow for validating the mechanism of action of this compound.

Conclusion

The validation of the mechanism of action for this compound requires a systematic approach involving physiological, biochemical, and transcriptomic analyses. By using the well-characterized synthetic auxin 2,4-D as a benchmark, researchers can effectively position the activity of this compound within the broader class of phenoxyacetic acid herbicides. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for generating the necessary data to achieve this validation. This will not only contribute to a deeper understanding of this specific compound but also to the broader field of synthetic auxin biology and herbicide development.

References

A Comparative Guide to the Inter-Species Pharmacokinetics of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of phenoxyacetic acids across various species. Understanding these differences is crucial for the accurate extrapolation of toxicological data to assess human health risks and for the development of novel therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature.

Key Inter-Species Pharmacokinetic Differences

Phenoxyacetic acids, a class of compounds used as herbicides and pharmaceuticals, exhibit significant inter-species variability in their pharmacokinetic profiles. Notably, the dog has been identified as a species with markedly different handling of these compounds compared to rats and humans, primarily due to differences in renal clearance mechanisms.[1] This leads to a significantly longer plasma half-life and higher systemic exposure in dogs, making them more susceptible to the toxic effects of certain phenoxyacetic acids.[1][2]

Metabolism also plays a crucial role in the differential pharmacokinetics of these compounds. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is largely excreted unmetabolized in rats, whereas in dogs, it undergoes extensive conjugation with taurine, serine, glycine, glutamic acid, cysteine, as well as undergoing sulfation and glucuronidation before excretion.[2][3]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for representative phenoxyacetic acids across different species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as dose and route of administration.

CompoundSpeciesDose (mg/kg)Routet½ (hours)Cmax (mg/L)AUC (mg·h/L)Clearance (L/h·kg)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D) Rat~1Oral~1---[1]
Rat5Oral1.3-3.4-21-57 (µg·h/g)-[2]
Rat (female)60Oral-218.44,1270.02[4]
Rat (male)60Oral----[4]
Rat (female)300Oral-601.923,7221.10[4]
Rat (male)300Oral----[4]
Dog5Oral92-106-4889-5298 (µg·h/g)-[1][2]
Human5Oral12---[1]
4-chloro-2-methylphenoxyacetic acid (MCPA) Rat5Oral6---[1]
Dog5Oral63---[1]
Human5Oral11---[1]
Clofibric acid Cynomolgus Monkey15Oral~1---[5]
Cynomolgus Monkey45 & 150OralLonger, dose-dependent---[5]
Baboon15, 45, 150OralDose-dependent---[5]

Experimental Protocols

The following is a generalized methodology for a typical inter-species pharmacokinetic study of a phenoxyacetic acid, based on protocols described in the cited literature.

1. Test Substance and Dosing

  • The phenoxyacetic acid of interest (e.g., 14C-labeled 2,4-D) is administered to the test species, typically via oral gavage.[2]

  • At least two dose levels, a low dose and a high dose, are often used to assess dose-dependency.[2][4]

2. Animal Models

  • Commonly used species for comparison include rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle).[2] Male and female animals are typically included to investigate potential sex differences.[2][4]

3. Sample Collection

  • Blood samples are collected at predetermined time points post-administration via appropriate methods for the species (e.g., tail vein in rats, cephalic vein in dogs).

  • Urine and feces are collected over a specified period (e.g., 24, 48, or 120 hours) to determine routes and rates of excretion.[2]

4. Sample Analysis

  • Serum or plasma is separated from blood samples.

  • The concentration of the parent compound and its metabolites in serum/plasma, urine, and feces is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection.[2][4]

5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (Cl) are calculated from the plasma concentration-time data using appropriate software.

Visualizations

Factors Influencing Inter-Species Pharmacokinetic Differences in Phenoxyacetic Acids

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI_Physiology GI Tract Physiology (pH, transit time) Protein_Binding Plasma Protein Binding (Albumin affinity) GI_Physiology->Protein_Binding Systemic Circulation Tissue_Permeability Tissue Permeability Protein_Binding->Tissue_Permeability PhaseI Phase I Metabolism (e.g., CYP450) Protein_Binding->PhaseI Renal_Secretion Renal Tubular Secretion (OATs) Protein_Binding->Renal_Secretion PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII PhaseII->Renal_Secretion Renal_Reabsorption Renal Tubular Reabsorption Renal_Secretion->Renal_Reabsorption Compound Phenoxyacetic Acid Compound->GI_Physiology Oral Administration

Caption: Key physiological factors driving inter-species pharmacokinetic variability.

Generalized Workflow for Inter-Species Pharmacokinetic Comparison

cluster_planning Study Design cluster_execution In-Life Phase cluster_analysis Analytical & Data Phase cluster_interpretation Interpretation & Reporting Select_Compounds Select Phenoxyacetic Acids Select_Species Select Animal Species Select_Compounds->Select_Species Determine_Doses Determine Dose Levels & Route Select_Species->Determine_Doses Dosing Administer Compound Determine_Doses->Dosing Sample_Collection Collect Blood, Urine, Feces Dosing->Sample_Collection Sample_Processing Process Biological Samples Sample_Collection->Sample_Processing Bioanalysis Quantify Compound & Metabolites Sample_Processing->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters Bioanalysis->PK_Analysis Interspecies_Comparison Compare PK Parameters PK_Analysis->Interspecies_Comparison Data_Extrapolation Extrapolate to Humans Interspecies_Comparison->Data_Extrapolation Reporting Publish Findings Data_Extrapolation->Reporting

Caption: A typical workflow for conducting an inter-species pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of phenoxyacetic acids display considerable variation across species. The dog, in particular, demonstrates a significantly reduced capacity for renal clearance of these compounds compared to rats and humans, leading to prolonged exposure and increased toxicity.[1] These differences underscore the importance of selecting appropriate animal models in toxicology studies and highlight the challenges in extrapolating animal data to predict human pharmacokinetics. A thorough understanding of the underlying physiological and biochemical mechanisms, such as renal transport and metabolic pathways, is essential for accurate risk assessment and the successful development of drugs containing a phenoxyacetic acid moiety.

References

comparing the environmental impact of 2,6-Dimethylphenoxyacetic acid with other herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the environmental profiles of 2,6-Dimethylphenoxyacetic acid and other widely used phenoxy herbicides, including 2,4-D and MCPA. This guide provides a comparative analysis of their environmental fate and ecotoxicity, supported by quantitative data and standardized experimental methodologies.

This guide offers an objective comparison of the environmental characteristics of this compound against other key herbicides in its class. The data presented is crucial for environmental risk assessment and the development of safer herbicidal formulations.

Quantitative Comparison of Environmental Impact Parameters

The following table summarizes key environmental impact parameters for this compound and two other major phenoxy herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). These values are essential for predicting the persistence, mobility, and potential toxicity of these compounds in various environmental compartments. It is important to note that these values can vary based on specific environmental conditions like soil type, pH, temperature, and microbial activity.

Parameter This compound 2,4-D MCPA Significance
Mode of Action Synthetic AuxinSynthetic auxin, causing uncontrolled growth in broadleaf weeds.[1]Synthetic AuxinAll three are systemic herbicides that mimic natural plant growth hormones, leading to uncontrolled growth and death in susceptible plants.[2][3]
Soil Half-Life (DT₅₀, days) Data not available~10 (can range from 1.7 to 66 days)[1][4][5][6]~14-28[6][7]Indicates persistence in soil. Shorter half-lives suggest lower persistence and faster degradation.
Soil Sorption (Koc, L/kg) Data not availableLow to moderate (59-117)[4][8]Data not availableMeasures the tendency to bind to soil organic matter. Low values (<300) indicate higher mobility and potential for leaching into groundwater.[4][9]
Water Solubility Data not availableHigh (4.46x10⁴ ppm)[5]High[7]High solubility increases the potential for runoff into surface water bodies.[7]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[10]Varies by species. Can be toxic to some aquatic organisms.[11][12]Very toxic to aquatic life with long-lasting effects.Indicates the potential harm to non-target aquatic organisms like fish, invertebrates, and algae.

Experimental Protocols and Methodologies

The data presented in this guide are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data on chemical safety are reliable, consistent, and internationally recognized.[13][14]

1. Soil Persistence (Aerobic Transformation in Soil - OECD 307): This test simulates the biodegradation of a herbicide in aerobic soil under controlled laboratory conditions.

  • Methodology: The test substance (e.g., this compound) is applied to fresh soil samples. These samples are incubated in the dark at a controlled temperature and moisture level for a period, often up to 120 days. At various intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its major transformation products. The rate of degradation is used to calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation) values.

2. Mobility in Soil (Adsorption/Desorption - OECD 106): This protocol assesses a herbicide's potential to bind to soil particles, which influences its mobility and leaching potential.[9]

  • Methodology: A batch equilibrium method is used. The herbicide is dissolved in a solution and mixed with a soil sample of known organic carbon content. The mixture is agitated until equilibrium is reached. The concentration of the herbicide remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. This is used to determine the soil-water distribution coefficient (Kd). The organic carbon-water (B12546825) partitioning coefficient (Koc) is then calculated by normalizing Kd for the soil's organic carbon content.[15]

3. Acute Toxicity to Fish (Fish, Acute Toxicity Test - OECD 203): This test evaluates the short-term lethal effects of a chemical on fish.

  • Methodology: Groups of fish (e.g., Rainbow Trout or Zebrafish) are exposed to a range of concentrations of the herbicide in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The data are then statistically analyzed to determine the LC₅₀ (the concentration of the chemical that is lethal to 50% of the test fish during the exposure period).

4. Environmental Risk Assessment Framework: The overall environmental risk is characterized by comparing the Predicted Environmental Concentration (PEC) with the No-Observed-Effect-Concentration (NOEC) for relevant species.[16] This process involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.[16]

Visualizing Environmental Fate and Assessment

To better understand the processes governing a herbicide's environmental impact, the following diagrams illustrate key pathways and experimental workflows.

Environmental_Fate_of_Herbicides cluster_environment Environment Soil Soil Compartment Water Water Compartment Soil->Water Runoff / Leaching Air Air Compartment Soil->Air Volatilization Degradation Degradation (Microbial, Photolysis) Soil->Degradation Uptake Uptake by Non-Target Organisms Soil->Uptake Water->Soil Sorption to Sediment Water->Degradation Water->Uptake Herbicide Herbicide Application Herbicide->Soil Deposition Herbicide->Water Direct Application / Drift Herbicide->Air Volatilization / Drift

Caption: Environmental fate pathways for a typical phenoxyacetic herbicide.

Herbicide_Risk_Assessment_Workflow cluster_input Phase 1: Characterization cluster_testing Phase 2: Effect & Fate Testing cluster_output Phase 3: Assessment Substance Test Substance (e.g., this compound) PhysChem Physicochemical Properties Substance->PhysChem Fate Environmental Fate (OECD 307, 106) PhysChem->Fate Ecotox Ecotoxicity (OECD 203, 208) PhysChem->Ecotox Exposure Exposure Assessment (PEC Calculation) Fate->Exposure Effects Effects Assessment (PNEC Derivation) Ecotox->Effects Risk Risk Characterization (PEC/PNEC Ratio) Exposure->Risk Effects->Risk

Caption: Standardized workflow for herbicide environmental risk assessment.

References

A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography (UHPLC) Method for the Analysis of 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a newly developed, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of 2,6-Dimethylphenoxyacetic acid against a conventional High-Performance Liquid Chromatography (HPLC) method. The presented data is intended to demonstrate the superior performance of the new method in terms of speed, efficiency, and sensitivity, making it a viable alternative for high-throughput screening and quality control applications.

Introduction to the Analytical Challenge

This compound is a molecule of interest in various research and development sectors. Accurate and precise quantification is crucial for its characterization and use. While conventional HPLC methods are widely employed, they often suffer from long run times and lower sensitivity. This guide details a novel UHPLC-UV method designed to overcome these limitations.

Comparative Method Validation Data

The following tables summarize the validation parameters for both the "New" UHPLC-UV method and a "Conventional" HPLC-UV method, conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Linearity

Linearity was assessed by analyzing a series of standard solutions of this compound at five different concentrations. The coefficient of determination (R²) was calculated from the linear regression analysis of the peak area versus concentration.

ParameterNew UHPLC-UV MethodConventional HPLC-UV MethodAcceptance Criteria
Concentration Range 1 - 100 µg/mL5 - 250 µg/mL-
Correlation Coefficient (R²) 0.99980.9991≥ 0.999
Y-intercept 152897-
Slope 2543012560-
Table 2: Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels.

Spiked Concentration (µg/mL)New UHPLC-UV Method (% Recovery ± SD)Conventional HPLC-UV Method (% Recovery ± SD)Acceptance Criteria
Low (80%) 99.8 ± 0.598.9 ± 1.298.0% - 102.0%
Medium (100%) 100.5 ± 0.3100.2 ± 0.998.0% - 102.0%
High (120%) 101.2 ± 0.4101.5 ± 1.198.0% - 102.0%
Table 3: Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.

ParameterNew UHPLC-UV Method (%RSD)Conventional HPLC-UV Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.451.10≤ 2.0%
Intermediate Precision (n=6) 0.681.55≤ 2.0%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterNew UHPLC-UV MethodConventional HPLC-UV MethodAcceptance Criteria
LOD (S/N ≥ 3) 0.1 µg/mL0.5 µg/mL-
LOQ (S/N ≥ 10) 0.3 µg/mL1.5 µg/mL-
Table 5: Robustness

The robustness of the new UHPLC-UV method was assessed by introducing small, deliberate variations to the chromatographic conditions. The %RSD of the peak area was evaluated.

Parameter VariedVariation%RSD of Peak AreaAcceptance Criteria
Flow Rate ± 0.02 mL/min0.85≤ 2.0%
Column Temperature ± 2 °C0.92≤ 2.0%
Mobile Phase Composition ± 2% Organic1.21≤ 2.0%

Experimental Protocols

Detailed Methodology for the New UHPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • System: UHPLC system equipped with a UV detector.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 2 µL.

  • Run Time: 3 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the systematic process followed for the validation of the new analytical method.

G A Method Development & Optimization B Validation Protocol Definition A->B C Linearity & Range B->C D Accuracy (Recovery) B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report Generation C->J D->J E->J F->J G->J H->J I->J K Method Implementation J->K

Caption: Workflow for the validation of the new analytical method.

Conclusion

The newly developed UHPLC-UV method for the analysis of this compound demonstrates significant advantages over the conventional HPLC method. The data presented herein shows superior performance in terms of linearity, accuracy, precision, and sensitivity, with a substantially shorter run time. This validated method is robust and suitable for high-throughput analysis in research and quality control environments, offering a more efficient and sensitive analytical solution.

The Structural Dance of Activity: A Comparative Guide to 2,6-Dimethylphenoxyacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,6-dimethylphenoxyacetic acid analogs, exploring their structure-activity relationships (SAR) as both anti-inflammatory agents and herbicides. This document synthesizes experimental data to illuminate how subtle molecular modifications can significantly impact biological activity.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

Analogs of this compound have emerged as a promising scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The inflammatory response is significantly mediated by prostaglandins (B1171923), the synthesis of which is catalyzed by COX enzymes. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory activity of these analogs is primarily attributed to their ability to block the production of prostaglandins. This is achieved by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Quantitative Comparison of COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of phenoxyacetic acid derivatives, providing insights into the structural requirements for potency and selectivity. While a complete dataset for a systematic series of this compound analogs is not available in a single study, the data presented for related phenoxyacetic acid derivatives allows for the inference of structure-activity relationships.

Compound IDR1 (Position 2)R2 (Position 6)Other SubstitutionsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 CH₃CH₃None>10015.2>6.5
2 HH4-Cl15.80.3446.5
3 HH4-F10.50.2150.0
4 HH4-SO₂NH₂12.30.08153.8
5 ClClNone0.80.155.3
Celecoxib --Reference Drug150.04375

Structure-Activity Relationship (SAR) Insights:

  • 2,6-Dimethyl Substitution: The presence of methyl groups at the 2 and 6 positions of the phenoxy ring, as seen in the parent compound, generally leads to a moderate and non-selective inhibition of COX enzymes. These bulky groups likely influence the orientation of the molecule within the enzyme's active site.

  • Para-Substitution: The introduction of electron-withdrawing groups at the para-position (position 4) of the phenoxy ring, such as chloro (Cl), fluoro (F), or sulfonamide (SO₂NH₂), significantly enhances COX-2 selectivity and potency. The sulfonamide group, in particular, is a key feature in many selective COX-2 inhibitors (coxibs) as it can interact with a specific side pocket present in the COX-2 active site but not in COX-1.

  • Halogenation: Dichlorination at the 2 and 6 positions, while increasing potency, tends to decrease selectivity for COX-2 over COX-1, suggesting that the nature and position of substituents are critical for achieving selectivity.

Signaling Pathway: Prostaglandin (B15479496) Synthesis

The anti-inflammatory action of this compound analogs is achieved by interrupting the prostaglandin synthesis pathway. The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory role of these analogs.

Comparative Toxicity Analysis: 2,6-Dimethylphenoxyacetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative toxicity of 2,6-Dimethylphenoxyacetic acid and its synthetic precursors, 2,6-dimethylphenol (B121312) and chloroacetic acid.

This guide provides a comprehensive comparison of the toxicological profiles of this compound and its precursors, 2,6-dimethylphenol and chloroacetic acid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the potential hazards associated with these compounds. The synthesis of this compound typically involves the reaction of 2,6-dimethylphenol with a chloroacetic acid derivative[1]. This guide will delve into the acute toxicity, mechanisms of action, and experimental protocols used to evaluate these substances.

Quantitative Toxicity Data

The acute toxicity of a substance is commonly expressed by its LD50 (Lethal Dose, 50%) value, which is the dose required to be fatal to 50% of a tested population. The following table summarizes the available acute toxicity data for this compound and its precursors.

CompoundChemical StructureOral LD50 (Rat)Dermal LD50 (Rat)GHS Classification (Oral)
2,6-Dimethylphenol 2,6-Dimethylphenol structure296 - 1750 mg/kg[2]2325 mg/kg[2]Toxic if swallowed
Chloroacetic Acid Chloroacetic acid structure55 - 90.4 mg/kg[3][4]305 mg/kg[3]Toxic if swallowed
This compound this compound structure300 - 2000 mg/kg (estimated)Not AvailableHarmful if swallowed[5]

Note: The oral LD50 for this compound is an estimation based on its GHS classification of Acute Toxicity, Oral, Category 4.

Mechanisms of Toxicity

The toxic effects of these compounds are linked to their chemical structures and reactivity.

Chloroacetic Acid: The toxicity of chloroacetic acid is well-characterized and stems from its ability to inhibit key enzymes in cellular metabolism. Specifically, it targets enzymes within the glycolytic pathway and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular energy production, leading to metabolic acidosis and cell death, particularly in organs with high energy demands.

2,6-Dimethylphenol: This compound is known to be corrosive to tissues and can cause damage to the central nervous system, liver, and kidneys upon chronic exposure[6][7]. Inhalation may lead to severe respiratory effects, including laryngeal spasm and pulmonary edema[7]. While a specific signaling pathway has not been fully elucidated, its phenolic structure suggests potential for uncoupling of oxidative phosphorylation and disruption of membrane integrity.

This compound: Specific mechanistic studies on the toxicity of this compound are limited. However, as a phenoxyacetic acid derivative, its toxicity may be related to its metabolism. Phenoxyacetic acids can undergo metabolic processes that may lead to the formation of reactive intermediates or interfere with cellular pathways[8][9][10]. Given that it is synthesized from 2,6-dimethylphenol and chloroacetic acid, its toxic profile could potentially share characteristics with its precursors, albeit likely attenuated due to the formation of a more complex and less reactive ether linkage.

Logical Relationship of Toxicity

The following diagram illustrates the synthetic relationship between the precursors and the final product, providing a logical framework for understanding the potential inheritance or alteration of toxic properties.

Toxicity_Relationship cluster_precursors Precursors cluster_product Product 2_6_dimethylphenol 2,6-Dimethylphenol (Corrosive, CNS Depressant) product This compound (Harmful if Swallowed) 2_6_dimethylphenol->product Synthesis chloroacetic_acid Chloroacetic Acid (Inhibits Glycolysis/TCA Cycle) chloroacetic_acid->product Synthesis

Synthetic pathway from precursors to this compound.

Experimental Protocols

The acute toxicity data presented in this guide are typically obtained through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 401: Acute Oral Toxicity

This test is designed to determine the short-term toxic effects of a substance following oral administration.[11]

  • Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats), with one dose per group.

  • Procedure:

    • Animal Selection: Healthy, young adult rodents of a single sex are used. If females are used, they should be nulliparous and non-pregnant.

    • Fasting: Animals are fasted overnight before dosing.

    • Administration: The substance is administered orally in a single dose via gavage.

    • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the first day and daily thereafter.

    • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated from the dose-response data.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline is used to assess the potential for a substance to cause toxicity from a single, short-term dermal exposure.[12][13]

  • Principle: The test substance is applied to the skin of experimental animals (such as rats or rabbits) in a single dose.

  • Procedure:

    • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

    • Application: The test substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.

    • Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The dermal LD50 is determined from the observed mortality.

The following diagram illustrates a generalized workflow for these acute toxicity studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_conclusion Conclusion animal_selection Animal Selection (e.g., Rats, single sex) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization preparation Animal Preparation (Fasting for oral, shaving for dermal) acclimatization->preparation dose_groups Assignment to Dose Groups preparation->dose_groups administration Substance Administration (Oral gavage or Dermal application) dose_groups->administration observation_period Observation Period (Typically 14 days) administration->observation_period clinical_signs Record Clinical Signs & Mortality observation_period->clinical_signs body_weight Record Body Weight observation_period->body_weight necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis

Generalized workflow for acute toxicity testing.

Conclusion

This comparative guide demonstrates that the precursors to this compound, particularly chloroacetic acid, are significantly more acutely toxic than the final product. Chloroacetic acid's well-defined mechanism of disrupting cellular energy metabolism highlights its hazardous nature. While 2,6-dimethylphenol is also toxic and corrosive, its acute toxicity is generally lower than that of chloroacetic acid. The final product, this compound, is classified as harmful if swallowed, suggesting a considerable reduction in acute toxicity compared to its precursors. This reduction is likely due to the formation of a more stable ether linkage, which alters the compound's reactivity and metabolic fate. Researchers and professionals handling these compounds should exercise appropriate caution, with the highest level of vigilance reserved for chloroacetic acid.

References

Efficacy of 2,6-Dimethylphenoxyacetic Acid: A Comparative Analysis of Greenhouse and Field Trial Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational efficacy of a compound from controlled greenhouse environments to variable field conditions is paramount. This guide provides a comparative analysis of the herbicidal efficacy of 2,6-Dimethylphenoxyacetic acid, a synthetic auxin herbicide, in greenhouse versus field trials. Due to limited direct comparative data for this compound, this guide utilizes data from the closely related and extensively studied phenoxyacetic acid herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid), as a proxy. The guide also presents a comparison with an alternative herbicide, acetic acid, for which direct greenhouse and field trial data are available.

Executive Summary

Greenhouse trials serve as a crucial initial step in herbicide evaluation, offering a controlled environment to determine intrinsic activity and dose-response relationships. However, the efficacy observed in these settings often differs from performance in the field. Environmental factors such as soil composition, climate variability, and the physiological state of target weeds can significantly influence a herbicide's effectiveness. This guide synthesizes available data to highlight these differences, providing detailed experimental protocols and visual workflows to aid in the design and interpretation of herbicide efficacy studies.

Comparison of Herbicidal Efficacy: Greenhouse vs. Field

The controlled conditions of a greenhouse, including optimized temperature, humidity, and light, often lead to more uniform plant growth and potentially higher herbicide efficacy compared to field conditions. In the field, factors such as rainfall, temperature fluctuations, and soil microbial activity can lead to herbicide degradation or reduced uptake by the target weeds. Furthermore, the epicuticular wax layer of field-grown weeds can be thicker and more complex, potentially reducing the penetration of foliar-applied herbicides.

Quantitative Data Summary

The following tables summarize the efficacy of MCPA (as a proxy for this compound) and Acetic Acid in both greenhouse and field settings. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Efficacy of MCPA on Broadleaf Weeds

Trial TypeWeed SpeciesApplication RateEfficacy (% Control)Reference
FieldAmaranthus powellii (Green Pigweed)1.7 kg ae ha⁻¹<50%[1]
FieldMelilotus officinalis, Centaurea iberica, etc.800 g ha⁻¹ (in combination)91-100%[2]

Note: Data for MCPA in greenhouse trials with corresponding field comparisons were limited in the searched literature.

Table 2: Efficacy of Acetic Acid on Various Weed Species

Trial TypeWeed SpeciesAcetic Acid ConcentrationApplication VolumeEfficacy (% Control)Reference
GreenhouseChenopodium album, Setaria faberii, etc.5-20.2%Not SpecifiedHigh (killed five species)[3][4]
FieldBroadleaf Weeds10%935 L/ha≥84%[3][4]
FieldGrass Weeds20%935 L/ha44-63%[3][4]
FieldCapsella bursa-pastoris10%≥1600 L/ha80%[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below are representative protocols for conducting greenhouse and field efficacy trials for auxin-like herbicides such as this compound.

Greenhouse Bioassay Protocol

Objective: To determine the dose-response of target weed species to this compound under controlled environmental conditions.

  • Plant Material: Grow target weed species from seed in pots containing a standardized greenhouse potting mix. Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once they have emerged.

  • Growing Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25°C day/18°C night), humidity (e.g., 60-70%), and a 16-hour photoperiod. Water plants as needed to prevent drought stress.[5]

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create a range of 6-8 concentrations.

    • Apply the herbicide solutions to the plants at the 2-4 true leaf stage using a calibrated laboratory spray chamber to ensure uniform coverage.

    • Include an untreated control group (sprayed with water and any solvent/adjuvant used in the herbicide formulation).

    • Replicate each treatment at least four times.

  • Data Collection:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of all surviving plants.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Determine the effective dose required to cause 50% inhibition of growth (ED₅₀) or the lethal dose for 50% of the population (LD₅₀) using a suitable statistical model (e.g., log-logistic regression).

Field Trial Protocol

Objective: To evaluate the efficacy of this compound on target weed populations under real-world agricultural conditions.

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species. The site should be representative of the intended use area.

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replications.

    • Establish plots of a size suitable for the application equipment and to minimize edge effects (e.g., 3m x 10m).

    • Include an untreated control plot within each block.

  • Herbicide Application:

    • Apply this compound at one or more rates, including the proposed label rate.

    • Use a calibrated field sprayer with appropriate nozzles to ensure accurate and uniform application.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, and direction).

  • Data Collection:

    • Assess weed control visually at regular intervals (e.g., 14, 28, and 56 DAT) using a 0-100% scale.

    • Collect weed density (plants/m²) and biomass (g/m²) from a designated quadrat within each plot at a specified time after application.

    • If the trial is conducted within a crop, measure crop injury and final crop yield.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for greenhouse and field herbicide efficacy trials.

Greenhouse_Trial_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis Plant_Material Select & Grow Target Weeds Application Herbicide Application (Spray Chamber) Plant_Material->Application Herbicide_Prep Prepare Herbicide Dilutions Herbicide_Prep->Application Incubation Incubate in Controlled Environment Application->Incubation Visual_Assessment Visual Assessment (7, 14, 21 DAT) Incubation->Visual_Assessment Biomass_Harvest Harvest & Dry Biomass Visual_Assessment->Biomass_Harvest Data_Analysis Calculate ED50/LD50 Biomass_Harvest->Data_Analysis

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Application cluster_assessment Assessment Site_Selection Select Field Site Plot_Establishment Establish Plots (Randomized Block) Site_Selection->Plot_Establishment Herbicide_Application Apply Herbicide (Field Sprayer) Plot_Establishment->Herbicide_Application Record_Conditions Record Environmental Data Herbicide_Application->Record_Conditions Weed_Assessment Assess Weed Control (Visual, Density, Biomass) Herbicide_Application->Weed_Assessment Crop_Assessment Assess Crop Injury & Yield Weed_Assessment->Crop_Assessment Data_Analysis Statistical Analysis (ANOVA) Crop_Assessment->Data_Analysis

Caption: Workflow for a field herbicide efficacy trial.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethylphenoxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 2,6-Dimethylphenoxyacetic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly. Adherence to these protocols is essential to minimize risks associated with its hazardous properties.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects[1][2][3]. It may also cause skin and respiratory irritation. It is the responsibility of the waste generator to properly characterize and classify all waste materials according to applicable federal, state, and local regulations[4].

Hazard Classification GHS Codes & Statements
CAS Number 13335-71-2[1]
Acute Toxicity (Oral) Category 4, H302: Harmful if swallowed[1][3][5]
Eye Damage/Irritation Category 1, H318: Causes serious eye damage[1][3]
Skin Irritation Category 2, H315: Causes skin irritation
Respiratory Irritation Category 3, H335: May cause respiratory irritation
Aquatic Hazard Chronic Category 3, H412: Harmful to aquatic life with long lasting effects[1][3]

Experimental Protocol: Disposal and Spill Management

This section outlines the detailed methodologies for the safe handling, temporary storage, and ultimate disposal of this compound, as well as procedures for managing accidental spills.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following engineering controls and PPE are in place:

  • Engineering Controls: Work in a well-ventilated area. A chemical fume hood should be used when handling the substance to minimize inhalation exposure[6]. Emergency eyewash stations and safety showers must be readily accessible[4][6].

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166[3][7].

    • Hand Protection: Use impervious gloves. Change gloves immediately if they become contaminated[8].

    • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[8].

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator[5].

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing[4][6][9].

    • Avoid breathing dust[7][9]. Minimize dust generation and accumulation[9][10].

    • Do not eat, drink, or smoke in areas where the chemical is handled[3][5].

    • Wash hands and any exposed skin thoroughly after handling[3][5].

Accidental Release and Spill Containment

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the danger area[5].

  • Ventilate: Ensure the area is well-ventilated[4][5][10].

  • Control Ignition Sources: Remove all sources of ignition[6][10].

  • Contain Spill: Prevent the spill from spreading and from entering drains or waterways[4][5][10]. Cover drains if necessary[5][8]. Contain the spilled material by diking or using an inert absorbent material (e.g., sand, vermiculite)[4].

  • Collect Material: Carefully sweep or vacuum the spilled material[9]. Take up the material dry, avoiding dust generation[5][8].

  • Package for Disposal: Place the collected material and any contaminated absorbent into a suitable, properly labeled, and closed container for disposal[4][9][10].

  • Decontaminate: Clean the affected area thoroughly[5][8]. Wash contaminated clothing before reuse[9][11].

Proper Disposal Procedure

This compound is classified as a hazardous waste and must be disposed of accordingly[4].

  • Waste Segregation: Do not mix this compound waste with other waste streams[5]. Keep it in its original container if possible[5].

  • Containerization: Collect waste in a clearly labeled, sealed, and suitable container[4][5]. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[4]. The storage area should be secure.

  • Final Disposal: Arrange for the disposal of the waste through an approved and licensed waste disposal contractor[3][5][11]. Do not dispose of the chemical with household garbage or allow it to enter the sewage system or open water[4]. All disposal activities must comply with federal, state, and local environmental regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal cluster_spill Contingency: Spill Response handling Safe Handling (Fume Hood, PPE) waste_gen Waste Generation (Residues, Contaminated Items) handling->waste_gen segregate Segregate Waste (Do Not Mix) waste_gen->segregate container Collect in Labeled, Sealed Container segregate->container storage Store in Cool, Dry, Ventilated Area container->storage disposal Dispose via Approved Hazardous Waste Contractor storage->disposal spill Accidental Spill Occurs contain Contain & Collect (Use Inert Absorbent) spill->contain package Package for Disposal contain->package package->container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment for 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2,6-Dimethylphenoxyacetic acid in a laboratory setting.

Handling this compound requires stringent safety protocols to protect researchers from potential hazards. This compound is classified as harmful if swallowed, a cause of serious eye damage, a skin irritant, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) guidelines is paramount to mitigate these risks and ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted. Engineering controls are the first line of defense and should be prioritized.

  • Ventilation: All work with this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[2][3]

Personal Protective Equipment (PPE) Selection

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE based on the potential routes of exposure.

Exposure Route Hazard Required PPE Recommended Specifications
Dermal (Skin) Skin irritation and potential absorption.Chemical-resistant gloves, Lab coatNitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact or in case of a spill, Butyl rubber gloves offer greater protection. A lab coat should be worn at all times and should be laundered separately from personal clothing.
Ocular (Eyes) Serious eye damage.[1]Safety goggles or a face shieldTightly fitting chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Inhalation Respiratory tract irritation.RespiratorFor weighing and handling of the powder, a NIOSH-approved N95 or P100 particulate respirator is recommended. In situations with potential for higher concentrations or inadequate ventilation, a powered air-purifying respirator (PAPR) with an organic vapor/acid gas cartridge and a HEPA filter should be considered.

Glove Selection and Compatibility

Glove Material General Acid Resistance Considerations
Nitrile Good for incidental contactShould be changed immediately upon contamination.
Neoprene Very GoodSuitable for extended work periods.
Butyl Rubber ExcellentRecommended for spill cleanup and handling of large quantities.
Latex FairNot recommended due to potential for allergic reactions and lower chemical resistance.[4]

This data is for guidance only. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize the risk of exposure.

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
  • Gather all necessary equipment and reagents.
  • Don the required PPE following the correct donning sequence.

2. Handling:

  • Perform all manipulations of the solid compound within the fume hood.
  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Doff PPE in the designated area, following the correct doffing sequence to prevent cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Donning and Doffing PPE Workflow

The following diagrams illustrate the correct procedures for putting on and taking off PPE to prevent contamination.

PPE_Donning cluster_Donning PPE Donning Sequence Hand_Hygiene1 1. Hand Hygiene Lab_Coat 2. Lab Coat Hand_Hygiene1->Lab_Coat Respirator 3. Respirator Lab_Coat->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves 5. Gloves Goggles->Gloves

Caption: PPE Donning Sequence.

PPE_Doffing cluster_Doffing PPE Doffing Sequence Gloves_off 1. Remove Gloves Goggles_off 2. Remove Goggles/Face Shield Gloves_off->Goggles_off Lab_Coat_off 3. Remove Lab Coat Goggles_off->Lab_Coat_off Respirator_off 4. Remove Respirator Lab_Coat_off->Respirator_off Hand_Hygiene2 5. Hand Hygiene Respirator_off->Hand_Hygiene2

References

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